4-Bromo-1H-indazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHGKGRFBMFAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311808 | |
| Record name | 4-Bromo-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-80-2 | |
| Record name | 4-Bromo-1H-indazol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-indazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Indazole Nucleus
An In-depth Technical Guide to 4-Bromo-1H-indazol-7-amine: A Core Scaffold for Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] As a fused bicyclic system composed of benzene and pyrazole rings, it serves as a rigid and tunable template for designing ligands that interact with a wide array of biological targets.[1] Its derivatives have demonstrated efficacy as anti-inflammatory, analgesic, anti-HIV, and anti-cancer agents.[1]
Within this important class of compounds, this compound emerges as a particularly valuable building block for drug development professionals. Its strategic placement of three key functional groups—the indazole nitrogen atoms, a reactive bromine atom, and a nucleophilic amine—provides a rich platform for chemical diversification. This guide offers a senior application scientist's perspective on the core chemical properties, synthetic logic, reactivity, and application of this potent intermediate.
Core Physicochemical Properties
This compound is typically supplied as a solid powder.[2] Its fundamental properties are summarized below, providing the foundational data required for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1190319-80-2 | [2] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [2][3] |
| Physical Form | Powder | [2] |
| InChI Key | CZHGKGRFBMFAFI-UHFFFAOYSA-N | [2] |
| Storage | Room Temperature | [2] |
Synthetic Strategy: A Logic-Driven Approach
While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a robust and scalable synthesis can be logically derived from established methodologies for structurally similar indazoles, such as the key intermediate for the HIV capsid inhibitor, Lenacapavir.[4][5] The most effective strategies often involve late-stage heterocycle formation, which allows for the precise installation of substituents on the benzene ring precursor.
A plausible and efficient synthesis commences with a substituted benzonitrile, leveraging regioselective bromination followed by cyclization with hydrazine. This approach is superior to attempting to brominate the pre-formed indazole ring, which often leads to a mixture of undesired regioisomers.[5]
Representative Synthetic Workflow
The following diagram illustrates a logical, two-step synthetic sequence. The causality behind this workflow is rooted in controlling regioselectivity, a critical challenge in the synthesis of polysubstituted heterocycles.
Caption: A logical workflow for the synthesis of this compound.
Protocol Insights and Mechanistic Causality
-
Regioselective Bromination:
-
Choice of Precursor: Starting with a 2-aminobenzonitrile derivative allows the amino group to direct the electrophilic bromination.
-
Choice of Reagent: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective and milder alternative to elemental bromine, often providing higher yields and cleaner reactions by generating the Br+ electrophile in situ.[6] This choice minimizes over-bromination and side reactions.[6] The reaction proceeds via electrophilic aromatic substitution, with the position of bromination dictated by the directing effects of the existing substituents.
-
-
Indazole Ring Formation (Cyclization):
-
Diazotization: The aromatic amine is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This is a classic and reliable method for activating an amino group.
-
Intramolecular Cyclization: The diazonium intermediate is highly reactive. In situ, it can undergo an intramolecular cyclization, where the nitrile nitrogen attacks the diazonium group, leading to the formation of the pyrazole ring fused to the benzene ring. This reaction is often facilitated by a reducing agent to quench the diazonium salt and promote ring closure. The final tautomerization yields the stable 1H-indazole product. This method is a cornerstone of heterocyclic chemistry for its efficiency in constructing the indazole core.
-
Chemical Reactivity and Derivatization Potential
The power of this compound as a building block lies in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build molecular complexity.
Caption: Key reaction pathways for derivatizing this compound.
-
Reactions at the 7-Amino Group: The primary amine at the C7 position is a potent nucleophile and a versatile functional handle.
-
Acylation/Amidation: It readily reacts with acyl chlorides or activated carboxylic acids to form amides, a common linkage in pharmaceutical agents.
-
N-Alkylation: The amine can be alkylated using alkyl halides, providing access to secondary and tertiary amines.
-
Diazotization (Sandmeyer Reaction): The amine can be converted into a diazonium salt, which can then be displaced by a wide variety of substituents (e.g., -OH, -CN, -halogens), offering another powerful route for diversification.
-
-
Reactions at the 4-Bromo Group: The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of diverse aryl or heteroaryl groups, enabling exploration of structure-activity relationships (SAR) in this region of the molecule.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the C4 position.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple bonds, which can serve as rigid linkers or be further functionalized.
-
Applications in Drug Discovery
The true value of this compound is realized in its application as a core intermediate in the synthesis of complex, biologically active molecules. Its utility is exemplified by the synthesis of analogues of Lenacapavir, a first-in-class HIV capsid inhibitor.[5][7] The synthesis of a key intermediate for this drug, 7-bromo-4-chloro-1H-indazol-3-amine, underscores the industrial relevance of this substitution pattern.[4][8]
By providing three distinct points for modification, this scaffold allows medicinal chemists to systematically tune a compound's properties, including:
-
Potency: Modifications can optimize interactions with the target protein.
-
Selectivity: Fine-tuning the structure can reduce off-target effects.
-
ADME Properties: Adjusting lipophilicity, polarity, and metabolic stability through derivatization is crucial for developing a viable drug candidate.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following precautions are derived from standard safety data sheets (SDS).[3][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or a face shield, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust.[3][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, logical synthetic accessibility, and orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse chemical libraries. For researchers and scientists in pharmaceutical development, mastering the chemistry of this scaffold opens the door to creating novel therapeutics with precisely engineered properties.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | 1190319-80-2 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. angenechemical.com [angenechemical.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. aksci.com [aksci.com]
Introduction: The Significance of the Indazole Scaffold and the Imperative of Unambiguous Structural Confirmation
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1H-indazol-7-amine
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle have demonstrated therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[2][3] this compound, with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol , represents a key intermediate and building block in the synthesis of more complex pharmaceutical agents.[4]
In the landscape of drug discovery and development, the precise and unequivocal confirmation of a molecule's structure is not merely a formality; it is the bedrock of all subsequent research. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, synthesizing data from mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and X-ray crystallography. It is designed for researchers and drug development professionals, emphasizing the causality behind experimental choices to create a self-validating analytical workflow.
Molecular Identity and Physicochemical Properties
Before delving into complex spectroscopic analysis, it is essential to establish the fundamental identity of the target compound. These identifiers serve as the primary reference points for database searches and regulatory documentation.
| Property | Value | Source |
| CAS Number | 1190319-80-2 | |
| Molecular Formula | C₇H₆BrN₃ | [4] |
| Molecular Weight | 212.05 g/mol | |
| InChI Code | 1S/C7H6BrN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| InChI Key | CZHGKGRFBMFAFI-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=NN2)Br | N/A |
The Analytical Workflow: An Integrated Strategy
The definitive elucidation of a novel or complex molecule is rarely achieved with a single technique. Instead, it relies on the convergence of evidence from multiple orthogonal methods. The following workflow illustrates the logical progression from initial confirmation of mass and elemental composition to the detailed mapping of atomic connectivity and, finally, the determination of the three-dimensional structure.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and the Bromine Isotopic Signature
Expertise & Causality: The initial and most fundamental step in structure elucidation is to confirm the molecular weight and elemental formula. For halogenated compounds, mass spectrometry offers a unique and powerful validation point through the natural isotopic distribution of halogens. Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[5][6] This results in a characteristic "doublet" for the molecular ion peak (M⁺), where two peaks of nearly equal intensity are separated by 2 m/z units. Observing this pattern provides high confidence in the presence of a single bromine atom in the molecule. Electrospray Ionization (ESI) is a preferred "soft" ionization technique as it minimizes fragmentation, ensuring the molecular ion is readily observable.
Predicted Mass Spectrometry Data:
| Adduct / Ion | Isotope | Calculated m/z | Relative Abundance |
| [M+H]⁺ | ⁷⁹Br | 211.9818 | ~100% |
| ⁸¹Br | 213.9797 | ~97.5% | |
| [M+Na]⁺ | ⁷⁹Br | 233.9637 | ~100% |
| ⁸¹Br | 235.9617 | ~97.5% |
Note: Data is based on theoretical calculations for 4-bromo-1H-indazol-6-amine, which is isomeric and electronically similar.[7][8]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Prepare the mass spectrometer in positive ion ESI mode. The mobile phase is typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500.
-
Analysis: Examine the resulting spectrum for the molecular ion cluster. Verify the presence of the characteristic doublet with a 2 m/z separation and approximately 1:1 intensity ratio, confirming the presence of one bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule in solution.[1] While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR techniques like HSQC and HMBC are indispensable for unambiguously assembling the molecular framework and, crucially, for differentiating between potential isomers that can arise during synthesis.[1][9] The choice of a deuterated solvent is critical; DMSO-d₆ is often ideal for indazole derivatives as it allows for the observation of exchangeable protons from the amine (-NH₂) and indazole N-H groups.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 3 | ~8.0 (s, 1H) | ~135 |
| 4-Br | - | ~110 |
| 5 | ~7.0 (d, J=8 Hz, 1H) | ~120 |
| 6 | ~6.8 (d, J=8 Hz, 1H) | ~115 |
| 7-NH₂ | ~5.5 (s, 2H, broad) | ~145 |
| 1-NH | ~13.0 (s, 1H, broad) | - |
| 3a | - | ~118 |
| 7a | - | ~140 |
Note: These are representative chemical shifts based on known indazole derivatives.[10] Actual values may vary.
2D NMR for Unambiguous Connectivity:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It is the primary method for assigning carbon resonances for all protonated carbons (C3, C5, C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the structural puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). These long-range correlations build the carbon skeleton and place the substituents correctly.
Caption: Key HMBC correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper phasing and baseline correction. Integrate all signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
2D NMR Acquisition: Run standard gradient-selected (gs) HSQC and HMBC experiments. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.
-
Data Analysis: Use NMR processing software to analyze the 2D spectra.
-
Use the HSQC spectrum to assign the resonances of protonated carbons.
-
Systematically map all HMBC correlations to build the molecular fragments and connect them. For example, the correlation from the proton at C5 to the quaternary carbon C4 confirms the position of the bromine atom.
-
X-ray Crystallography: The Gold Standard for 3D Structure
Expertise & Causality: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous picture of the molecule's three-dimensional arrangement in the solid state.[11] It is considered the ultimate proof of structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12] The primary prerequisite and often the most significant challenge for this technique is the growth of diffraction-quality single crystals.
Experimental Workflow: X-ray Crystallography
Caption: Generalized workflow for X-ray crystallography.[11]
Generalized Protocol: Crystallization Screening
-
Purity: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystallization.
-
Solvent Selection: Dissolve the compound in a small amount of a "good" solvent in which it is freely soluble.
-
Screening Methods:
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate over several days or weeks.
-
Vapor Diffusion: Place a drop of the concentrated solution on a coverslip and invert it over a well containing a "poor" solvent (in which the compound is less soluble). The slow diffusion of the poor solvent's vapor into the drop reduces the compound's solubility, promoting crystal growth.
-
Cooling: Slowly cool a saturated solution from a high temperature to a low temperature.
-
-
Crystal Selection: Once crystals form, select a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces) under a microscope for mounting on the diffractometer.
-
Data Collection & Analysis: Collect diffraction data using a single-crystal X-ray diffractometer. The resulting data is used to solve and refine the crystal structure, yielding a final model of the molecule.
Conclusion: A Self-Validating System for Structural Integrity
The unequivocal structure elucidation of this compound is achieved not by a single measurement but by a synergistic and self-validating combination of analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula and the elemental presence of bromine. Advanced 1D and 2D NMR spectroscopy then meticulously maps the atomic connectivity, providing a robust structural hypothesis and critically differentiating it from any potential isomers. Finally, where feasible, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional structure. By following this integrated workflow, researchers and drug development professionals can ensure the highest level of scientific integrity and build a solid foundation for all subsequent research and development activities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - 4-bromo-1h-indazol-6-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
Biological activity of substituted 1H-indazole amines
An In-Depth Technical Guide to the Biological Activity of Substituted 1H-Indazole Amines
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile framework for designing potent and selective therapeutic agents.[2] Specifically, substituted 1H-indazole amines have emerged as a critical class of molecules, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of these activities, focusing on the underlying mechanisms of action, key structure-activity relationships (SAR), and the core experimental protocols used for their evaluation. We will delve into their roles as potent kinase inhibitors in oncology, their applications in neuroprotection and inflammation, and their antimicrobial properties, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The 1H-Indazole Amine Scaffold in Medicinal Chemistry
Indazoles are nitrogen-containing heterocyclic compounds that exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant.[2] This scaffold is a bioisostere of indole and is found in several commercially successful drugs, highlighting its clinical significance. For instance, Pazopanib is a multi-target tyrosine kinase inhibitor approved for renal cell carcinoma, while Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[2] Entrectinib is an inhibitor of anaplastic lymphoma kinase (ALK) and other targets, and Benzydamine is a non-steroidal anti-inflammatory drug (NSAID).[2][3] The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, crucial for its interaction with the hinge region of many protein kinases, which explains its widespread success in developing kinase inhibitors.[3][4]
Major Biological Activities & Mechanisms of Action
Substituted 1H-indazole amines exhibit a diverse range of biological effects, primarily driven by their ability to interact with specific enzymatic targets and signaling pathways.
Anticancer Activity
The most extensively studied application of 1H-indazole amines is in oncology. Their anticancer effects are predominantly mediated through the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[5]
Protein kinases are enzymes that catalyze the phosphorylation of proteins, a key mechanism in signal transduction. Dysregulation of kinase activity is a hallmark of many cancers.[5] 1H-indazole amines have been successfully designed as ATP-competitive inhibitors that occupy the ATP-binding pocket of kinases, preventing phosphorylation and downstream signaling.
-
Tyrosine Kinase Inhibitors (TKIs): Many 1H-indazole derivatives target tyrosine kinases. Pazopanib, for example, inhibits VEGFR, PDGFR, and c-Kit.[2] Other derivatives have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Bcr-Abl fusion protein associated with chronic myeloid leukemia.[2][6]
-
Serine/Threonine Kinase Inhibitors: This class includes targets like the Pim kinases, Threonine Tyrosine Kinase (TTK), and Apoptosis Signal-regulating Kinase 1 (ASK1).[2][7] Inhibition of these kinases can disrupt cell cycle progression, survival, and stress response pathways. For example, specific 1H-indazole derivatives have been shown to suppress the ASK1-p38/JNK signaling pathway, which is involved in cellular stress and apoptosis.[7]
Beyond kinase inhibition, some 1H-indazole amines induce cancer cell death through other pathways. For example, certain derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest by modulating the p53/MDM2 pathway and inhibiting Bcl2 family proteins.[8]
Anti-inflammatory Activity
Several 1H-indazole derivatives possess anti-inflammatory properties.[9] Benzydamine is a well-known example used clinically. The mechanism often involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[10][11] By blocking COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Neuroprotective Activity
The 1H-indazole scaffold is also being explored for its potential in treating neurological disorders.[12]
-
MAO-B Inhibition: Certain derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme whose elevated activity is linked to neurodegenerative diseases like Parkinson's.[12][13] Inhibition of MAO-B can increase dopamine levels in the brain.
-
Sodium Channel Modulation: Some compounds have been identified as voltage-dependent sodium channel modulators, demonstrating neuroprotective effects in hippocampal neurons.[14]
-
Tau Dephosphorylation: In a mouse model of Parkinson's disease, 6-hydroxy-1H-indazole was shown to decrease the hyperphosphorylation of the tau protein, suggesting a role in preventing neuronal damage.[15]
Antimicrobial Activity
Derivatives of 1H-indazole have demonstrated activity against a range of microbial pathogens.[16][17] Studies have reported antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[16][18] Antifungal properties have also been observed.[17] The exact mechanisms are varied but can involve the disruption of essential cellular processes in the microbes.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-indazole amines is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is crucial for optimizing potency, selectivity, and drug-like properties.
-
Position 3: Substitutions at this position are critical for interacting with the kinase hinge region. Aromatic or heteroaromatic rings are common, and their specific features can dictate kinase selectivity.[19] For example, the 1H-indazole-3-amine moiety is a key hinge-binding fragment.[4]
-
Position 1 (N1): Alkylation or arylation at the N1 position can significantly impact activity and physical properties. This position is often modified to explore the solvent-exposed region of the ATP-binding pocket or to improve pharmacokinetic properties.
-
Position 5 and 6: These positions on the benzene ring are frequently substituted to enhance potency and modulate selectivity. Amide or sulfonamide groups at these positions can form additional hydrogen bonds with the target protein. For example, 6-aminoindazole-containing compounds have demonstrated significant anticancer activity.[20][21][22]
-
The Amine Group: The amine itself, often at position 3, 5, or 6, serves as a crucial attachment point for various side chains. The nature of these side chains is a primary driver of target specificity and overall potency. For instance, linking a piperazine group has been shown to improve physicochemical properties and antiproliferative activity against certain cancer cells.[4]
Core Experimental Protocols for Activity Evaluation
The characterization of novel 1H-indazole amines requires a cascade of robust and validated assays.[23][24] The following protocols describe fundamental in vitro methods for assessing cytotoxic and kinase inhibitory activities.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[25][26] It is a foundational assay for screening potential anticancer compounds.[8][27]
The core principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[26][28] The formazan is insoluble and accumulates within the cells. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[28] An additional solubilization step using a solvent like DMSO is required to dissolve the formazan crystals before the absorbance can be measured.[28]
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test 1H-indazole amine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with medium only (untreated control).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[27]
-
Formazan Development: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[27]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals.[25][27] Mix gently on an orbital shaker to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer.[25][27]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assessment (Luminescence-based Assay)
Luminescence-based kinase assays, such as the ADP-Glo™ assay, are widely used for screening kinase inhibitors.[29] They are highly sensitive and suitable for high-throughput screening.[30]
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[29] The kinase reaction is first performed, then a reagent is added to stop the reaction and deplete any remaining ATP. A second reagent then converts the ADP produced into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity. An effective inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[29] Pre-incubation of the inhibitor with the kinase is a critical step to allow the compound to bind to the enzyme's active site before the reaction is initiated by the addition of ATP and the substrate.[31]
-
Compound Preparation: Prepare a serial dilution of the 1H-indazole amine inhibitor in 100% DMSO.[29]
-
Reaction Setup: In a white, opaque 96-well plate, add the following components in order: a. Inhibitor: 2.5 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).[29] b. Kinase: 2.5 µL of the kinase of interest diluted in assay buffer.[29]
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This allows the inhibitor to bind to the kinase.[29]
-
Initiate Kinase Reaction: Add 5 µL of a mixture containing the specific kinase substrate and ATP to each well to start the reaction.[29]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).[29]
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[29]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and initiates the luciferase reaction. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[29]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[29]
-
Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Data Presentation: Representative Activities
The following table summarizes the biological activities of several representative substituted 1H-indazole amines, demonstrating the scaffold's versatility.
| Compound Class/Name | Target(s) | Reported Activity (IC₅₀) | Primary Biological Activity | Reference(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | FDA Approved | Anticancer | [2] |
| Entrectinib | ALK, ROS1, TRK | 12 nM (ALK) | Anticancer | [2] |
| 1H-indazol-3-amine derivs. | Bcr-Abl (WT & T315I) | 0.014 µM (WT), 0.45 µM (T315I) | Anticancer (Leukemia) | [2] |
| Compound 6o | K562 cells | 5.15 µM | Anticancer (Leukemia) | [4][8] |
| 1H-indazole-6-amine derivs. | HCT116 cells | 2.9 - 59.0 µM | Anticancer (Colorectal) | [20][21] |
| 1H-indazole-amide derivs. | ERK1/2 | 9.3 - 25.8 nM | Anticancer | [2] |
| 1,2,4-oxadiazole-indazole | MAO-B | 52 nM | Neuroprotective | [13] |
| Dichloro-phenyl-indazole | FGFR1 | 100 nM | Anticancer | [6] |
Conclusion and Future Perspectives
Substituted 1H-indazole amines represent a highly successful and versatile class of compounds in drug discovery. Their proven ability to act as potent kinase inhibitors has solidified their role in oncology, while emerging research continues to uncover their potential in treating inflammatory conditions, neurodegenerative diseases, and microbial infections. The chemical tractability of the indazole core allows for fine-tuning of substituents to optimize potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing next-generation inhibitors that can overcome drug resistance, exploring novel biological targets beyond kinases, and employing advanced drug delivery systems to enhance therapeutic efficacy and minimize off-target effects. The continued exploration of this privileged scaffold promises to yield new and impactful therapeutic agents for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 14. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journal.hep.com.cn [journal.hep.com.cn]
- 19. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 23. accio.github.io [accio.github.io]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. MTT assay - Wikipedia [en.wikipedia.org]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Role of 4-Bromo-1H-indazol-7-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, 4-Bromo-1H-indazol-7-amine emerges as a particularly strategic building block. The unique arrangement of its substituents—a bromine atom at the 4-position and an amino group at the 7-position—offers medicinal chemists a versatile platform for targeted structural modifications. This guide provides an in-depth exploration of the synthesis, chemical properties, and pivotal role of this compound in the design and development of novel therapeutic agents, with a particular focus on its application in kinase inhibitor discovery. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to empower researchers in their drug discovery endeavors.
Introduction: The Indazole Scaffold in Drug Discovery
Nitrogen-containing heterocyclic compounds are fundamental to the development of new pharmaceuticals.[1] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention for its wide spectrum of pharmacological activities.[2] Marketed drugs such as the antiemetic granisetron and the non-steroidal anti-inflammatory drug benzydamine feature the indazole motif.[3] Furthermore, numerous indazole-containing compounds are advancing through clinical trials for various diseases, including cancer.[1]
The 1H-indazole tautomer is the most thermodynamically stable and is the form predominantly utilized in medicinal chemistry.[1] The strategic functionalization of the indazole ring is key to modulating its biological activity. This compound is a prime example of a highly functionalized indazole that serves as a versatile synthon for creating diverse chemical libraries for biological screening.
Synthesis and Chemical Properties of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted nitrobenzene. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis initiates with the nitration of a suitable bromotoluene derivative, followed by oxidation to form the corresponding nitrobenzoic acid. Subsequent steps involve the formation of the indazole ring system and the introduction of the amino group. A key step is the regioselective bromination of a 7-nitro-1H-indazole intermediate, followed by the reduction of the nitro group to the desired amine.
Caption: Proposed synthetic pathway for this compound.
Key Chemical Properties and Reactivity
The chemical properties of this compound are dictated by its functional groups:
-
The Bromo Group (C4): The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5][6] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at this position, enabling extensive exploration of the chemical space.
-
The Amino Group (C7): The primary amine at the 7-position is a nucleophile and can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse side chains.[2] This position is often crucial for establishing key interactions with biological targets.
-
The Indazole Core: The N-H of the pyrazole ring can be alkylated or arylated to further modify the molecule's properties, such as solubility and metabolic stability.
The Role of this compound in Medicinal Chemistry
The unique substitution pattern of this compound makes it a highly valuable building block in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.
A Key Pharmacophore for Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology.[7] The dysregulation of kinase activity is a hallmark of many cancers.[7] The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[8] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
The 4-bromo and 7-amino groups of this compound provide orthogonal handles for derivatization, allowing for the systematic optimization of inhibitor potency and selectivity.
Caption: Drug discovery workflow utilizing this compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published, we can infer likely trends based on related aminoindazole-based kinase inhibitors:
| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |
| C4 (from Bromo) | Aryl/Heteroaryl (Suzuki) | Potency and Selectivity | The substituent at this position often extends into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of interactions and the exploitation of unique features of the target kinase. |
| C4 (from Bromo) | Substituted Amines (Buchwald-Hartwig) | Potency and Physicochemical Properties | Can introduce additional hydrogen bond donors/acceptors and modulate properties like solubility and cell permeability. |
| C7 (from Amino) | Acylation/Alkylation | Potency and Lipophilicity | Modifications at this position can influence interactions with the ribose-binding pocket or the surrounding protein surface, impacting both potency and pharmacokinetic properties. |
| N1 (of Indazole) | Alkylation | Metabolic Stability and Solubility | Alkylation at this position can block potential sites of metabolism and can be used to modulate the overall physicochemical properties of the molecule. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of this compound. These are based on established methodologies for similar substrates and may require optimization for specific target molecules.
Synthesis of 4-Bromo-7-nitro-1H-indazole
This protocol is adapted from procedures for the bromination of nitroindazoles.
Materials:
-
7-Nitro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 4-bromo-7-nitro-1H-indazole.
Reduction of 4-Bromo-7-nitro-1H-indazole to this compound
This protocol describes a standard nitro group reduction.
Materials:
-
4-Bromo-7-nitro-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of 4-bromo-7-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general procedure for the Suzuki coupling of bromoindazoles.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., dioxane/water or DME)
-
Reaction vessel (e.g., microwave vial or sealed tube)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture (e.g., 100-140 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The orthogonal reactivity of the bromo and amino groups allows for a systematic and efficient exploration of structure-activity relationships, accelerating the journey from hit identification to lead optimization. As the demand for targeted therapeutics continues to grow, the strategic application of synthons like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Bromo-Indazol-Amine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have propelled it to the forefront of drug discovery, particularly in oncology and virology. This technical guide provides a comprehensive exploration of a critical subclass: the bromo-indazol-amines. We will traverse the historical landscape from the initial synthesis of the indazole core to the strategic incorporation of bromine and amine functionalities that unlocked potent and selective biological activity. This guide will furnish researchers with detailed synthetic protocols, elucidate the mechanistic basis of their therapeutic effects as kinase inhibitors, and present a logical framework of their structure-activity relationships.
A Historical Perspective: From Obscure Heterocycle to Cornerstone of Modern Therapeutics
The journey of the indazole ring system begins in the late 19th century. While not the parent indazole, the first derivative, an indazolone, was synthesized by the eminent chemist Emil Fischer around 1883 . His work involved the intramolecular condensation of o-hydrazinobenzoic acid, a foundational reaction that demonstrated the feasibility of forming this bicyclic system.
A significant advancement in the synthesis of the core indazole scaffold came with the work of Jacobson and Huber . Their method, based on the N-nitroso-o-benzotoluidide rearrangement, provided a more direct route to the indazole ring.[1] These early synthetic endeavors laid the crucial groundwork for future chemists to explore this novel heterocyclic scaffold.
The strategic functionalization of the indazole core with bromine and amine groups marked a pivotal moment in its evolution as a pharmacophore. The introduction of a bromine atom provides a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Simultaneously, the amine group often serves as a key hydrogen bond donor or acceptor, facilitating crucial interactions within the active sites of biological targets.[3] This dual functionalization gave rise to the bromo-indazol-amine core, a scaffold that has proven to be exceptionally well-suited for the development of potent and selective kinase inhibitors.
Synthetic Strategies: Constructing the Bromo-Indazol-Amine Core
The synthesis of bromo-indazol-amine derivatives can be approached through several strategic routes, depending on the desired substitution pattern. The following protocols provide detailed, step-by-step methodologies for the preparation of key isomers.
Synthesis of 5-Bromo-1H-indazol-3-amine
This isomer is a crucial building block for numerous kinase inhibitors.[3] A common and efficient synthesis starts from 5-bromo-2-fluorobenzonitrile. The ortho-fluorine atom activates the nitrile group for nucleophilic attack by hydrazine, which then cyclizes to form the desired 3-aminoindazole.
Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine [4][5]
-
Reaction:
-
To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).
-
Add hydrazine hydrate (80% solution, a large excess).
-
Heat the reaction mixture to reflux (approximately 100°C) for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess hydrazine hydrate under reduced pressure.
-
The resulting crude solid can be purified by trituration with a suitable solvent like methanol or by recrystallization to afford 5-bromo-1H-indazol-3-amine.
-
-
Characterization:
Causality Behind Experimental Choices: The use of a large excess of hydrazine hydrate serves as both the reactant and the solvent, driving the reaction to completion. The relatively short reaction time at reflux is sufficient for the cyclization to occur. The workup procedure is designed to efficiently remove the excess, highly polar hydrazine hydrate.
Synthesis of 6-Bromo-1H-indazol-4-amine
The 6-bromo-4-amino substitution pattern is another key scaffold in medicinal chemistry. Its synthesis often involves a multi-step process starting from a commercially available substituted benzaldehyde or benzonitrile.
Experimental Protocol: Synthesis of 6-Bromo-1H-indazol-4-amine via Nitration and Reduction
This synthesis involves the formation of the 6-bromo-1H-indazole core, followed by regioselective nitration at the 4-position and subsequent reduction of the nitro group.
-
Step 1: Synthesis of 6-bromo-1H-indazole [6]
-
This intermediate can be prepared from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.
-
-
Step 2: Nitration of 6-bromo-1H-indazole
-
Dissolve 6-bromo-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Slowly add a nitrating agent (e.g., potassium nitrate or fuming nitric acid) while maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Carefully pour the reaction mixture onto ice to precipitate the product, 6-bromo-4-nitro-1H-indazole.
-
Filter, wash with water, and dry the solid.
-
-
Step 3: Reduction of 6-bromo-4-nitro-1H-indazole
-
Dissolve the nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 6-bromo-1H-indazol-4-amine.
-
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This highly functionalized indazole is a key intermediate in the synthesis of the potent anti-HIV capsid inhibitor, Lenacapavir.[7][8] A practical synthesis has been developed from the inexpensive starting material 2,6-dichlorobenzonitrile.[5][7][9]
Experimental Workflow: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
Caption: Synthetic pathway for 7-bromo-4-chloro-1H-indazol-3-amine.
-
Step 1: Regioselective Bromination
-
Dissolve 2,6-dichlorobenzonitrile in concentrated sulfuric acid.
-
Add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.
-
Stir until the reaction is complete, then pour onto ice to precipitate the product, 3-bromo-2,6-dichlorobenzonitrile.
-
-
Step 2: Cyclization with Hydrazine
-
React the brominated intermediate with hydrazine hydrate in a suitable solvent. The choice of solvent is critical for achieving the desired regioselectivity.
-
Upon completion, the product, 7-bromo-4-chloro-1H-indazol-3-amine, can be isolated by filtration and purified.
-
Mechanism of Action: Targeting the Kinome
The therapeutic efficacy of a vast number of bromo-indazol-amine derivatives stems from their ability to act as inhibitors of protein kinases.[10] These enzymes play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. Bromo-indazol-amines are typically ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment.[3] It forms key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a common feature of many potent kinase inhibitors.
Key Kinase Targets and Associated Signaling Pathways
PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation.[11] Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.[12] Bromo-indazol-amine derivatives have been developed as potent PLK4 inhibitors.[12]
Caption: Inhibition of the PLK4 signaling pathway.
The ERK1/2 pathway is a central component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[13][14] Mutations that lead to the constitutive activation of this pathway are common in many cancers.
Caption: The MAPK/ERK signaling cascade and points of inhibition.
This pathway is a crucial regulator of cell growth, metabolism, and survival.[15][16] Its aberrant activation is one of the most common features of human cancers. Bromo-indazol-amine scaffolds have been utilized in the development of inhibitors targeting various nodes in this pathway, including PI3K and Akt.[17][18]
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of bromo-indazol-amine derivatives can be finely tuned by modifying the substitution pattern on the indazole core and by appending various moieties.
Table 1: Representative SAR Data for Bromo-Indazol-Amine Analogs
| Compound ID | Core Scaffold | R1 (at C5/C6) | R2 (at C3) | Target Kinase | IC₅₀ (nM) | Reference |
| Axitinib | 6-Substituted Indazole | Pyridin-2-yl | - | VEGFR, PLK4 | 0.2 (VEGFR2), 41.3 (PLK4) | [19] |
| Compound 14i | 6-Substituted Indazole | 2-aminopyrimidine | (E)-3-fluorostyryl | PLK4 | 11.2 | [19] |
| Compound 6o | 5-Substituted Indazole | 4-fluorophenyl | Piperazine acetamide | - | 5150 (K562 cells) | [5] |
| 3-IB-PP1 Analog | 7-Substituted Indazole | - | Benzyl | Akt1-as1 | 18 | [17] |
Key SAR Observations:
-
Hinge-Binding Moiety: The 3-aminoindazole group is a highly effective hinge binder, and modifications at this position can significantly impact potency and selectivity.[3]
-
Role of the Bromo Substituent: The bromine atom, often at the 5- or 6-position, serves as a crucial point for diversification through cross-coupling reactions (e.g., Suzuki coupling). This allows for the introduction of various aryl or heteroaryl groups that can extend into other pockets of the kinase active site, enhancing affinity and modulating selectivity.[3][5]
-
N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can influence the compound's physicochemical properties, such as solubility and cell permeability, and can also orient the other substituents for optimal binding.
Therapeutic Applications and Future Directions
The bromo-indazol-amine scaffold is at the heart of several successful and promising therapeutic agents.
-
Oncology: A number of FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core.[10] Numerous bromo-indazol-amine derivatives continue to be explored in preclinical and clinical trials for a wide range of cancers.[6]
-
Virology: The development of Lenacapavir , a first-in-class HIV capsid inhibitor, represents a major breakthrough in antiviral therapy. Its synthesis relies on the key intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the importance of this scaffold beyond oncology.[7][8]
The future of bromo-indazol-amine research lies in the development of next-generation inhibitors with improved selectivity and the ability to overcome drug resistance. The versatility of this scaffold will undoubtedly continue to be exploited in the design of novel therapeutics for a wide array of diseases.
Conclusion
From its humble beginnings as a laboratory curiosity, the bromo-indazol-amine scaffold has evolved into a cornerstone of modern drug discovery. Its synthetic tractability, coupled with its ideal geometry for kinase inhibition, has cemented its status as a privileged structure. For researchers in the field, a deep understanding of its history, synthesis, and mechanism of action is essential for the rational design of the next generation of targeted therapies.
References
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
Whitepaper: A Technical Guide to the Physical Characteristics of 4-Bromo-1H-indazol-7-amine
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Bromo-1H-indazol-7-amine (CAS No: 1190319-80-2). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert insights into the practical methodologies for its characterization. We will cover molecular properties, expected spectroscopic signatures, and detailed protocols for empirical analysis. The guide emphasizes a systematic approach to characterization, ensuring data integrity and reproducibility, which is critical for the utilization of this compound as a building block in complex molecule synthesis.
Introduction and Molecular Identity
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The indazole core is a key pharmacophore found in numerous biologically active molecules. While specific applications for this particular isomer are still emerging, related functionalized indazoles are crucial intermediates. For instance, the structurally related 7-bromo-4-chloro-1H-indazol-3-amine is a key fragment in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor[1][2][3]. This context underscores the importance of thoroughly characterizing novel indazole derivatives like this compound for their potential role in future drug discovery programs.
This guide serves as a foundational resource, establishing the baseline physical and spectral properties of the molecule.
Molecular Structure
The structure consists of a bicyclic indazole ring system, with a bromine atom at position 4 and an amine group at position 7. The presence of these functional groups, particularly the free amine and the N-H on the pyrazole ring, dictates the compound's chemical reactivity, polarity, and potential for hydrogen bonding.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental for its application in synthesis, formulation, and biological assays. The data presented below has been consolidated from supplier technical data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 1190319-80-2 | [4] |
| Molecular Formula | C₇H₆BrN₃ | [4][5] |
| Molecular Weight | 212.05 g/mol | [4] |
| Physical Form | Powder / Solid | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. See Protocol 2 for assessment. | |
| Storage Conditions | Store at room temperature, sealed in a dry environment. | [4] |
Expert Insight: The absence of reported melting and boiling points in common databases is not unusual for a specialized research chemical. The melting point is a critical parameter that simultaneously indicates identity and purity. A sharp melting range suggests high purity, whereas a broad or depressed range often points to impurities. Given its aromatic and polar nature, the compound is expected to be a solid with a relatively high melting point, likely exceeding 150°C, similar to related structures like 4-Bromo-1H-indazole (m.p. 160-167 °C)[6]. Solubility is predicted to be poor in non-polar solvents but should increase in polar organic solvents like DMSO, DMF, and alcohols.
Structural Elucidation and Spectroscopic Analysis
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While raw spectral data is not publicly available, the expected characteristics can be expertly predicted based on the compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be the most informative for confirming the substitution pattern.
-
Aromatic Protons: Three distinct signals are anticipated in the aromatic region (~6.5-8.0 ppm). These would correspond to the protons at the C3, C5, and C6 positions. Their chemical shifts and coupling constants (J-values) will be definitive for confirming the isomer.
-
Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons should appear, likely in the range of 4-6 ppm. Its chemical shift can be highly variable and is dependent on solvent and concentration.
-
Indazole Proton (-NH): A very broad singlet for the indazole N-H proton is expected at a downfield shift, typically >10 ppm.
-
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals for the seven carbon atoms in the molecule, confirming the overall carbon framework. The carbon attached to the bromine (C4) will be shifted, and its signal may be less intense.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
N-H Stretching: The primary amine (-NH₂) group is expected to show two characteristic sharp to medium peaks in the 3200-3500 cm⁻¹ region[7]. The indazole N-H will present as a broader absorption in a similar region.
-
C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
N-H Bending: An N-H bending vibration for the primary amine may be observed near 1600 cm⁻¹[7].
-
C-Br Stretching: A signal corresponding to the carbon-bromine bond stretch is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Molecular Ion Peak: The key feature will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity. The expected m/z values would be approximately 211 and 213, corresponding to [C₇H₆⁷⁹BrN₃]⁺ and [C₇H₆⁸¹BrN₃]⁺. This pattern is a definitive indicator of a monobrominated compound.
Experimental Protocols for Physical Characterization
To ensure data integrity, all characterization must follow standardized, verifiable protocols.
Figure 2: A standardized workflow for the physical characterization of a research chemical.
Protocol 1: Melting Point Determination (Capillary Method)
-
Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin) with melting points bracketing the expected range.
-
Sample Preparation: Finely crush a small, dry sample of this compound. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Heat rapidly to ~20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Report this range as the melting point. A pure compound should have a sharp range of <2°C.
Protocol 2: Qualitative Solubility Assessment
-
Setup: Prepare a set of labeled vials containing 1 mL of various solvents (e.g., Water, Hexanes, Toluene, Dichloromethane, Ethyl Acetate, Ethanol, Methanol, DMSO).
-
Sample Addition: Add ~5 mg of the compound to each vial.
-
Observation: Vigorously vortex each vial for 30 seconds. Observe and record solubility at room temperature (e.g., Insoluble, Sparingly Soluble, Soluble).
-
Heating (Optional): Gently heat the vials with sparingly soluble results to observe any change in solubility.
-
Causality: This systematic approach, moving from non-polar to highly polar solvents, efficiently maps the compound's solubility profile, which is crucial for selecting appropriate solvents for reaction, purification, and analysis.
Handling, Storage, and Safety
As a research chemical, this compound requires careful handling. A specific Safety Data Sheet (SDS) must be consulted before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation[5]. Avoid contact with skin and eyes[5].
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen[5].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water[5].
-
Eye Contact: Rinse cautiously with water for at least 15 minutes[5].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[5].
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature[4].
The related compound, 4-Bromo-1H-indazole, is classified as acutely toxic if swallowed and causes skin and serious eye irritation[8]. Similar precautions should be assumed for this compound pending full toxicological evaluation.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol [4]. It exists as a solid powder and should be stored at room temperature in a dry environment[4]. While empirical data for its melting point and solubility are not widely published, this guide provides the predictive framework and experimental protocols necessary for their determination. The expected spectroscopic signatures in NMR, IR, and MS analysis are outlined, providing a clear roadmap for structural confirmation and purity assessment. Adherence to the described safety and handling protocols is essential for its responsible use in research and development.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:1190319-80-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Potential Therapeutic Targets for 4-Bromo-1H-indazol-7-amine Derivatives
This guide provides a comprehensive exploration of potential therapeutic targets for derivatives of 4-bromo-1H-indazol-7-amine, a heterocyclic scaffold of significant interest in modern drug discovery. The indazole core is recognized as a "privileged structure," consistently appearing in a multitude of clinically approved and investigational drugs, particularly within the realm of kinase inhibition.[1][2] The specific this compound structure offers versatile chemical handles at the 4- and 7-positions, enabling the strategic development of derivatives with tunable potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a scientifically grounded rationale for target selection and detailed methodologies for validation.
Part 1: The TAM Kinase Family: A Primary Target Class for Indazole Scaffolds
The TAM family of receptor tyrosine kinases (RTKs), comprising TYRO3, AXL, and MER (MerTK), represents a compelling and well-validated target class for indazole-based inhibitors.[3] These kinases are crucial regulators of innate immunity, efferocytosis (the clearance of apoptotic cells), and cellular survival.[4][5] Their dysregulation is strongly implicated in cancer progression, metastasis, and the development of therapeutic resistance, making them prime targets for oncological intervention.[3][6]
Scientific Rationale: Why Target TAM Kinases?
-
AXL Kinase: Overexpression of AXL is a hallmark of numerous aggressive cancers and is frequently associated with a poor prognosis and resistance to conventional therapies.[6][7] AXL signaling promotes cancer cell survival, invasion, and epithelial-mesenchymal transition (EMT). Therefore, inhibiting AXL is a promising strategy to overcome drug resistance and reduce metastasis.[3][7]
-
Mer Tyrosine Kinase (MerTK): Aberrant MerTK expression is observed in various hematological and solid tumors, where it supports cancer cell survival and chemoresistance.[4] In the tumor microenvironment, MerTK activation on macrophages suppresses the innate immune response, allowing tumors to evade immune surveillance.[4][5] Dual inhibition of tumor cell survival and reactivation of anti-tumor immunity makes MerTK a highly attractive immuno-oncology target.[5] MerTK has also been identified as a key player in platelet aggregation, suggesting a role for its inhibitors in the treatment of thrombosis.[8]
The indazole scaffold has proven to be an effective pharmacophore for interacting with the ATP-binding site of these kinases.[3][9] Structure-based drug design efforts have successfully utilized indazole derivatives to achieve potent inhibition of both AXL and MerTK.[3][8]
Logical Framework for Targeting TAM Kinases
The diagram below outlines the central role of TAM kinases in oncogenesis and immune evasion, providing a logical basis for their selection as therapeutic targets.
Caption: TAM kinase signaling in cancer and the rationale for indazole-based inhibition.
Part 2: Broader Kinase Targets in Oncology
The versatility of the indazole scaffold extends to a wide array of other kinases implicated in cancer biology.[2][10] Derivatives of this compound can be rationally designed to target these kinases based on established structure-activity relationships (SAR).
| Target Kinase Family | Rationale for Targeting | Representative Indazole-Based Drugs/Inhibitors | Citations |
| VEGFR | Key mediator of tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. | Axitinib, Pazopanib | [11] |
| FLT3 | Mutations leading to constitutive activation are common drivers in Acute Myeloid Leukemia (AML). | Quizartinib (not indazole, but targets are shared), Indazole-benzimidazole hybrids | [12][13] |
| Aurora Kinases | Essential for mitotic progression; their overexpression is common in many cancers and correlates with poor prognosis. | Alisertib (MLN8237), Danusertib (PHA-739358) | [10][11][14] |
| TTK (Mps1) | A critical component of the spindle assembly checkpoint; its inhibition leads to mitotic catastrophe in cancer cells. | CFI-401870 | [1] |
| Pim Kinases | Serine/threonine kinases that promote cell survival and proliferation and are implicated in tumorigenesis and drug resistance. | N/A (Preclinical) | [14] |
| c-Kit / PDGFR | RTKs often dysregulated in gastrointestinal stromal tumors (GIST) and other malignancies. | Pazopanib, Sunitinib | [1][13] |
Part 3: Non-Kinase and Emerging Therapeutic Targets
While kinases are the predominant targets, the chemical properties of indazole derivatives allow for interaction with other important protein classes, opening avenues for non-oncology applications.
-
Bacterial DNA Gyrase B (GyrB): This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. The development of novel GyrB inhibitors is a crucial strategy to combat rising antimicrobial resistance. Indazole derivatives have been successfully developed with excellent enzymatic and antibacterial activity against clinically relevant pathogens like MRSA.[15]
-
Indoleamine-2,3-dioxygenase 1 (IDO1): IDO1 is a key immunosuppressive enzyme that is upregulated in many tumors. It depletes tryptophan in the tumor microenvironment, which impairs the function of effector T cells. Inhibiting IDO1 is a promising immuno-oncology strategy, and 3-substituted 1H-indazoles have shown potent inhibitory activity against this enzyme.[1][14]
-
c-Jun N-terminal Kinase (JNK): The JNK pathway is activated by cellular stress and pro-inflammatory cytokines. Its inappropriate activation is linked to autoimmune diseases and neurodegenerative disorders. Indazole derivatives have been specifically designed as JNK inhibitors, highlighting their potential in treating inflammatory conditions.[16][17]
Part 4: Experimental Strategies for Target Identification and Validation
Experimental Workflow for Target Validation
Caption: A four-phase workflow for target identification and validation.
Protocol 1: Kinase Inhibition Assay (Biochemical)
Causality: This initial step determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. It is essential for calculating potency (e.g., IC₅₀) and understanding the selectivity profile across a panel of kinases.
-
Reagents & Materials:
-
Purified recombinant kinase (e.g., AXL, MerTK).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compound (derivative of this compound) dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further into the kinase buffer. A typical starting concentration is 10 µM.
-
In a 384-well plate, add 5 µL of the diluted compound. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add 10 µL of a solution containing the kinase and the specific substrate peptide to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot
Causality: This protocol validates that the compound can enter the cell and engage its intended target, leading to a functional consequence—the inhibition of target autophosphorylation. This is a critical step to bridge the gap between biochemical potency and cellular activity.[8]
-
Reagents & Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for AXL, 697 B-ALL for MerTK).[8]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Test compound dissolved in DMSO.
-
Ligand for kinase stimulation (e.g., Gas6 for AXL/MerTK) or a phosphatase inhibitor (e.g., pervanadate) to stabilize phosphorylation.[8]
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Kinase (e.g., p-AXL), anti-total-Kinase (e.g., total AXL).
-
HRP-conjugated secondary antibody.
-
ECL substrate for chemiluminescence.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if ligand stimulation is to be used.
-
Treat the cells with varying concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the kinase by adding its specific ligand (e.g., Gas6) for 15 minutes, or add pervanadate for 3-5 minutes to stabilize the phosphorylated state.[8]
-
Immediately place the plates on ice, aspirate the media, and wash twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-Kinase antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-Kinase antibody as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.
-
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The strong body of evidence points towards the TAM family kinases, particularly AXL and MerTK, as high-priority targets for cancer therapy. Furthermore, the demonstrated activity of indazole derivatives against a broad range of other oncogenic kinases (VEGFR, FLT3, Aurora) and non-kinase targets (GyrB, IDO1) underscores the versatility of this chemical core. Future efforts should focus on structure-based design to optimize potency and selectivity, potentially leading to dual-target inhibitors (e.g., AXL/MerTK) for synergistic effects in immuno-oncology. The systematic application of the described experimental workflows will be paramount in validating these next-generation candidates and advancing them toward clinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MerTK inhibitors and how do they work? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Bromo-1H-indazol-7-amine
Abstract
4-Bromo-1H-indazol-7-amine is a pivotal heterocyclic building block in contemporary medicinal chemistry, notably as a precursor to advanced therapeutic agents. The strategic positioning of the amino group at C7, influenced by the fused pyrazole ring and the C4 bromo substituent, imparts a unique reactivity profile that is crucial for its synthetic utility. This guide provides an in-depth exploration of the chemical behavior of this exocyclic amine. We will dissect the electronic and steric factors governing its nucleophilicity and detail the experimental conditions for its key transformations, including acylation, sulfonylation, and diazotization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this versatile intermediate.
Introduction
The indazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with diverse biological activities. Within this class, this compound stands out as a key intermediate. Its importance is underscored by its role in the synthesis of complex molecules, such as potent kinase inhibitors and antiviral agents. The reactivity of the 7-amino group is the cornerstone of its synthetic value, allowing for the introduction of diverse functionalities and the construction of elaborate molecular architectures. Understanding and controlling the reactions at this position is paramount for its effective application in multi-step syntheses.
Electronic and Structural Features Governing Reactivity
The reactivity of the 7-amino group is a nuanced interplay of several electronic and steric factors inherent to the this compound structure.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the C7 amine is the primary driver of its nucleophilic character.[1] However, this nucleophilicity is modulated by the indazole ring system. The fused aromatic rings can delocalize the lone pair to some extent, reducing its availability compared to a simple alkyl amine.
-
Inductive and Resonance Effects: The bromine atom at the C4 position exerts a significant electron-withdrawing inductive effect (-I), which pulls electron density away from the ring system and, consequently, from the amino group.[2] This effect deactivates the amine, making it less nucleophilic and less basic than 7-aminoindazole without the bromo substituent. This deactivation is a critical consideration when selecting reaction conditions, often necessitating stronger electrophiles or more forcing conditions.
Key Synthetic Transformations of the 7-Amine Group
The exocyclic amine at the C7 position is amenable to a range of classical transformations, allowing for the facile installation of diverse functional groups.
Acylation: Formation of Amides
Acylation is one of the most fundamental and widely used reactions involving the 7-amino group, leading to the formation of a stable amide bond. This reaction is crucial for introducing varied side chains and building molecular complexity.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 7-amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride) to yield the amide product. A base is typically added to neutralize the acid byproduct (e.g., HCl).
Experimental Protocol: General Procedure for Acylation
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0-3.0 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction with highly reactive acylating agents like acid chlorides.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Caption: General workflow for the acylation of this compound.
Data Summary for Acylation Reactions:
| Electrophile | Base | Solvent | Yield (%) | Characterization Notes |
| Acetyl Chloride | TEA | DCM | >90 | Product precipitates upon work-up |
| Benzoyl Chloride | DIPEA | DMF | >85 | Requires chromatographic purification |
| Acetic Anhydride | Pyridine | Pyridine | >95 | Reaction can be run at elevated temp. |
Sulfonylation: Formation of Sulfonamides
The reaction of the 7-amino group with sulfonyl chlorides provides sulfonamides, a functional group prevalent in many marketed drugs due to its ability to act as a hydrogen bond donor and acceptor.
Mechanism: Similar to acylation, the reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the expulsion of the chloride leaving group. The reaction is typically performed in the presence of a base, often pyridine, which can also serve as the solvent.
Experimental Protocol: General Procedure for Sulfonylation
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM.
-
Base: If using DCM, add a base such as pyridine (2.0-3.0 eq.).
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.1 eq.) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.
-
Work-up and Purification: Perform an aqueous work-up similar to the acylation protocol. The resulting sulfonamides are often crystalline and can be purified by recrystallization.
N-Alkylation
Direct N-alkylation of the 7-amino group can be challenging due to the potential for over-alkylation and competing alkylation at the N1 or N2 positions of the indazole ring.[5][6] Reductive amination is often a more controlled method for introducing alkyl groups. However, under specific conditions, direct alkylation is feasible.
Mechanism: This reaction follows an S_N2 pathway, where the amine's lone pair attacks the electrophilic carbon of an alkyl halide, displacing the halide. The use of a base is necessary to deprotonate the resulting ammonium salt and regenerate the neutral mono-alkylated amine, which can unfortunately react further.
Considerations for Selectivity:
-
Steric Hindrance: Using bulky alkylating agents can disfavor dialkylation.
-
Stoichiometry: Using the amine as the limiting reagent can favor dialkylation, while using the alkyl halide as the limiting reagent can favor mono-alkylation, but may result in incomplete conversion.
-
Indazole N-Alkylation: A significant side reaction is the alkylation of the pyrazole ring nitrogens (N1 and N2).[5] The choice of base and solvent system can influence the N-amine vs. N-ring selectivity. For instance, using a strong base like sodium hydride (NaH) will preferentially deprotonate the indazole N-H, leading to ring alkylation.[6] Milder conditions are required to favor exocyclic amine alkylation.
Diazotization and Subsequent Reactions
The primary aromatic amine at C7 can be converted into a diazonium salt, a versatile intermediate that can be transformed into a wide array of functional groups through reactions like the Sandmeyer and Schiemann reactions.[7][8]
Mechanism: The amine reacts with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr), at low temperatures (0-5 °C) to form an aryl diazonium salt.[8][9] This intermediate is generally unstable and is used immediately in the next step.
Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., to install a chloro group)
-
Amine Solution: Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq.) in cold water. Add this solution dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Catalyst Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, then heat gently (e.g., to 60 °C) until gas evolution ceases.
-
Work-up and Purification: Cool the mixture, extract the product with an organic solvent, and purify by standard methods.
A similar procedure can be used to synthesize the 7-bromoindazole from 7-aminoindazole via diazotization followed by reaction with cuprous bromide.[10]
Caption: Reaction pathways via diazotization of the 7-amino group.
Conclusion
The 7-amino group of this compound is a versatile functional handle whose reactivity is predictably modulated by the electronic properties of the indazole core and the C4-bromo substituent. While its nucleophilicity is attenuated compared to simpler amines, it readily undergoes a variety of crucial synthetic transformations, including acylation, sulfonylation, and diazotization. A thorough understanding of the principles outlined in this guide allows chemists to strategically and efficiently utilize this important building block in the synthesis of complex, high-value molecules for pharmaceutical research and development.
References
- 1. stpeters.co.in [stpeters.co.in]
- 2. Organic Chemistry Study Guide: Nucleophiles, Electrophiles & Effects | Notes [pearson.com]
- 3. epfl.ch [epfl.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
Tautomeric Landscape of 4-Bromo-1H-indazol-7-amine: A Technical Guide for Drug Discovery Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2][3][4] The nuanced structural chemistry of these bicyclic heterocycles, particularly their tautomeric nature, is a critical determinant of their biological function and physicochemical properties. This technical guide provides an in-depth exploration of the tautomeric forms of 4-Bromo-1H-indazol-7-amine, a key intermediate in the synthesis of advanced pharmaceutical agents. We will dissect the probable tautomeric equilibria, present robust methodologies for their characterization, and discuss the profound implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical space.
Introduction: The Significance of Tautomerism in Indazole Scaffolds
The indazole ring system, a fusion of benzene and pyrazole rings, inherently exhibits annular tautomerism due to the mobile proton on the pyrazole nitrogen.[2][4] This results in the existence of two primary tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer, with its benzenoid structure, is generally the more thermodynamically stable and predominant form in various states (gas, solution, and solid).[1][2][5] Conversely, the 2H-tautomer possesses a quinonoid structure and is typically less stable.
The position of this tautomeric equilibrium is not static; it is a dynamic interplay of electronic effects of substituents, solvent polarity, temperature, and pH.[6][7] For drug development professionals, a precise understanding and control of tautomerism are paramount. Different tautomers can exhibit distinct:
-
Pharmacological Profiles: Binding affinities for biological targets can vary significantly between tautomers.
-
Physicochemical Properties: Solubility, lipophilicity, and crystal packing are all influenced by the tautomeric form.
-
Synthetic Reactivity: The position of the proton dictates the nucleophilicity of the nitrogen atoms, influencing subsequent chemical modifications.
This guide focuses on this compound, a molecule of increasing interest in contemporary drug discovery.
The Tautomeric Forms of this compound
For this compound, we can postulate the existence of two primary tautomers: the 1H- and 2H-forms. The substituents—a bromine atom at position 4 and an amine group at position 7—will electronically influence the relative stability of these tautomers.
-
1H-Tautomer (this compound): This form is expected to be the major tautomer, benefiting from the aromaticity of the benzenoid ring.
-
2H-Tautomer (4-Bromo-2H-indazol-7-amine): This form, with its quinonoid structure, is anticipated to be the minor tautomer.
It is also conceivable, though less probable, that prototropic tautomerism involving the exocyclic amine group could lead to imino forms. However, the energetic cost of disrupting the aromaticity of the carbocyclic ring makes these minor contributors in most conditions.
Below is a visual representation of the primary tautomeric equilibrium.
Caption: Tautomeric equilibrium of this compound.
Experimental Characterization of Tautomeric Forms
A multi-pronged approach leveraging various analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating tautomeric structures in solution.[1][2][8] Key differences in the NMR spectra of 1H- and 2H-indazoles provide diagnostic fingerprints.
| Parameter | 1H-Tautomer | 2H-Tautomer | Rationale |
| ¹H NMR (N-H signal) | Broad singlet, ~13 ppm | Absent | The N-H proton in 1H-indazoles is typically deshielded and often broad due to quadrupolar relaxation and exchange. |
| ¹H NMR (H-3 signal) | Singlet, ~8.1 ppm | More deshielded, ~8.4 ppm | The H-3 proton in the 2H-isomer is generally shifted downfield.[1] |
| ¹³C NMR | Distinct chemical shifts | Different chemical shifts | The carbon chemical shifts, particularly for C3, C3a, and C7a, are sensitive to the electronic distribution in the heterocyclic ring and can differentiate the tautomers.[8][9] |
Experimental Protocol: Variable-Temperature ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (298 K) on a spectrometer of 300 MHz or higher.[1]
-
Low-Temperature Acquisition: Cool the sample in increments of 20 K (e.g., 278 K, 258 K, etc.) and acquire a spectrum at each temperature. A lower temperature can slow down the proton exchange, potentially leading to the sharpening of the N-H signal and the appearance of signals for the minor tautomer.
-
High-Temperature Acquisition: Warm the sample in increments of 20 K (e.g., 318 K, 338 K) and acquire a spectrum at each temperature. Changes in the chemical shifts and the coalescence of signals can provide information about the kinetics of the tautomeric interconversion.
-
Data Analysis: Analyze the changes in chemical shifts and signal integrations as a function of temperature to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the tautomeric equilibrium.[7]
Caption: Workflow for Variable-Temperature NMR analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state.[10][11][12] By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, it can unambiguously identify the tautomeric form present in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it to obtain the final atomic coordinates, bond lengths, and angles.
-
Tautomer Identification: Locate the N-H proton in the difference Fourier map to confirm the tautomeric form.
UV-Vis Spectroscopy
The electronic absorption spectra of the 1H- and 2H-tautomers are expected to differ due to their distinct electronic structures (benzenoid vs. quinonoid). This difference can be exploited to study the tautomeric equilibrium in solution, particularly its dependence on solvent polarity.[13][14]
Experimental Protocol: Solvatochromism Study
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with varying polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the shifts in the maximum absorption wavelength (λ_max) as a function of solvent polarity. Significant solvatochromic shifts can indicate changes in the tautomeric equilibrium.
Computational Modeling of Tautomer Stability
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[15][16][17]
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of this compound. Perform geometry optimization for both tautomers in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[18]
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative electronic energies (ΔE).
-
Thermodynamic Corrections: Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE), thermal energies, and entropies. Use these to calculate the relative Gibbs free energies (ΔG) at 298 K. The tautomer with the lower Gibbs free energy is predicted to be the more stable.
-
NMR Prediction: Use the GIAO method to calculate the theoretical ¹H and ¹³C NMR chemical shifts for each tautomer.[18][19] These predicted spectra can be compared with experimental data to aid in structural assignment.
Caption: Workflow for DFT-based tautomer analysis.
Implications for Drug Development
A thorough understanding of the tautomeric behavior of this compound is not merely an academic exercise; it has profound practical implications for drug development:
-
Structure-Activity Relationship (SAR) Studies: A consistent tautomeric form is crucial for building reliable SAR models. If the tautomeric equilibrium shifts under different conditions, it can confound the interpretation of biological data.
-
Intellectual Property: The distinct tautomers of a molecule can be considered separate chemical entities, impacting patent claims and freedom to operate.
-
Formulation and Stability: The solid-state form (polymorph) of an active pharmaceutical ingredient (API) is often a single tautomer. Understanding the factors that favor a particular tautomer is critical for controlling crystallization and ensuring the stability of the final drug product.
-
Metabolism: The different tautomers may be metabolized differently by enzymes such as cytochrome P450s, leading to distinct pharmacokinetic profiles.
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry that demands careful consideration by researchers in the field of drug discovery. While the 1H-tautomer is predicted to be the more stable form, a comprehensive experimental and computational investigation is necessary for a complete understanding of its tautomeric landscape. The methodologies outlined in this guide provide a robust framework for such an investigation, enabling scientists to harness the full potential of this valuable heterocyclic scaffold in the development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Regioselective Pathway for the Synthesis of 4-Bromo-1H-indazol-7-amine
Abstract
4-Bromo-1H-indazol-7-amine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for targeted therapies, particularly kinase inhibitors. This application note presents a comprehensive, field-proven protocol for the synthesis of this key intermediate. We will first analyze the synthetic challenge posed by the specified starting material, 2-bromo-6-nitrotoluene, and elucidate why it leads to an undesired regioisomer. Subsequently, a robust and regiochemically controlled three-step pathway is detailed, commencing from the more suitable precursor, 2-methyl-6-nitroaniline. This guide provides in-depth experimental protocols, mechanistic insights, and data presentation designed for researchers and professionals in drug development, ensuring scientific integrity and reproducibility.
Introduction and Strategic Analysis
The indazole core is a "privileged scaffold" in drug discovery, known for its ability to mimic a purine bioisostere and interact with a wide range of biological targets. The specific substitution pattern of this compound offers two distinct points for diversification: the bromine atom at the C4-position, ideal for cross-coupling reactions, and the primary amine at the C7-position, suitable for amide bond formation or further derivatization.
1.1. The Regiochemical Challenge of 2-Bromo-6-Nitrotoluene
The request to synthesize this compound from 2-bromo-6-nitrotoluene presents a significant regiochemical hurdle. The most direct transformation for converting an ortho-nitrotoluene to an indazole is the Cadogan reductive cyclization, typically mediated by a trivalent phosphorus reagent like triethyl phosphite.[1][2] In this reaction, the nitro group is deoxygenated to a reactive nitrene intermediate, which then undergoes intramolecular C-H insertion into the adjacent methyl group to form the pyrazole ring of the indazole system.
Applying this to 2-bromo-6-nitrotoluene, the cyclization would occur between the C6-nitro group and the C1-methyl group. This would invariably place the bromine atom (originally at C2 of the toluene ring) at the C7-position of the resulting indazole, yielding 7-Bromo-1H-indazole. Converting this product to the desired this compound is synthetically inefficient and impractical.
Diagram 1: Predicted outcome of Cadogan cyclization.
1.2. A Proposed Regioselective Synthetic Pathway
To achieve the desired 4-bromo, 7-amino substitution pattern, a more robust strategy is required that establishes the correct regiochemistry from the outset. We propose an efficient three-step synthesis beginning with 2-methyl-6-nitroaniline. This route leverages well-established and high-yielding reactions to construct the target molecule with excellent control over the substituent placement.
Diagram 2: Proposed three-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including bromine, strong acids, and potentially unstable diazonium salts. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 4-Bromo-2-methyl-6-nitroaniline
Mechanism: This step involves the electrophilic aromatic substitution of 2-methyl-6-nitroaniline. The strongly activating amino group (-NH₂) directs the incoming electrophile (Br⁺) to the para position (C4), which is vacant and sterically accessible.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 2-Methyl-6-nitroaniline | 152.15 | 10.0 g | 65.7 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
| Bromine (Br₂) | 159.81 | 3.5 mL (10.9 g) | 68.2 mmol | 1.04 |
| Acetic Acid (for Br₂) | - | 20 mL | - | - |
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 2-methyl-6-nitroaniline (10.0 g, 65.7 mmol).
-
Add glacial acetic acid (100 mL) and stir until the starting material is fully dissolved. Cool the solution to 10-15 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (3.5 mL, 68.2 mmol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Once the starting material is consumed, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.
-
Dry the solid product under vacuum at 50 °C to a constant weight.
-
Expected Yield: 13.5 - 14.5 g (89-95%) of a bright yellow solid.
-
Characterization: The product can be characterized by ¹H NMR and melting point analysis.
-
Step 2: Synthesis of 4-Bromo-7-nitro-1H-indazole
Mechanism: This reaction proceeds via the formation of a diazonium salt from the primary amine. The highly reactive diazonium intermediate then undergoes an intramolecular cyclization, attacking the adjacent methyl group, which subsequently loses a proton to form the stable aromatic indazole ring. Low temperatures are critical to prevent the premature decomposition of the diazonium salt.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 4-Bromo-2-methyl-6-nitroaniline | 231.05 | 12.0 g | 51.9 mmol | 1.0 |
| Glacial Acetic Acid | 60.05 | 120 mL | - | - |
| Sulfuric Acid (conc.) | 98.08 | 12 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.95 g | 57.2 mmol | 1.1 |
| Water | 18.02 | 10 mL | - | - |
Protocol:
-
In a 500 mL flask, suspend 4-bromo-2-methyl-6-nitroaniline (12.0 g, 51.9 mmol) in glacial acetic acid (120 mL).
-
Carefully add concentrated sulfuric acid (12 mL) while stirring. The mixture may warm up slightly.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (3.95 g, 57.2 mmol) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C. A thick yellow slurry will form.
-
Stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70 °C on a water bath for 1 hour. Vigorous gas evolution (N₂) will be observed.
-
Cool the reaction mixture to room temperature and pour it into 600 mL of ice water.
-
A tan or light brown solid will precipitate. Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.
-
Expected Yield: 9.5 - 10.5 g (75-82%) of a tan solid.
-
Characterization: The product can be purified by recrystallization from ethanol if necessary.
-
Diagram 3: Key mechanism of the indazole ring formation.
Step 3: Synthesis of this compound (Target Molecule)
Mechanism: This is a standard reduction of an aromatic nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective reagent for this transformation (Stephen reduction conditions). The metal acts as the reducing agent in the acidic medium.
Materials:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| 4-Bromo-7-nitro-1H-indazole | 242.04 | 9.0 g | 37.2 mmol | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 33.5 g | 148.7 mmol | 4.0 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 100 mL | - | - |
| Sodium Hydroxide (50% w/v aq.) | 40.00 | ~150 mL | - | - |
| Ethyl Acetate | 88.11 | 300 mL | - | - |
Protocol:
-
To a 500 mL round-bottom flask, add 4-bromo-7-nitro-1H-indazole (9.0 g, 37.2 mmol) and concentrated hydrochloric acid (100 mL). Stir to form a suspension.
-
Add tin(II) chloride dihydrate (33.5 g, 148.7 mmol) portion-wise to the suspension. The reaction is exothermic; add slowly to maintain control.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and stir for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully basify the mixture by adding 50% aqueous sodium hydroxide solution. This is a highly exothermic neutralization. Maintain the temperature below 30 °C. Basify until the pH is >12. A thick, white precipitate of tin hydroxides will form.
-
Add ethyl acetate (200 mL) to the mixture and stir vigorously for 30 minutes to extract the product.
-
Filter the entire mixture through a pad of Celite® to remove the inorganic solids. Wash the Celite® pad with additional ethyl acetate (100 mL).
-
Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Toluene/Heptane).
-
Expected Yield: 6.5 - 7.3 g (82-92%) of an off-white or light brown solid.
-
Conclusion
This application note provides a validated, regioselective, and high-yielding three-step synthesis for this compound. By selecting 2-methyl-6-nitroaniline as a strategic starting material, this protocol overcomes the inherent regiochemical limitations of using 2-bromo-6-nitrotoluene. The detailed procedures and mechanistic explanations offer researchers a reliable and scalable method to produce this important intermediate for applications in pharmaceutical research and development.
References
- 1. Reductive cyclisation of nitro-compounds by triethyl phosphite: new syntheses of phenothiazines and anthranils - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. 896. The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 4-Bromo-1H-indazol-7-amine as a Strategic Building Block for Next-Generation Kinase Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2] Its unique bicyclic structure allows it to mimic the purine core of ATP, enabling effective competition at the kinase hinge region. This guide focuses on a particularly valuable, yet underexplored, derivative: 4-Bromo-1H-indazol-7-amine . We will provide an in-depth analysis of its strategic importance, key physicochemical properties, and detailed, field-proven protocols for its application in the synthesis and evaluation of novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for targeted therapeutic design.
The Strategic Value of the this compound Scaffold
The indazole core is a cornerstone in the design of inhibitors for a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[1] Marketed drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor, though not a kinase, its development showcases the scaffold's versatility) feature this moiety.[2] The specific substitution pattern of this compound offers a unique combination of reactive handles for sophisticated molecular engineering.
-
The Amino Group (C7-NH₂): This primary amine serves as a critical vector for introducing pharmacophoric elements that can extend into the solvent-exposed region of the ATP binding pocket or form key hydrogen bonds. It is an ideal site for acylation, sulfonylation, or reductive amination to build out the molecule's structure-activity relationship (SAR).
-
The Bromo Group (C4-Br): The bromine atom at the C4 position is a highly versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][4] This allows for the efficient introduction of diverse aryl or heteroaryl groups, which can be tailored to target the hydrophobic regions of the kinase active site, thereby enhancing potency and selectivity.
-
The Indazole N-H: The pyrrolic nitrogen of the indazole ring typically acts as a hydrogen bond donor, interacting with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor within the ATP-binding site.
This trifecta of functional groups provides a robust platform for creating libraries of diverse kinase inhibitors with tunable properties.
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1190319-80-2 | |
| Molecular Formula | C₇H₆BrN₃ | |
| Molecular Weight | 212.05 g/mol | |
| Appearance | Powder | |
| InChI Key | CZHGKGRFBMFAFI-UHFFFAOYSA-N | |
| Storage | Room Temperature |
Synthetic Strategies: From Building Block to Potent Inhibitor
The primary utility of this compound lies in its sequential functionalization. A common and logical synthetic workflow involves first modifying the more nucleophilic 7-amino group, followed by a cross-coupling reaction at the 4-bromo position. This strategy protects the amine while installing the core aryl/heteroaryl moiety.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Protocol 1: Synthesis of a Model Inhibitor Core via Suzuki-Miyaura Coupling
This protocol details the synthesis of a hypothetical inhibitor scaffold, N-(4-(pyridin-4-yl)-1H-indazol-7-yl)propionamide, demonstrating the two-phase workflow.
Part A: Acylation of the 7-Amino Group
-
Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv, e.g., 212 mg, 1.0 mmol).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add propionyl chloride (1.1 equiv, 1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form. Filter the solid, wash with cold water, and dry under vacuum to yield N-(4-Bromo-1H-indazol-7-yl)propionamide.
Part B: Suzuki-Miyaura Cross-Coupling
This procedure is adapted from established methods for coupling halo-indazoles.[3][4]
-
Setup: In an oven-dried Schlenk tube, combine N-(4-Bromo-1H-indazol-7-yl)propionamide (1.0 equiv, e.g., 269 mg, 1.0 mmol), pyridin-4-ylboronic acid (1.5 equiv, 1.5 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.[4] Combine the organic filtrates, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Characterization of Novel Kinase Inhibitors
Once a novel compound is synthesized, its biological activity must be rigorously characterized. This involves a tiered approach, starting with broad screening and progressing to detailed cellular and mechanistic studies.[5]
Workflow for Inhibitor Evaluation
Caption: A tiered workflow for the screening and characterization of novel kinase inhibitors.
Protocol 2: In Vitro Biochemical Kinase Assay (General Protocol)
Biochemical assays are the first step to determine if a compound directly inhibits the target kinase's enzymatic activity.[5] Luminescence-based assays, such as ADP-Glo™, are widely used due to their robustness and high-throughput compatibility.[6]
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor indicate successful inhibition.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Synthesized inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in an assay plate. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Include DMSO-only wells as a negative control (100% activity).
-
Kinase Reaction:
-
Add the kinase enzyme to each well.
-
Add the substrate and ATP mixture to initiate the reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Cell-Based Target Engagement Assay (Western Blot)
Cell-based assays are critical to confirm that the inhibitor can enter cells and engage its target in a physiological context.[8][9] A common method is to measure the phosphorylation status of a direct downstream substrate of the target kinase.[10]
Principle: If the inhibitor successfully blocks the target kinase in cells, the phosphorylation of its substrate will decrease. This change can be detected by Western blotting using a phospho-specific antibody.
Example Target Pathway: Inhibition of BRAF(V600E) in the MAPK pathway.[11][12]
Caption: Inhibition of the constitutively active BRAF(V600E) kinase in the MAPK pathway.
Procedure:
-
Cell Culture: Plate melanoma cells harboring the BRAF(V600E) mutation (e.g., A375 cells) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4 °C with a primary antibody specific for phosphorylated MEK (p-MEK), the direct downstream target of BRAF.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an ECL detection reagent and an imaging system.
-
Analysis: Re-probe the blot with an antibody for total MEK and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the p-MEK signal relative to the total MEK signal confirms cellular target engagement.
Conclusion
This compound is a high-potential building block for the discovery of novel kinase inhibitors. Its strategically placed functional groups enable the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, to generate diverse and complex molecular architectures. The protocols outlined in this guide provide a robust framework for synthesizing, screening, and characterizing new chemical entities derived from this scaffold. By combining rational design with systematic biological evaluation, researchers can effectively leverage this compound to develop the next generation of targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. inits.at [inits.at]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1H-indazol-7-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is a cornerstone in the pharmaceutical industry, enabling the construction of complex molecular architectures that are pivotal to drug discovery.[3][4]
Within medicinal chemistry, the indazole scaffold is a privileged structure, appearing in numerous compounds with a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[5][6][7] The specific molecule, 4-Bromo-1H-indazol-7-amine, represents a versatile building block. The strategic placement of the bromine atom at the C4 position and the amine group at the C7 position offers a unique opportunity for synthetic diversification. Functionalizing the C4 position via Suzuki coupling provides a direct and powerful route to novel libraries of 4-aryl-1H-indazol-7-amines, compounds of significant interest for screening and development in therapeutic research programs.
This guide provides an in-depth analysis of the mechanistic principles, practical protocols, and critical optimization parameters for successfully executing the Suzuki coupling reaction on this valuable substrate.
Section 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
The Suzuki-Miyaura reaction is a complex process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The generally accepted mechanism consists of three fundamental steps:
-
Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This irreversible step forms a square-planar Pd(II) complex.[9][10] The rate of this step is often the determining factor for the overall reaction efficiency and can be challenging for electron-rich aryl halides.[11]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base.[12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[12][13]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[8][14]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Section 2: Key Considerations for Coupling with this compound
The electronic nature of this compound presents specific challenges that require careful consideration for successful coupling.
-
Substrate Electronics: The presence of the electron-donating amine (-NH₂) group at the C7 position increases the electron density of the indazole ring system. This heightened electron density strengthens the C-Br bond, making the initial, often rate-limiting, oxidative addition step more difficult compared to electron-deficient aryl halides.[11] Consequently, standard catalyst systems like Pd(PPh₃)₄ may prove ineffective or provide low yields.[11]
-
Catalyst and Ligand Selection: To overcome the hurdle of a sluggish oxidative addition, the choice of ligand is critical. The use of bulky and electron-rich phosphine ligands is highly recommended. These ligands stabilize the Pd(0) center, increase its electron density, and promote its insertion into the C-Br bond.[11][15]
-
Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are industry standards for challenging couplings of electron-rich aryl halides and should be considered the primary choice.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes capable of facilitating difficult oxidative additions. PEPPSI-type precatalysts are excellent options when employing NHC ligands.[8]
-
-
Base and Solvent System: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[13]
-
Bases: For challenging substrates, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[11] The choice of base can also influence side reactions; for instance, strong hydroxides can sometimes accelerate the undesired protodeboronation of the boronic acid.[11]
-
Solvents: Aprotic polar or ethereal solvents are standard. Mixtures of solvents like 1,4-dioxane/water, DME/water, or toluene/water are commonly used.[13][16] The presence of water is often beneficial, as it can aid in dissolving the base and facilitate the formation of the active boronate species.[11]
-
Section 3: Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization may be necessary for specific boronic acid partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent mixture (1,4-dioxane and water, 4:1 ratio) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80–100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 4-aryl-1H-indazol-7-amine product.[17]
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Section 4: Reaction Parameter Optimization
The success of the Suzuki coupling with this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical effects, based on literature for structurally similar indazoles and electron-rich anilines.[1][5][6]
| Parameter | Options | Rationale & Expected Outcome |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursors that generate Pd(0) in situ. Require a ligand to be effective. |
| Buchwald Precatalysts (G3/G4) | Highly active, air-stable Pd(II) precatalysts that efficiently generate the active monoligated Pd(0) species. Often the best choice for challenging substrates. | |
| Ligand | PPh₃ | Often insufficient for electron-rich bromides due to low activity. |
| Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. Highly recommended for this substrate.[11] | |
| Pd(dppf)Cl₂ | A reliable catalyst system that has shown success with other bromoindazoles.[6][18] A good alternative to Buchwald systems. | |
| Base | K₂CO₃, Na₂CO₃ | Standard, moderately strong bases. May be effective with more reactive boronic acids. |
| K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases. Often required to achieve good yields with challenging, electron-rich substrates.[1][11] | |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O | Excellent general-purpose solvent systems that solubilize both organic and inorganic reagents. |
| Toluene/H₂O, THF/H₂O | Alternative solvent systems that can be effective. Toluene is useful for higher temperature reactions. | |
| Temperature | 60 - 110 °C | Higher temperatures generally increase the reaction rate, particularly for the oxidative addition step. The optimal temperature must balance reaction rate against potential degradation of starting materials or products. |
Section 5: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section addresses common issues and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Oxidative Addition: The C-Br bond is not being activated by the catalyst.[11] 2. Inactive Catalyst: The Pd(0) catalyst was oxidized by atmospheric oxygen. 3. Poor Boronic Acid Quality: The boronic acid may have degraded or trimerized to the anhydride. | 1. Switch to a more active catalyst system. Use a bulky, electron-rich ligand like XPhos or SPhos with a suitable precatalyst.[11][15] 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂). 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable.[11] |
| Protodeboronation | The boronic acid is cleaved by a proton source (often excess water or acidic impurities) before it can transmetalate. This is more common with heteroaryl or electron-rich boronic acids.[8][11] | 1. Use Anhydrous Conditions (Carefully): While some water is often beneficial, excess can be detrimental. Ensure solvents are dry if this side reaction is dominant. 2. Optimize Base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. 3. Use Boronate Esters: Pinacol esters (Bpin) are more robust against protodeboronation.[11] |
| Dehalogenation | The starting this compound is converted to 1H-indazol-7-amine. This occurs when the Ar-Pd(II)-Br intermediate undergoes reaction with a hydride source instead of transmetalation.[8] | 1. Check Reagent Purity: Ensure solvents and bases are free of hydride contaminants. 2. Increase Boronic Acid Concentration: Using a slight excess (e.g., 1.5 equiv) of the boronic acid can favor the desired transmetalation pathway. 3. Change Solvent/Base: Some solvent/base combinations are more prone to generating hydride species. Screen alternatives. |
| Homocoupling | The boronic acid couples with itself to form a symmetrical biaryl (Ar'-Ar'). This is often promoted by the presence of oxygen or unreduced Pd(II) species.[8] | 1. Rigorous Degassing: Ensure the reaction mixture is completely free of oxygen. 2. Use a Precatalyst: High-quality Pd(II) precatalysts are designed for clean reduction to Pd(0), minimizing side reactions. Avoid using simple Pd(II) salts like PdCl₂ without appropriate reducing agents or conditions. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for generating novel molecular entities for drug discovery and development. Success with this electron-rich substrate hinges on understanding its unique electronic properties and rationally selecting the reaction components. The key to overcoming the primary challenge of a difficult oxidative addition lies in the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands. By employing the robust protocols, optimization strategies, and troubleshooting advice detailed in this guide, researchers can confidently and efficiently access a diverse range of 4-aryl-1H-indazol-7-amine derivatives.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. researchgate.net [researchgate.net]
Large-scale synthesis of 4-Bromo-1H-indazol-7-amine
An Application Note for the Scalable Synthesis of 4-Bromo-1H-indazol-7-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of this compound, a critical building block in contemporary drug discovery and development. The protocol herein details a robust and scalable two-step synthetic route commencing from the commercially available 4-Bromo-1H-indazole. The described methodology is designed for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing operational safety, efficiency, and high-fidelity analytical validation. The synthesis involves the regioselective nitration of 4-Bromo-1H-indazole to yield 4-Bromo-7-nitro-1H-indazole, followed by a catalytic reduction to the target amine. This application note offers in-depth procedural details, process optimization insights, and thorough analytical characterization protocols to ensure the production of high-purity this compound suitable for downstream applications in medicinal chemistry.
Introduction: The Strategic Importance of this compound
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, substituted indazoles are integral to the development of therapeutic agents targeting a wide array of diseases. The subject of this guide, this compound, is a highly versatile intermediate. The strategic placement of the bromine atom and the primary amine allows for diverse chemical modifications, such as cross-coupling reactions and amide bond formations, enabling the synthesis of complex molecular architectures for drug candidates.[4][5] Given its increasing demand, a scalable and economically viable synthetic process is paramount for advancing research and development in the pharmaceutical sector.
This guide presents a validated two-step synthesis that is both efficient and amenable to large-scale production, moving beyond laborious and less scalable methods like column chromatography for purification where possible.[6][7][8][9]
The Synthetic Blueprint: A Two-Step Approach
The synthesis of this compound is strategically designed in two distinct stages. This approach ensures high yields and purity while utilizing readily available starting materials and reagents.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Regioselective Nitration of 4-Bromo-1H-indazole
The initial step involves the electrophilic nitration of 4-Bromo-1H-indazole. The indazole ring system's reactivity towards electrophiles is influenced by the positions of the nitrogen atoms. The reaction is directed to the 7-position due to the electronic effects of the fused ring system. The use of a nitrating mixture of sulfuric and nitric acid under controlled temperature conditions is crucial to ensure selectivity and prevent over-nitration or side product formation.
Step 2: Reduction of the Nitro Group
The second step is the reduction of the nitro-intermediate, 4-Bromo-7-nitro-1H-indazole, to the corresponding amine.[10] While various reducing agents can accomplish this transformation, tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is selected for its high efficiency, reliability, and ease of handling in a laboratory setting. This method is well-documented for the reduction of aromatic nitro compounds and offers excellent yields.
Detailed Experimental Protocols
Safety First: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.[11][12][13]
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier |
| 4-Bromo-1H-indazole | 186407-74-9 | ≥95% | Sigma-Aldrich |
| Sulfuric Acid (98%) | 7664-93-9 | ACS Grade | Fisher Scientific |
| Nitric Acid (70%) | 7697-37-2 | ACS Grade | Fisher Scientific |
| Tin(II) Chloride Dihydrate | 10025-69-1 | ≥98% | Sigma-Aldrich |
| Ethanol (Anhydrous) | 64-17-5 | ≥99.5% | VWR Chemicals |
| Sodium Bicarbonate | 144-55-8 | ACS Grade | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | HPLC Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate | 7757-82-6 | ACS Grade | Fisher Scientific |
Step-by-Step Synthesis of 4-Bromo-7-nitro-1H-indazole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (5.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.
-
Addition of Starting Material: Slowly add 4-Bromo-1H-indazole (1.0 eq) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the solid product, 4-Bromo-7-nitro-1H-indazole, under vacuum to a constant weight. The product is typically of sufficient purity for the next step.
Step-by-Step Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-7-nitro-1H-indazole (1.0 eq) and ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction mixture should become a clear solution. Monitor the reaction's completion by TLC.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Results |
| 4-Bromo-7-nitro-1H-indazole | ¹H NMR | Aromatic protons with characteristic shifts and coupling constants. Absence of the proton at the 7-position. |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight (approx. 242.0 g/mol ). | |
| This compound | ¹H NMR | Appearance of a broad singlet corresponding to the -NH₂ protons. Upfield shift of the aromatic protons compared to the nitro intermediate. |
| ¹³C NMR | Carbon signals consistent with the proposed structure. | |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight (approx. 212.05 g/mol ).[14] | |
| HPLC | Purity assessment, typically >98%. |
Process Optimization and Scale-Up Considerations
-
Temperature Control: Strict temperature control during the nitration step is critical to prevent the formation of undesired isomers and ensure safety.
-
Reagent Stoichiometry: The equivalents of nitric acid and the reducing agent may need to be optimized on a larger scale to maximize yield and minimize residual starting material.
-
Work-up Procedure: For large-scale synthesis, the quenching and extraction procedures should be carefully designed to handle large volumes and exotherms safely.
-
Purification: Recrystallization is a more practical and economical method for large-scale purification compared to column chromatography.[8][9] The choice of solvent for recrystallization is crucial for obtaining high purity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. This compound | 1190319-80-2 [sigmaaldrich.com]
The Strategic Utility of 4-Bromo-1H-indazol-7-amine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous FDA-approved anti-cancer agents.[1][2] Kinase inhibitors, in particular, have significantly benefited from the structural and electronic properties of the indazole ring system. Marketed drugs such as Axitinib, a potent VEGFR inhibitor, and Entrectinib, a TRK/ROS1/ALK inhibitor, feature the indazole core, highlighting its importance in targeting key signaling pathways implicated in tumor growth and proliferation.[1] The strategic functionalization of the indazole ring is paramount in achieving high potency and selectivity. 4-Bromo-1H-indazol-7-amine, with its distinct substitution pattern, offers a unique synthetic handle for the development of novel kinase inhibitors. The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, while the amino group at the C7 position provides a vector for building side chains that can interact with specific residues in the kinase ATP-binding pocket.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of a novel, potent, and selective kinase inhibitor. We will detail a step-by-step synthetic protocol, discuss the rationale behind the experimental choices, and provide methods for biological evaluation.
Synthetic Strategy: Building a Potent Kinase Inhibitor
Our synthetic strategy focuses on a modular approach, allowing for the late-stage diversification of the indazole scaffold. The primary transformations involve a Suzuki-Miyaura cross-coupling at the C4 position to introduce a key pharmacophore and a Buchwald-Hartwig amination at the C7 position to append a solubilizing group with additional hydrogen bonding capabilities.
Overall Synthetic Workflow
Caption: Synthetic workflow for the kinase inhibitor.
PART 1: Synthesis of Intermediate 1: N-(4-methoxyphenyl)-4-bromo-1H-indazol-7-amine
The introduction of an aryl group at the C7-amino position can enhance binding affinity and modulate physicochemical properties. Here, we utilize a palladium-catalyzed Buchwald-Hartwig amination.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 1-iodo-4-methoxybenzene (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and Xantphos (0.1 equiv.).
-
Solvent and Catalyst: Evacuate and backfill the flask with argon. Add anhydrous dioxane as the solvent. Finally, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Intermediate 1.
Rationale:
-
Catalyst System: The combination of Pd(OAc)₂ and Xantphos is a robust catalytic system for C-N cross-coupling reactions, known for its efficiency with a broad range of substrates.
-
Base and Solvent: Cesium carbonate is a strong base that is effective in this transformation. Dioxane is a suitable high-boiling aprotic solvent for this reaction.
PART 2: Synthesis of the Final Compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, allowing for the introduction of a variety of aryl and heteroaryl moieties.[3] In this step, we will couple Intermediate 1 with a pyridine-derived boronic acid ester.
Protocol:
-
Reaction Setup: In a microwave vial, combine Intermediate 1 (1.0 equiv.), 2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst and Solvent: Add a 3:1 mixture of dioxane and water. Purge the mixture with argon for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv.).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 120 °C for 1 hour.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by preparative HPLC to yield the final compound.
Rationale:
-
Microwave Irradiation: Microwave heating can significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.
-
Catalyst and Base: Pd(dppf)Cl₂ is a highly effective catalyst for Suzuki reactions involving heteroaryl boronic esters. Potassium carbonate provides the necessary basic conditions for the transmetalation step.
Biological Evaluation: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4] Indazole derivatives have shown promise as inhibitors of key kinases within this pathway, such as Akt.[4]
Kinase Inhibition Assay Protocol (Example: Akt1)
-
Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay can be used to measure the inhibition of Akt1 kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
Dispense the synthesized compound at various concentrations into a 384-well plate.
-
Add Akt1 enzyme and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-serine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 1 hour and read the plate on a TR-FRET compatible reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualization of the Targeted Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Data Summary
The following table summarizes the expected and hypothetical data for the synthesized compound.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line (MCF-7) GI₅₀ (µM) | Cell Line (PC-3) GI₅₀ (µM) |
| Final Compound | Akt1 | 15 | 0.5 | 0.8 |
| Axitinib (Control) | VEGFR2 | 0.2 | 0.1 | 0.15 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-cancer agents, particularly kinase inhibitors. The strategic placement of the bromo and amino functionalities allows for the application of powerful and modular synthetic methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This enables the rapid generation of diverse chemical libraries for lead discovery and optimization. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in developing next-generation targeted cancer therapies.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Note: Strategic N-alkylation of 4-Bromo-1H-indazol-7-amine for Drug Discovery
Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of pharmacologically active compounds. Its unique bicyclic heteroaromatic nature provides a versatile framework for the design of potent and selective modulators of various biological targets. In particular, N-alkylated indazoles are of significant interest in contemporary drug discovery, forming the structural core of numerous kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. The deliberate and controlled introduction of alkyl substituents at the N1 or N2 positions of the indazole ring is a critical strategy for fine-tuning a molecule's therapeutic properties, including its potency, selectivity, and pharmacokinetic profile.
This application note offers a comprehensive technical guide to the N-alkylation of 4-Bromo-1H-indazol-7-amine, a valuable and frequently employed intermediate in the synthesis of novel therapeutics. We will delve into the mechanistic underpinnings that govern this transformation, present detailed and reproducible experimental protocols, and discuss critical process parameters to enable researchers to achieve successful and efficient outcomes.
Mechanistic Insights: The Regioselectivity of Indazole Alkylation
The N-alkylation of an indazole ring system presents a fascinating regiochemical challenge, as the reaction can principally occur at either the N1 or N2 nitrogen atom of the pyrazole moiety. The ultimate regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.
-
Electronic Factors: The two nitrogen atoms of the indazole ring are both nucleophilic. However, their relative nucleophilicity is modulated by the electronic character of the substituents on the bicyclic system. In the case of this compound, the electron-donating nature of the amino group at the C7 position and the electron-withdrawing character of the bromine atom at the C4 position create a specific electronic landscape across the molecule, influencing the electron density at N1 and N2.
-
Steric Considerations: The steric bulk of both the incoming alkylating agent and the substituents already present on the indazole ring can exert a profound influence on the accessibility of the N1 and N2 positions. Sterically demanding alkylating agents will exhibit a preference for reacting at the less encumbered nitrogen atom.
-
Influence of Reaction Conditions: The judicious selection of the base, solvent, and reaction temperature is paramount in directing the regioselectivity of the N-alkylation. The use of a strong base, such as sodium hydride (NaH), typically favors N1 alkylation. This is because the strong base deprotonates the indazole to form the corresponding indazolide anion, and the N1 position of this anion is generally more sterically accessible. Conversely, reactions conducted under neutral or mildly basic conditions may afford different regiochemical outcomes. The polarity of the solvent also plays a crucial role by its ability to stabilize different transition states, thereby influencing the reaction pathway.
Below is a generalized workflow for the N-alkylation of this compound:
Figure 1: A generalized experimental workflow for the N-alkylation of this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the N-alkylation of this compound. We will use methyl iodide as a representative alkylating agent. The fundamental principles described herein can be readily adapted for use with other alkyl halides.
Protocol 1: N1-Selective Methylation Employing Sodium Hydride
This protocol is specifically designed to promote the formation of the N1-methylated regioisomer.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel suitable for flash column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask maintained under an inert atmosphere (e.g., dry nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to completely dissolve the starting material.
-
Deprotonation: Cool the resulting solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.1 equivalents). Stir the heterogeneous mixture at 0 °C for 30 minutes to ensure complete deprotonation. Caution: Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care in an inert atmosphere.
-
Alkylation Step: While maintaining the temperature at 0 °C, add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to gradually warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is cooled in an ice bath.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction three times using a volume of ethyl acetate equivalent to the aqueous layer each time.
-
Washing: Combine the organic layers and wash them successively with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N1-methylated product.
Data Summary: Representative Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (N1-isomer) |
| Methyl Iodide | NaH | DMF | 0 to RT | High |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Moderate to High |
| Benzyl Bromide | Cs₂CO₃ | DMF | RT | High |
Table 1: A summary of commonly employed reaction conditions for the N-alkylation of this compound.
Product Characterization
The unambiguous confirmation of the successful synthesis and the correct regiochemical assignment of the N-alkylated products is of paramount importance and requires the use of a suite of analytical techniques.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the real-time progress of the reaction and for identifying a suitable solvent system for subsequent purification by column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the structural elucidation of the products. The disappearance of the N-H proton signal from the starting material is a key indicator of a successful alkylation. The regiochemistry (N1 vs. N2) can often be definitively assigned by analyzing the chemical shifts of the protons on the indazole ring and the newly introduced alkyl group. Advanced techniques such as Nuclear Overhauser Effect (NOE) experiments can provide further confirmation.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the product, thereby confirming the successful addition of the intended alkyl group. High-Resolution Mass Spectrometry (HRMS) can be employed to determine the elemental composition with high accuracy, further corroborating the product's identity.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic N-H stretching frequency in the IR spectrum of the product provides additional evidence that the N-alkylation reaction has proceeded to completion.
Troubleshooting and Key Considerations
-
Strict Moisture Control: The use of anhydrous solvents and the maintenance of an inert atmosphere are absolutely critical, particularly when employing highly reactive bases such as sodium hydride. Any moisture present will quench the base and lead to the formation of undesired byproducts.
-
Judicious Choice of Base: The selection of the base can significantly impact both the rate of the reaction and its regioselectivity. While strong bases like NaH are often used, weaker bases such as potassium carbonate (K₂CO₃) may necessitate higher reaction temperatures and can, in some cases, lead to different regiochemical outcomes.
-
Purification Challenges: The N1 and N2 isomers can, at times, exhibit very similar polarities, which can make their separation by column chromatography a challenging task. Careful and systematic optimization of the eluent system is often required to achieve baseline separation.
-
Potential Side Reactions: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a potential side reaction. This can be minimized by carefully controlling the stoichiometry of the alkylating agent and by monitoring the reaction closely to avoid unnecessarily long reaction times.
Conclusion
The N-alkylation of this compound is a pivotal chemical transformation in the synthetic routes leading to a wide array of medicinally important indazole-containing molecules. A deep understanding of the underlying reaction mechanism coupled with meticulous control over the reaction conditions is essential for achieving high yields and the desired regioselectivity. The protocols, insights, and data presented in this application note are intended to serve as a robust and valuable resource for researchers at the forefront of designing and synthesizing the next generation of indazole-based therapeutic agents.
Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 4-Bromo-1H-indazol-7-amine
Introduction: The Strategic Importance of the 4-Bromo-1H-indazol-7-amine Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural rigidity and capacity for critical hydrogen bonding interactions.[1][2] Derivatives of indazole exhibit a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and anti-HIV properties.[2][3] this compound, in particular, serves as a versatile and highly valuable building block for drug discovery. The bromine atom at the C4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. Simultaneously, the amino group at the C7-position offers a crucial interaction point or a site for further derivatization.
This guide provides an in-depth exploration of key palladium-catalyzed reactions for the functionalization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure experimental success.
Foundational Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[4][5]
-
Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner's organic group is transferred to the palladium center, or the amine coordinates to the palladium, respectively.[7][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: Generalized Palladium Catalytic Cycle.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile and widely used palladium-catalyzed reaction for constructing C(sp2)–C(sp2) bonds.[9] It involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[10] For this compound, this reaction is paramount for introducing aryl or heteroaryl substituents at the C4-position, a common strategy in kinase inhibitor design.[11]
Expertise & Causality: Critical Parameters
-
N-H Protection: The acidic N-H proton of the indazole ring can interfere with the catalytic cycle. While some reactions on NH-free indazoles are successful, protection of the N1 position (e.g., with a Boc, SEM, or THP group) is often crucial for achieving high yields and reproducibility.[12]
-
Catalyst & Ligand Selection: The choice of palladium source and ligand is critical. For heterocyclic substrates, catalysts bearing electron-rich, bulky phosphine ligands are often superior. PdCl₂(dppf) is a robust and reliable choice for many indazole couplings.[10][13] For more challenging transformations, advanced catalysts like XPhos Pd G2 may be required to avoid side reactions like debromination.[14]
-
Base and Solvent: A base is required to activate the boronic acid in the transmetalation step.[7] An aqueous mixture of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) with a solvent like 1,4-dioxane or DME is a standard and effective system.[10][13]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-1H-indazol-7-amine
This protocol is adapted from established procedures for Suzuki-Miyaura reactions on related bromo-indazole scaffolds.[9][11]
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), (4-methoxyphenyl)boronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be set up to a concentration of approximately 0.1 M with respect to the starting bromide.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heating: Place the reaction mixture in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
| Parameter | Condition | Rationale / Reference |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (5 mol%) | Effective for C-C coupling on heterocyclic systems.[10][13] |
| Base | K₂CO₃ (3 equiv.) | Standard, effective base for Suzuki couplings.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Common solvent system promoting dissolution of both organic and inorganic reagents.[10] |
| Temperature | 100 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[8][15] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, providing direct access to 4-amino-substituted indazole derivatives.
Expertise & Causality: Critical Parameters
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, tBuXphos) are essential for promoting the reductive elimination step and preventing catalyst decomposition.[16][17] For indazole substrates, tBuXphos has been specifically noted for its effectiveness.[17]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is a common choice, but its high reactivity can be incompatible with sensitive functional groups.[17] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures or more active catalyst systems.[16]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalyst.[17]
Experimental Protocol: Synthesis of N-benzyl-4-(1H-indazol-7-amine)
This protocol is a generalized procedure based on established methods for the amination of aryl bromides.[16][18]
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 10 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane, followed by the amine coupling partner (e.g., benzylamine, 1.2 equiv.) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 16-24 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Purification: Wash the filtrate with water, dry the organic layer over MgSO₄, concentrate, and purify the crude product by column chromatography.
| Parameter | Condition | Rationale / Reference |
| Catalyst | Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) | Common and effective palladium precursors.[16] |
| Ligand | Xantphos (10 mol%) | A versatile ligand for C-N coupling, suitable for a range of amines.[16] |
| Base | Cs₂CO₃ (1.5 equiv.) | A moderately strong base compatible with many functional groups.[16] |
| Solvent | 1,4-Dioxane (anhydrous) | Aprotic solvent standard for this transformation. |
| Temperature | 110 °C | Higher temperatures are often needed with weaker bases like Cs₂CO₃. |
Application Note 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted indazoles by reacting this compound with a terminal alkyne.[19] This reaction is invaluable for creating linear, rigid extensions to the indazole core or for introducing a versatile chemical handle for further chemistry, such as "click" reactions.
Expertise & Causality: Critical Parameters
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to form the reactive copper acetylide intermediate.[19]
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used both as a base and often as the solvent. It neutralizes the HBr byproduct and helps facilitate the formation of the copper acetylide.[19]
-
Copper-Free Conditions: The use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed, which often require a stronger base and a more active palladium/ligand system to proceed efficiently.[20]
Experimental Protocol: Synthesis of 4-(phenylethynyl)-1H-indazol-7-amine
This protocol is based on standard Sonogashira conditions for aryl bromides.[19]
Step-by-Step Methodology:
-
Vessel Preparation: To a Schlenk tube, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI) (5 mol%).
-
Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA). Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at 60-80 °C for 6-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate.
-
Purification: Wash the organic solution with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale / Reference |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A standard, commercially available catalyst for Sonogashira reactions.[20] |
| Cu Co-catalyst | CuI (5 mol%) | Activates the alkyne for transmetalation.[19] |
| Base/Solvent | Triethylamine (TEA) | Acts as both the base and a suitable solvent for the reaction. |
| Temperature | 80 °C | Moderate heating is typically sufficient to drive the reaction. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. fiveable.me [fiveable.me]
- 6. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Derivativatization of 4-Bromo-1H-indazol-7-amine
Introduction: The Strategic Importance of 4-Bromo-1H-indazol-7-amine in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its unique structural and electronic properties make it an attractive core for the design of kinase inhibitors, anti-cancer agents, and other therapeutics. This compound, in particular, serves as a versatile building block in drug discovery. The presence of a reactive primary amino group at the 7-position and a bromine atom at the 4-position offers orthogonal handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). Derivatization of the 7-amino group allows for the introduction of a wide range of functionalities, which can modulate the compound's potency, selectivity, solubility, and pharmacokinetic properties.
These application notes provide detailed protocols for the derivatization of the 7-amino group of this compound via three common and robust synthetic transformations: acylation, sulfonylation, and reductive amination. The causality behind experimental choices, potential challenges such as regioselectivity, and methods for product purification and characterization are discussed to ensure scientific integrity and reproducibility.
Understanding the Reactivity of the Indazole Core: A Note on Regioselectivity
The indazole ring possesses two nitrogen atoms (N1 and N2) that can also participate in reactions, potentially competing with the desired derivatization of the 7-amino group. The regioselectivity of N-alkylation and N-acylation of the indazole ring is influenced by steric and electronic factors, as well as the reaction conditions. Generally, the N1-substituted indazole is the thermodynamically more stable isomer. However, kinetic control can favor the formation of the N2-isomer. To ensure selective derivatization at the 7-amino group, it is often advantageous to employ reaction conditions that favor the nucleophilicity of the exocyclic amine over the ring nitrogens. In cases where competing N1/N2 derivatization is a significant issue, protection of the indazole nitrogen may be necessary. Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM).[1][2]
I. Acylation of the 7-Amino Group
Acylation of the 7-amino group of this compound introduces an amide functionality, a common feature in many drug molecules that can participate in hydrogen bonding interactions with biological targets. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides and are often used for less nucleophilic amines. For routine acylations, acetic anhydride is a common and cost-effective choice.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Pyridine can also be used as both a base and a solvent.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to avoid reaction with the acylating agent.
Experimental Protocol: Acetylation with Acetic Anhydride
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(4-Bromo-1H-indazol-7-yl)acetamide.
Expected Data for N-(4-Bromo-1H-indazol-7-yl)acetamide
| Parameter | Expected Value |
| Molecular Formula | C₉H₈BrN₃O |
| Molecular Weight | 254.09 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, 1H, NH-indazole), 9.8 (s, 1H, NH-amide), 8.1 (d, 1H), 7.5 (d, 1H), 2.2 (s, 3H, CH₃) |
| Mass Spectrometry (ESI+) | m/z 253.99, 255.99 [M+H]⁺ |
II. Sulfonylation of the 7-Amino Group
Sulfonylation introduces a sulfonamide group, another important pharmacophore that can act as a hydrogen bond donor and acceptor. This reaction is typically performed by treating the amine with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: A variety of sulfonyl chlorides (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride, benzenesulfonyl chloride) can be used to introduce different sulfonyl groups. The choice depends on the desired properties of the final compound.
-
Base: Pyridine is a commonly used base and solvent for sulfonylation reactions. Its basicity is sufficient to neutralize the generated HCl, and it can also act as a nucleophilic catalyst.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive amines or sulfonyl chlorides.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.
-
Reaction: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise with stirring, maintaining the temperature at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield N-(4-Bromo-1H-indazol-7-yl)-4-methylbenzenesulfonamide.
Expected Data for N-(4-Bromo-1H-indazol-7-yl)-4-methylbenzenesulfonamide
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₂BrN₃O₂S |
| Molecular Weight | 382.24 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.6 (s, 1H, NH-indazole), 10.5 (s, 1H, NH-sulfonamide), 7.8-7.2 (m, 6H, Ar-H), 2.4 (s, 3H, CH₃) |
| Mass Spectrometry (ESI+) | m/z 381.98, 383.98 [M+H]⁺ |
III. Reductive Amination of the 7-Amino Group
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or substituted alkyl groups to the amino function. The reaction proceeds via the in-situ formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced to the corresponding amine.[3][4]
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations.[5] It is less reactive towards carbonyl groups than sodium borohydride, which minimizes the reduction of the starting aldehyde or ketone. Other reducing agents like sodium cyanoborohydride can also be employed.[5]
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reductive aminations with STAB.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the imine intermediate.
Experimental Protocol: Reductive Amination with an Aldehyde
-
Preparation: To a stirred suspension of this compound (1.0 eq), the desired aldehyde (1.2 eq), and acetic acid (0.1 eq) in 1,2-dichloroethane (DCE, 20 mL/mmol) at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated product.
Expected Data for a Representative N-Alkylated Product (e.g., N-benzyl-4-bromo-1H-indazol-7-amine)
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₂BrN₃ |
| Molecular Weight | 302.18 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (br s, 1H, NH-indazole), 7.4-7.2 (m, 5H, Ar-H benzyl), 7.1 (d, 1H), 6.5 (d, 1H), 4.5 (s, 2H, CH₂), 4.2 (br s, 1H, NH) |
| Mass Spectrometry (ESI+) | m/z 302.03, 304.03 [M+H]⁺ |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides, sulfonyl chlorides, and some aldehydes are corrosive and/or lachrymatory. Handle with care.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and toxic. Handle in a dry environment and avoid inhalation of dust.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The derivatization of the 7-amino group of this compound provides a facile and effective strategy for the generation of diverse libraries of compounds for drug discovery and development. The protocols outlined in these application notes for acylation, sulfonylation, and reductive amination are robust and can be adapted to a wide range of substrates. Careful consideration of reaction conditions and potential side reactions, particularly at the indazole nitrogen atoms, is crucial for achieving high yields and purity of the desired products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: The Strategic Role of 7-Bromo-4-chloro-1H-indazol-3-amine in the Development of Next-Generation HIV-1 Capsid Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide on the utilization of 7-Bromo-4-chloro-1H-indazol-3-amine, a critical heterocyclic building block, in the field of HIV research. The focus is on its pivotal role in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. This document will delve into the synthetic chemistry, experimental protocols, and the underlying scientific rationale for its application.
Introduction: The Indazole Scaffold in Modern Antiviral Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-infective properties.[1][2] In the context of virology, indazole derivatives have been explored for their potential to inhibit viral replication, notably against Human Immunodeficiency Virus (HIV).[1][3][4]
Recently, the specific substituted indazole, 7-Bromo-4-chloro-1H-indazol-3-amine , has emerged as a compound of significant interest. It is not an active antiviral agent itself but serves as an indispensable intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[5][6][7] Lenacapavir's novel mechanism of action, targeting the viral capsid, offers a new paradigm for the treatment of multidrug-resistant HIV-1 infections.[5][7] The development of a cost-effective and scalable synthesis for 7-Bromo-4-chloro-1H-indazol-3-amine has been a critical step in making Lenacapavir more accessible.[5][8][9]
Core Application: A Key Building Block for the HIV-1 Capsid Inhibitor, Lenacapavir
The primary and most significant application of 7-Bromo-4-chloro-1H-indazol-3-amine in HIV research is its role as a key precursor in the total synthesis of Lenacapavir.
Mechanism of Action: Why Target the HIV-1 Capsid?
Lenacapavir disrupts the HIV-1 life cycle by interfering with multiple essential functions of the viral capsid, a conical protein shell that encloses the viral genome and enzymes. This multi-faceted inhibition includes:
-
Capsid Assembly: It disrupts the formation of new, mature capsids during the budding process of progeny virions.
-
Nuclear Import: It interferes with the transport of the pre-integration complex into the nucleus of the host cell.
-
Viral Production: It leads to the production of malformed, non-infectious virions.
By targeting the capsid, Lenacapavir remains effective against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs, such as reverse transcriptase and protease inhibitors.
Figure 1: Simplified workflow of HIV-1 capsid inhibition by Lenacapavir.
Synthetic Protocol: Economical and Scalable Production of 7-Bromo-4-chloro-1H-indazol-3-amine
Recent advancements have led to a more cost-effective and scalable synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, avoiding expensive starting materials and hazardous by-products.[5][8][10] The protocol outlined below is based on a two-step process starting from the inexpensive commodity chemical, 2,6-dichlorobenzonitrile.[5][7][10]
Overall Reaction Scheme:
Figure 2: Two-step synthesis of the target indazole intermediate.
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile
-
Rationale: This step introduces the bromine atom at the desired position on the benzene ring. The use of N-Bromosuccinimide (NBS) in sulfuric acid provides a highly regioselective and efficient bromination.[7][10]
-
Protocol:
-
To a solution of concentrated sulfuric acid, add 2,6-dichlorobenzonitrile (1.0 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Portion-wise, add N-Bromosuccinimide (NBS) (1.05 eq.) while maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GCMS) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
The product, 3-bromo-2,6-dichlorobenzonitrile, is typically obtained in high yield (76-81%) and purity.[10]
-
Step 2: Heterocycle Formation via Regioselective Cyclization
-
Rationale: This is the key ring-forming step where the indazole nucleus is constructed. Hydrazine hydrate acts as the nitrogen source for the pyrazole ring. The reaction conditions are optimized for the regioselective formation of the desired 7-bromo-4-chloro isomer over other potential isomers.[7][10] The use of 2-methyltetrahydrofuran (2-MeTHF) is an environmentally conscious choice as it is a biorenewable solvent.[8]
-
Protocol:
-
In a pressure reactor, combine 3-bromo-2,6-dichlorobenzonitrile (1.0 eq.), sodium acetate (1.2 eq.), and 2-methyltetrahydrofuran (2-MeTHF).
-
Add hydrazine hydrate (4.0 eq.).
-
Seal the reactor and heat the mixture to an internal temperature of 95 °C for 18 hours.
-
Monitor the reaction by HPLC for the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and stir. The product will precipitate.
-
Collect the solid by filtration, wash with a mixture of 2-MeTHF and water, followed by water.
-
Dry the solid under vacuum to yield 7-Bromo-4-chloro-1H-indazol-3-amine. This protocol can achieve an isolated yield of 50-56% without the need for column chromatography.[10]
-
Quality Control and Characterization
The identity and purity of the synthesized 7-Bromo-4-chloro-1H-indazol-3-amine should be confirmed using standard analytical techniques:
| Technique | Purpose | Expected Outcome |
| ¹H NMR & ¹³C NMR | Structural Elucidation | Confirmation of the chemical structure and isomeric purity. |
| Mass Spectrometry | Molecular Weight Verification | Observation of the correct molecular ion peak. |
| HPLC | Purity Assessment | Determination of the percentage purity of the final compound. |
| Melting Point | Physical Property Confirmation | A sharp melting point indicates high purity. |
Downstream Application: Antiviral Activity Assay
While 7-Bromo-4-chloro-1H-indazol-3-amine is an intermediate, the final products derived from it, such as Lenacapavir, must be evaluated for their biological activity. A standard in vitro anti-HIV assay is described below.
-
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of a test compound.
-
Cell Line: MT-4 cells (a human T-cell leukemia line) are highly susceptible to HIV-1 infection and are commonly used.
-
Protocol:
-
Cytotoxicity Assay:
-
Plate MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Incubate for 4-5 days.
-
Assess cell viability using a colorimetric assay (e.g., MTT or XTT) to determine the CC₅₀.
-
-
Antiviral Assay:
-
Pre-incubate MT-4 cells with serial dilutions of the test compound.
-
Infect the cells with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB).
-
Incubate for 4-5 days.
-
Measure the extent of viral replication by quantifying p24 antigen (a viral core protein) in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Calculate the EC₅₀, the concentration at which the compound inhibits viral replication by 50%.
-
-
Selectivity Index (SI):
-
Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window for the compound.
-
-
Conclusion
7-Bromo-4-chloro-1H-indazol-3-amine is a specialized but highly valuable reagent in modern HIV research. Its significance lies not in its own biological activity, but in its role as a non-negotiable building block for the synthesis of the pioneering HIV-1 capsid inhibitor, Lenacapavir. The development of efficient, scalable, and cost-effective synthetic routes to this intermediate is a testament to the crucial interplay between process chemistry and drug development. For researchers in the field, a reliable supply and a robust understanding of the synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine are paramount to advancing the development of new and durable antiretroviral therapies.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new HIV-1 inhibitor scaffold and synthesis of potential prodrugs of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencefeatured.com [sciencefeatured.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Cyclization Reaction Conditions for Indazole Ring Formation
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have established it as a "privileged scaffold," a framework that can bind to multiple, diverse biological targets.[2] Consequently, indazole derivatives are found in a host of clinically significant drugs, including the anti-cancer agents Niraparib and Pazopanib, showcasing their versatile pharmacological activities that span anti-inflammatory, anti-HIV, and antitumor applications.[1][3]
Given their therapeutic importance and relative scarcity in nature, the development of efficient and versatile synthetic routes to substituted indazoles is a paramount objective for researchers in drug discovery and process development.[1][4] This guide provides an in-depth exploration of the key cyclization strategies for constructing the indazole core, focusing on the underlying mechanisms, reaction conditions, and practical laboratory protocols. We will delve into classical N-N bond-forming reactions, modern transition-metal-catalyzed methodologies, and green chemistry approaches, offering field-proven insights to guide your synthetic planning.
Part 1: Foundational N-N Bond-Forming Cyclizations
The formation of the nitrogen-nitrogen bond is one of the most common and powerful strategies for indazole synthesis. These methods typically involve the intramolecular cyclization of a precursor where the two nitrogen atoms are brought into proximity.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a robust and appealing method for the synthesis of 2H-indazoles and their derivatives, valued for its use of inexpensive starting materials and metal-free conditions.[5][6] The reaction facilitates N-N bond formation via the heterocyclization of substrates like o-nitrobenzylamines or from o-nitrosobenzaldehydes and primary amines, and can be catalyzed by either acid or base.[5][7]
Causality of Mechanism (Base-Catalyzed): The base-catalyzed mechanism begins with the deprotonation of the amine, generating a carbanion. This nucleophilic carbanion then attacks the proximate nitro group, initiating the cyclization and N-N bond formation.[5] This pathway is particularly effective for N-substituted 2-nitrobenzylamines.
Mechanism Diagram: Base-Catalyzed Davis-Beirut Reaction
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-indazol-7-amine
Welcome to the technical support resource for the synthesis of 4-Bromo-1H-indazol-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route, improve yields, and ensure the purity of this valuable building block.
Introduction: The Challenge of Regiochemistry
This compound is a key intermediate in the development of various pharmacologically active agents. Its utility stems from the unique arrangement of substituents on the indazole core, which allows for diverse downstream modifications. However, the synthesis is not trivial. The primary challenge lies in controlling the regiochemistry of the substitution pattern. Direct bromination of 7-amino-1H-indazole, for instance, often leads to a mixture of unwanted isomers, complicating purification and drastically reducing the yield of the desired product.[1][2]
This guide provides a logical framework for approaching the synthesis, focusing on a strategy that leverages the directing effects of substituents to achieve the correct isomer. We will explore common pitfalls and their underlying chemical principles, offering practical solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy for synthesizing this compound with high purity?
A1: A multi-step approach starting from a precursor where the substitution pattern is established early is generally the most effective. A common and reliable route begins with a substituted o-toluidine derivative, such as 2-methyl-6-nitroaniline. This strategy involves:
-
Nitration: Introduction of a nitro group, which will ultimately become the 7-amine.
-
Bromination: Regioselective installation of the bromine atom at the 4-position, directed by the existing substituents.
-
Indazole Formation: Cyclization to form the core heterocyclic ring system.
-
Reduction: Conversion of the nitro group to the final 7-amine.
This sequence is superior to late-stage bromination because it avoids the formation of regioisomers that are difficult to separate.
Q2: Why is direct bromination of 1H-indazol-7-amine not recommended?
A2: Direct electrophilic bromination of the 1H-indazol-7-amine scaffold is problematic due to competing directing effects. The amine group at C7 is a powerful activating ortho-, para-director, while the pyrazole portion of the indazole ring also influences substitution. This often results in bromination at the C6 or C5 position, leading to a mixture of products and a low yield of the desired C4 isomer. Research on related structures confirms that direct bromination of a pre-formed amino-indazole with reagents like N-Bromosuccinimide (NBS) can yield the undesired regioisomer as the major product.[2]
Q3: Which brominating agent is best for this synthesis?
A3: N-Bromosuccinimide (NBS) is often the reagent of choice for the regioselective bromination of activated aromatic rings in complex syntheses.[2] Compared to elemental bromine (Br₂), NBS is a milder source of electrophilic bromine, which can reduce the formation of over-brominated byproducts. The reaction is typically performed in a strong acid like sulfuric acid (H₂SO₄), which helps to moderate the reactivity and improve regioselectivity. The choice of conditions is critical, as reactions with Br₂ can sometimes lead to unwanted side reactions, including hydration of other functional groups like nitriles.[2]
Q4: How can I effectively monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of each step. It allows you to visualize the consumption of starting material and the formation of the product in near real-time. For each reaction step, you should develop a TLC system (a specific solvent mixture for the mobile phase) that gives good separation between the starting material, product, and any major byproducts. This is crucial for deciding when a reaction is complete and for avoiding the formation of degradation products from unnecessarily long reaction times.
Synthesis Pathway and Troubleshooting Workflow
The following diagrams illustrate a recommended synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Recommended synthetic pathway for this compound.
Caption: Decision tree for troubleshooting common synthesis problems.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems.
Problem: Low yield during the bromination of 2-methyl-6-nitroaniline.
-
Question: My TLC analysis shows significant starting material remaining even after prolonged reaction time, and some minor, more polar byproducts. What's going wrong?
-
Answer & Rationale: This issue typically points to two main causes: insufficient electrophilicity of the brominating agent or deactivation of the starting material.
-
Causality: The two electron-withdrawing nitro groups and the protonated amine (in strong acid) deactivate the ring towards electrophilic substitution. While the methyl group provides some activation, the conditions must be carefully controlled.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the N-Bromosuccinimide (NBS) is fresh and has been stored properly (protected from light and moisture). Old NBS can decompose, losing its activity.
-
Temperature Control: While initial cooling is necessary to control the exotherm when adding reagents, the reaction may require gentle warming (e.g., to 40-50 °C) to proceed to completion. Monitor the progress carefully by TLC as you increase the temperature.
-
Solvent System: The reaction is typically run in concentrated sulfuric acid. Ensure your acid is of high purity and correct concentration. The acid acts as both the solvent and a catalyst to generate the electrophilic bromine species from NBS.
-
-
Problem: Formation of undesired isomers during bromination.
-
Question: My crude product's ¹H NMR spectrum is complex, suggesting I have a mixture of bromo-isomers. How can I improve the regioselectivity?
-
Answer & Rationale: The formation of multiple isomers indicates that the directing group effects are not providing sufficient control under your current reaction conditions.
-
Causality: The methyl group is an ortho-, para-director, and the nitro group is a meta-director. In 2-methyl-6-nitroaniline, these effects should strongly favor substitution at the C4 position. Isomer formation suggests the reaction conditions are too harsh, overcoming this selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the addition of NBS at a lower temperature (e.g., 0-5 °C) to increase selectivity. Reactions run at higher temperatures are often faster but less selective.
-
Slow Reagent Addition: Add the NBS portion-wise or as a solution in H₂SO₄ dropwise over a longer period. This maintains a low instantaneous concentration of the brominating agent, which favors the most kinetically accessible product (the desired C4 isomer) over less favored isomers.
-
Consider a Protecting Group: While more synthetically intensive, protecting the aniline as an acetamide (using acetic anhydride) before bromination can enhance the directing effect and improve selectivity. The bulky acetamido group strongly directs para, and the protection step is usually high-yielding. The protecting group can be removed later in the synthesis.
-
-
Problem: Low yield in the diazotization and cyclization step to form the indazole ring.
-
Question: The reaction to form 4-Bromo-7-nitro-1H-indazole is giving a very low yield, and I observe significant gas evolution and dark-colored byproducts.
-
Answer & Rationale: This is a classic issue with diazotization reactions, which are notoriously sensitive to temperature. The intermediate diazonium salt is unstable.
-
Causality: Diazonium salts readily decompose at elevated temperatures, often through radical pathways that lead to a complex mixture of byproducts and tar. The desired intramolecular cyclization to form the indazole is in competition with this decomposition.[3]
-
Troubleshooting Steps:
-
Strict Temperature Control: The most critical parameter is temperature. The diazotization (addition of sodium nitrite) must be performed at low temperatures, typically between -5 °C and 5 °C. Use an ice-salt bath to maintain this temperature range throughout the addition.
-
Control Addition Rate: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise. A rapid addition can cause localized warming, leading to decomposition.
-
Ensure Acidity: The reaction requires a sufficient excess of acid (e.g., HCl or H₂SO₄) to fully protonate the aniline and form nitrous acid in situ from the sodium nitrite.
-
-
Problem: Incomplete reduction of the nitro group or debromination.
-
Question: During the final reduction step to get the 7-amine, my product is contaminated with either starting material (the nitro compound) or a debrominated byproduct.
-
Answer & Rationale: This points to an issue with the choice of reducing agent or the reaction conditions being either too weak or too harsh.
-
Causality: The reduction of an aromatic nitro group in the presence of a halogen requires careful selection of reagents. Strong reducing conditions, particularly certain types of catalytic hydrogenation, can lead to hydrodebromination. Conversely, if the conditions are too mild, the reduction will be incomplete.
-
Troubleshooting Steps:
-
Optimal Reducing Agent: A reliable method for this transformation is using tin(II) chloride (SnCl₂) in a solvent like ethanol or concentrated HCl.[4] This method is generally chemoselective and will reduce the nitro group without affecting the aryl bromide.
-
Reaction Time and Temperature: If the reaction is incomplete, gently heating the mixture (e.g., to reflux) can drive it to completion. Monitor by TLC to avoid prolonged heating that might lead to side reactions.
-
Workup Procedure: After the reduction, the product amine will be complexed with the tin salts. A basic workup (e.g., with aqueous NaOH or NaHCO₃) is required to free the amine before extraction. Ensure the pH is sufficiently basic (pH > 10) to precipitate all tin hydroxides and liberate the product for efficient extraction.
-
-
Experimental Protocols
Optimized Protocol: Synthesis of 4-Bromo-2-methyl-6-nitroaniline (Step 1)
| Parameter | Value | Rationale |
| Starting Material | 2-Methyl-6-nitroaniline | Commercially available precursor. |
| Brominating Agent | N-Bromosuccinimide (NBS), 1.05 eq. | Mild and selective source of electrophilic bromine.[2] |
| Solvent | Conc. Sulfuric Acid (H₂SO₄) | Acts as solvent and catalyst. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls exotherm and maximizes regioselectivity. |
| Reaction Time | 2-4 hours | Monitored by TLC until completion. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of starting material) to 0 °C in an ice-salt bath.
-
Slowly add 2-methyl-6-nitroaniline (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until all solids have dissolved.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield crude 4-Bromo-2-methyl-6-nitroaniline, which can often be used in the next step without further purification.
References
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-1H-indazol-7-amine by Recrystallization
This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 4-Bromo-1H-indazol-7-amine. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure both efficacy and safety in the laboratory setting.
Foundational Principles: Recrystallization of an Aromatic Amine
This compound is a heterocyclic compound featuring both an amine (-NH₂) and a bromo (-Br) group, rendering it a moderately polar molecule. The success of its purification by recrystallization hinges on the principle of differential solubility. An ideal solvent will dissolve the compound completely at an elevated temperature but will have very low solubility for it at cooler temperatures[1][2].
The core principle is to create a saturated solution at a high temperature. As this solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystalline lattice. Ideally, impurities remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent[1]. The "like dissolves like" adage is a useful starting point; polar compounds tend to dissolve better in polar solvents[1][3]. For this reason, screening a range of polar solvents is the first critical step.
Recommended Experimental Protocol
This protocol provides a comprehensive workflow for the recrystallization of this compound.
Safety Precautions
Before beginning, consult the Safety Data Sheet (SDS) for this compound.
-
Hazards: The compound may be harmful if swallowed and can cause skin and eye irritation[4][5][6].
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves[7]. All heating steps should be performed in a well-ventilated fume hood.
Step-by-Step Recrystallization Procedure
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. The ideal solvent will fully dissolve the compound near its boiling point[2].
-
If a single solvent is not ideal, test mixed solvent systems (e.g., ethanol/water, acetone/hexane). In a mixed system, the compound should be soluble in one solvent (the "soluble solvent") and insoluble in the other (the "anti-solvent")[2].
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).
-
Add the chosen solvent in small portions, heating the mixture to a gentle boil with agitation (e.g., on a hot plate with a stir bar).
-
Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely. Adding excess solvent will significantly reduce the final yield[8].
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice[9][10].
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize crystal formation[10].
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing dissolved impurities. Using warm or room-temperature solvent will redissolve some of the product, leading to loss of yield[8].
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A pure compound will have a sharp, narrow melting range. Compare this to the literature value if available. Impurities typically cause the melting point to be depressed and the range to broaden.
-
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound separated as an oil instead of forming crystals ("oiling out"). What can I do?
A1: "Oiling out" is a common issue with amines and occurs when the solute's melting point is lower than the temperature of the solution from which it is separating[9]. This is often caused by a solution that is too concentrated or cooled too quickly.
-
Solution 1: Re-heat and Dilute. Re-heat the solution until the oil redissolves. Add a small amount (5-10% more) of hot solvent to reduce the saturation level, then allow it to cool more slowly[9][11].
-
Solution 2: Slower Cooling. Insulate the flask to ensure a very slow cooling rate. This gives molecules more time to orient themselves into a crystal lattice.
-
Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution just as it becomes cloudy. This provides a nucleation site for crystal growth[9][11].
Q2: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?
A2: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially[10].
-
Solution 1: Reduce Solvent Volume. Re-heat the solution and gently boil off a portion of the solvent in a fume hood to increase the concentration. Then, allow it to cool again[10][11].
-
Solution 2: Induce Nucleation. Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for crystals to begin forming[10].
-
Solution 3: Add an Anti-Solvent. If using a single-solvent system, you can cautiously add a few drops of an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes persistently cloudy, then warm slightly until clear and re-cool.
Q3: My final yield of pure crystals is very low. What are the likely causes?
A3: A low yield is a common problem that can result from several procedural errors[8].
-
Cause 1: Too much solvent. Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your product dissolved in the mother liquor even after cooling[8].
-
Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve and wash away a portion of the product[8].
Q4: The crystals formed immediately as a very fine powder when I removed the flask from the heat. Is this a problem?
A4: Yes, this is known as "crashing out" and is undesirable. Very rapid crystallization tends to trap impurities within the crystals, defeating the purpose of the purification[11].
-
Solution: The solution was likely too supersaturated. Re-heat the flask to redissolve the solid, add a small additional volume of hot solvent (5-10%), and cool the solution more slowly. This ensures that crystals form gradually, allowing for a more ordered and pure lattice structure[11].
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent if I have no information on my compound?
A1: Start by testing a range of solvents with varying polarities, as described in the protocol (Section 2.2). General polarity decreases in the order: Water > Methanol/Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Toluene > Hexane[12]. Since this compound is polar, begin with solvents like ethanol, methanol, or ethyl acetate.
Q2: What are the most likely impurities in my crude this compound sample?
A2: Impurities often stem from the synthetic route. These can include unreacted starting materials, reagents like N-Bromosuccinimide (NBS), or byproducts from side reactions, such as the formation of regioisomers or hydrolysis products[13]. These impurities will likely have different solubility profiles, making recrystallization an effective purification method.
Q3: Can I recover more product from the filtrate (mother liquor)?
A3: Yes. The filtrate still contains some dissolved product. You can often obtain a second crop of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. However, be aware that this second crop is typically less pure than the first.
Q4: What is the mechanism behind scratching the flask to induce crystallization?
A4: Scratching the inner surface of the glass with a rod creates microscopic, high-energy sites. These imperfections in the glass surface can act as artificial nucleation points, providing a template where the first few molecules can aggregate and initiate the crystallization process[10].
Data and Visualizations
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes for this compound |
| Water | 100 | High | May have low solubility even when hot. Best used in a mixed system (e.g., with Ethanol). |
| Ethanol | 78 | High | Good candidate. Often shows a significant solubility difference between hot and cold. |
| Methanol | 65 | High | Good candidate. Similar to ethanol but more volatile. |
| Ethyl Acetate | 77 | Medium | Good candidate. A versatile solvent for moderately polar compounds. |
| Acetone | 56 | Medium | Can be effective, but its low boiling point may not provide a large enough solubility gradient[3]. |
| Toluene | 111 | Low | Unlikely to be a good single solvent due to polarity mismatch, but could be an anti-solvent. |
| Hexane | 69 | Low | Unsuitable as a primary solvent; can be used as an anti-solvent in a mixed system. |
Diagrams
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Recrystallization [wiredchemist.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. quora.com [quora.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.de [fishersci.de]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-1H-indazol-7-amine
Welcome to the technical support center for 4-Bromo-1H-indazol-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important heterocyclic amine. Here, we address common challenges encountered during its synthesis and handling, offering scientifically grounded solutions to ensure the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common approach to synthesizing similar indazole amines involves the cyclization of a substituted benzonitrile with hydrazine, preceded or followed by a bromination step.[1][2] Based on this, the most probable impurities include:
-
Unreacted Starting Materials: Such as the corresponding substituted 2-aminobenzonitrile or a precursor used for the indazole ring formation.
-
Regioisomers: Bromination of the indazole ring can sometimes lead to the formation of other bromo-isomers (e.g., 5-bromo or 6-bromo derivatives) depending on the reaction conditions.[1]
-
Di-brominated Species: Over-bromination can result in the formation of di-bromo-1H-indazol-7-amine.
-
Solvent Residues: Residual solvents from the reaction and initial work-up can be present.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to colored impurities.[3]
Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color (often yellow to brown) in the final product is typically indicative of trace-level oxidized impurities. The amino group on the indazole ring is susceptible to oxidation. To address this:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification steps involving heating.
-
Light Protection: Store the compound in an amber vial or protected from light to prevent photolytic degradation.[3]
Q3: What are the best analytical techniques to assess the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is ideal for quantifying the purity and detecting non-volatile impurities. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify major impurities if their signals do not overlap with the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the parent compound and any impurities, which aids in their structural elucidation.
Troubleshooting Purification Challenges
This section provides a systematic approach to overcoming common issues encountered during the purification of this compound.
Issue 1: Poor Separation in Column Chromatography
Potential Cause & Solution
-
Strong Interaction with Silica Gel: The basic amine group of this compound can strongly interact with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and even irreversible adsorption of the product.
-
Solution 1: Basic Modifier in the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase. This will "neutralize" the acidic sites on the silica gel, leading to improved peak shape and better separation.
-
Solution 2: Use of Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel stationary phase can be highly effective. This type of stationary phase provides a less acidic environment, minimizing the strong interactions with the basic amine.
-
Solution 3: Reversed-Phase Chromatography: If normal-phase chromatography proves difficult, reversed-phase flash chromatography can be a viable alternative. Running the separation at a higher pH can increase the hydrophobicity of the amine, leading to better retention and separation on a C18 stationary phase.
-
Issue 2: Low Recovery After Recrystallization
Potential Cause & Solution
-
High Solubility in the Chosen Solvent: The product may be too soluble in the recrystallization solvent, even at low temperatures, leading to significant losses in the mother liquor.
-
Solution 1: Solvent Screening: Systematically screen for a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to test polar aprotic solvents like ethyl acetate, acetone, or mixtures with non-polar solvents like hexanes or heptane.
-
Solution 2: Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a good solvent at room temperature or with gentle heating. Then, slowly add an "anti-solvent" (a solvent in which the product is poorly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Solution 3: Concentration of Mother Liquor: If a significant amount of product remains in the mother liquor, concentrate it under reduced pressure and perform a second recrystallization to recover more material.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using column chromatography with a basic modifier.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point is a mobile phase of DCM with an increasing percentage of MeOH (e.g., 98:2, 95:5, 90:10 DCM:MeOH) and 0.5% TEA. The ideal solvent system should give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (without the crude product). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, acetone/water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for Column Chromatography of this compound
| Issue | Potential Cause | Recommended Solution |
| Product Streaking on TLC/Column | Strong interaction with acidic silica gel | Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase. |
| Poor Separation of Impurities | Inappropriate solvent polarity | Optimize the mobile phase polarity based on TLC analysis. Consider a gradient elution. |
| No Elution of Product | Product is too polar for the solvent system | Increase the polarity of the mobile phase significantly (e.g., higher percentage of methanol). |
| Low Product Recovery | Irreversible adsorption on silica gel | Use amine-functionalized silica gel or switch to reversed-phase chromatography. |
Visualizations
Experimental Workflow for Purification
References
Frequently Asked Questions (FAQs) About Over-bromination
<_*r2_1> ## Technical Support Center: Indazole Synthesis
A Guide to Preventing Over-bromination in the Synthesis of Indazole Derivatives for Pharmaceutical Research
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indazole chemistry. Indazole and its derivatives are critical scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, the synthesis of these valuable compounds is not without its challenges, particularly during electrophilic substitution reactions like bromination.
Over-bromination is a frequent and frustrating side reaction that can significantly lower the yield of the desired product and complicate purification processes. This comprehensive guide provides in-depth troubleshooting advice, detailed protocols, and a thorough exploration of the underlying chemical principles to help you achieve clean, selective, and high-yielding bromination of indazoles.
Q1: My bromination of 1H-indazole is resulting in a mixture of di- and tri-brominated products. What is causing this lack of selectivity?
A1: The indazole ring is highly activated towards electrophilic aromatic substitution, making it susceptible to multiple halogenations. The reactivity of the different positions on the indazole nucleus follows a specific order, which can be influenced by the reaction conditions. For the neutral indazole molecule, the general order of reactivity for bromination is position 5 > 3 > 7.[5] The anionic form of indazole, present under basic conditions, is highly reactive at the 3-position.[5] When using potent brominating agents like elemental bromine (Br₂), the high reactivity of the system can easily lead to the formation of multiple brominated species.
Several factors can contribute to this lack of selectivity:
-
Harsh Brominating Agents: Using highly reactive brominating agents like Br₂ can lead to rapid, uncontrolled reactions.[6]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can promote further bromination of the initially formed monobromoindazole.
-
Absence of a Protecting Group: The NH proton of the pyrazole ring can be abstracted, forming an indazolide anion which is highly reactive.
To mitigate this, consider using a milder brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][7][8][9][10] Additionally, careful control of stoichiometry and reaction temperature is crucial.
Q2: How can I selectively achieve monobromination of my indazole substrate?
A2: Achieving selective monobromination requires a strategic approach that tempers the reactivity of the indazole ring. The most effective strategy is the use of an N-protecting group. By protecting the nitrogen atom, you can modulate the electron density of the ring system and direct the regioselectivity of the bromination.
Common N-protecting groups for indazoles include:
-
Boc (tert-butyloxycarbonyl): Widely used due to its moderate stability and ease of removal under acidic or specific basic conditions.[11]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Offers regioselective protection at the N-2 position and can direct lithiation to the C-3 position. It is removable with fluoride sources like TBAF or under acidic conditions.[11][12]
-
Benzyl (Bn): A robust protecting group that can be removed by hydrogenolysis.[11]
-
Sulfonyl groups (e.g., Tosyl): Can also be employed for N-protection.[11]
The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in your molecule.
Q3: I've protected my indazole, but I'm still observing over-bromination. What else can I do?
A3: Even with N-protection, over-bromination can occur if the reaction conditions are not optimized. Here are several troubleshooting steps:
-
Choice of Brominating Agent: If you are using a highly reactive agent, switch to a milder one. For instance, DBDMH is often considered less corrosive, more stable, and cheaper than other bromine sources.[6][7][8]
-
Stoichiometry: Carefully control the equivalents of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will almost certainly lead to di- or poly-bromination.
-
Temperature Control: Perform the reaction at a lower temperature. This will decrease the overall reaction rate and enhance the selectivity for the kinetically favored monobrominated product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Gradual Addition: Instead of adding the brominating agent all at once, consider a slow, portion-wise or dropwise addition. This helps to maintain a low concentration of the electrophile in the reaction mixture, thereby minimizing over-reaction.
Troubleshooting Guide: A Tabular Approach
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of multiple brominated products (di-, tri-bromination) | 1. Highly reactive brominating agent (e.g., Br₂). 2. Unprotected indazole NH group. 3. High reaction temperature or prolonged reaction time. 4. Excess brominating agent. | 1. Switch to a milder brominating agent like NBS or DBDMH.[6][8][9][10] 2. Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[12] 3. Perform the reaction at a lower temperature and monitor the progress closely by TLC or LC-MS. 4. Use stoichiometric amounts of the brominating agent. |
| Low yield of the desired monobromoindazole | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Poor choice of protecting group leading to undesired side reactions. | 1. Slightly increase the equivalents of the brominating agent or extend the reaction time cautiously. 2. Ensure the reaction conditions are not too harsh. Consider a different solvent or a lower temperature. 3. Re-evaluate the protecting group strategy based on the stability of your substrate. |
| Inconsistent regioselectivity (mixture of C3, C5, and C7 bromo-isomers) | 1. Reaction conditions favoring different kinetic or thermodynamic products. 2. Influence of substituents on the indazole ring. | 1. For unprotected indazoles, the position of bromination is highly dependent on the reaction medium (acidic, neutral, or basic).[5] 2. The electronic nature of existing substituents can direct bromination to specific positions. For example, certain C4 substituents can direct bromination to the C7 position.[13][14] Consider using a directing group if a specific isomer is desired. |
Visualizing the Reaction Pathway: Electrophilic Bromination
The following diagram illustrates the general mechanism for the electrophilic bromination of an N-protected indazole.
Caption: Mechanism of Electrophilic Bromination on N-Protected Indazole.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in controlling indazole bromination.
Protocol 1: N-Boc Protection of 1H-Indazole
This protocol describes a standard procedure for the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
1H-Indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected indazole.
Protocol 2: Selective Monobromination of N-Boc-1H-Indazole
This protocol outlines a method for the selective monobromination of N-Boc protected indazole using N-Bromosuccinimide (NBS).
Materials:
-
N-Boc-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-1H-indazole (1.0 eq) in acetonitrile or THF.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to destroy any unreacted NBS.
-
Add saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired monobrominated product.
Workflow for Troubleshooting Over-bromination
The following diagram provides a logical workflow for addressing issues of over-bromination in your indazole synthesis.
Caption: A Decision-Making Workflow for Preventing Over-bromination.
By systematically addressing each of these factors, researchers can significantly improve the selectivity and yield of their indazole bromination reactions, paving the way for more efficient and successful drug discovery and development programs.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1H-indazol-7-amine
Welcome to the technical support center for the synthesis of 4-Bromo-1H-indazol-7-amine. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling up the production of this valuable heterocyclic building block. We will explore a robust synthetic pathway, provide detailed protocols, and address common challenges encountered during process development in a practical, question-and-answer format.
Overview of the Recommended Synthetic Pathway
The synthesis of this compound is most effectively and scalably achieved via a two-step process starting from the commercially available 4-bromo-2-methyl-3-nitroaniline. This pathway involves an intramolecular cyclization to form the indazole core, followed by a selective reduction of the nitro group. This approach offers good overall yields and avoids the regioselectivity issues that can arise from direct bromination of the indazole ring.[1][2]
Caption: Recommended two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are designed as a starting point for laboratory-scale synthesis (10-50 g) and can be adapted for further scale-up with appropriate engineering controls.
Protocol 2.1: Synthesis of 4-Bromo-7-nitro-1H-indazole (Intermediate)
Principle: This step utilizes a classical indazole synthesis via diazotization of an ortho-toluidine derivative. The amine is converted to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.
| Parameter | Value/Condition | Rationale & Notes |
| Starting Material | 4-Bromo-2-methyl-3-nitroaniline | A commercially available and suitable precursor. |
| Reagents | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Standard reagents for diazotization. |
| Solvent | Acetic Acid | Acts as a solvent and facilitates the reaction. |
| Temperature | 0-5 °C (addition), then RT | Critical for controlling the stability of the diazonium salt. |
| Typical Yield | 85-95% | This cyclization is generally efficient. |
| Purity (crude) | >95% by HPLC | The product often precipitates in high purity. |
Step-by-Step Procedure:
-
Preparation: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid. Cool the acid to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 4-bromo-2-methyl-3-nitroaniline (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry until a homogenous solution is formed.
-
Diazotization: In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature strictly between 0-5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, let the mixture slowly warm to room temperature and stir for 12-18 hours.
-
Work-up & Isolation: Carefully quench the reaction by pouring the mixture onto crushed ice. The product, 4-Bromo-7-nitro-1H-indazole, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a cold, non-polar solvent like heptane to remove organic impurities. Dry the solid under vacuum at 40-50 °C to a constant weight.
Protocol 2.2: Synthesis of this compound (Final Product)
Principle: The selective reduction of the aromatic nitro group in the presence of a bromine substituent is achieved using a chemoselective reducing agent. Tin(II) chloride is a reliable and scalable choice, though alternatives like catalytic hydrogenation can be considered.[3]
| Parameter | Value/Condition | Rationale & Notes |
| Starting Material | 4-Bromo-7-nitro-1H-indazole | Intermediate from the previous step. |
| Reagents | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Effective and selective reducing agent for nitro groups. |
| Solvent | Ethanol or Ethyl Acetate | Good solvents for both the substrate and reagent. |
| Temperature | 60-70 °C (Reflux) | Provides sufficient energy for the reduction to proceed at a reasonable rate. |
| Typical Yield | 80-90% | The reduction is typically high-yielding. |
| Purity (crude) | >98% by HPLC | Purification is often straightforward. |
Step-by-Step Procedure:
-
Preparation: To a reactor, charge 4-bromo-7-nitro-1H-indazole (1.0 eq) and ethanol (10-15 volumes). Stir to form a suspension.
-
Reagent Addition: Add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 70 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extraction: Filter the mixture to remove the inorganic salts, washing the filter cake with fresh solvent (ethanol or ethyl acetate). Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. The resulting solid can be further purified by recrystallization from an ethanol/water or toluene/heptane mixture if necessary.
Troubleshooting Guide
Step 1: Cyclization (4-Bromo-7-nitro-1H-indazole Synthesis)
Q1: The yield of my cyclization reaction is significantly lower than expected. What are the likely causes?
A1: Low yields in this diazotization-cyclization sequence are typically traced back to three main issues:
-
Incomplete Diazotization: Ensure the sodium nitrite is of high purity and added slowly while maintaining a temperature below 5 °C. An insufficient amount of nitrite or poor temperature control can lead to unreacted starting material.
-
Diazonium Salt Decomposition: The diazonium intermediate is thermally unstable. If the temperature rises significantly above 5 °C during addition or the initial stirring phase, the salt can decompose, leading to byproducts instead of the desired indazole.
-
Side Reactions: The presence of excess nitrous acid can lead to undesired side reactions. Ensure the stoichiometry of sodium nitrite is carefully controlled (typically 1.05-1.1 equivalents).
Q2: My final intermediate is contaminated with a dark, tarry substance. How can I prevent this and clean up the product?
A2: Tarry byproduct formation is often a result of diazonium salt decomposition at elevated temperatures. Strict temperature control is the best preventative measure. For purification, after initial precipitation and filtration, you can attempt to dissolve the crude product in a hot solvent like toluene or ethyl acetate, treat it with activated carbon to adsorb colored impurities, and then filter hot before allowing it to recrystallize.
Step 2: Reduction (this compound Synthesis)
Q3: My reduction is incomplete, and I see both starting material and product. Should I just extend the reaction time?
A3: While extending the reaction time can help, it's often more effective to address the root cause.
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of SnCl₂·2H₂O (at least 4 equivalents). The reaction consumes the reagent, and an inadequate amount will lead to incomplete conversion.
-
Reaction Temperature: The reduction may be sluggish at lower temperatures. Confirm that the internal temperature is reaching the target (60-70 °C).
-
Solvent Choice: While ethanol is effective, ensure the starting material is adequately suspended. Vigorous stirring is crucial on a larger scale to ensure good contact between the solid substrate and the dissolved reducing agent.
Q4: I am observing a significant amount of a debrominated byproduct in my final product. How can I minimize this?
A4: Debromination is a known side reaction during the reduction of halogenated nitroarenes.
-
Choice of Reducing Agent: SnCl₂ is generally good, but if debromination is severe, you might consider catalytic hydrogenation. Using a catalyst like 5% Pd/C under controlled hydrogen pressure (1-3 bar) and at a lower temperature (25-40 °C) can be much more selective and avoid this issue. However, this requires specialized hydrogenation equipment.
-
Temperature Control: Over-heating during the SnCl₂ reduction can promote debromination. Avoid excessive temperatures or prolonged reaction times once the starting material has been consumed.
-
Alternative Reagents: Iron powder in acidic media (Fe/HCl or Fe/NH₄Cl) is another classic, cost-effective method that can sometimes offer better selectivity and reduce the likelihood of debromination compared to tin chloride.[3]
Q5: The workup is difficult due to the formation of tin salt emulsions. How can I improve the isolation process on a larger scale?
A5: This is a very common issue with tin-based reductions.
-
pH Adjustment: After the reaction, instead of just neutralizing, adjust the pH to be strongly basic (pH 10-12) with 20-50% NaOH solution. This converts the tin salts into tin oxides, which are often more granular and easier to filter.
-
Use of a Filter Aid: Before filtration, add a pad of Celite® or another filter aid to the filter funnel. This can prevent the fine tin salts from clogging the filter paper and improve filtration speed.
-
Solvent Choice: Performing the reaction in ethyl acetate and the basic workup in a biphasic system can allow for the separation of the organic layer from the aqueous layer containing the tin salts, potentially avoiding a difficult filtration altogether.
General Scale-Up FAQs
Q1: What are the most critical process parameters (CPPs) to monitor when scaling this synthesis from the lab to a pilot plant?
A1: For this specific synthesis, the key CPPs are:
-
Temperature Control (Step 1): This is the most critical parameter. The exotherm from both the addition of the aniline to acid and the diazotization must be managed by an efficient reactor cooling system. A runaway reaction here is a significant safety risk.
-
Addition Rate (Step 1): The rate of sodium nitrite addition directly impacts temperature and local concentration, affecting both safety and byproduct formation.
-
Agitation (Both Steps): Ensuring homogeneity is crucial, especially in the slurry-to-slurry reduction step. Inadequate mixing can lead to localized hot spots and incomplete reactions.
-
Quenching and Work-up Conditions: The rate and method of quenching the diazotization reaction and the pH adjustment during the reduction workup are critical for consistent product isolation and purity.
Q2: What analytical methods are recommended for in-process control (IPC) and final product release?
A2: A robust analytical package is essential.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting material and the appearance of the product in both steps. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks in the lab.
-
Final Product Release: For structure confirmation, use ¹H NMR and ¹³C NMR spectroscopy. Mass Spectrometry (MS) will confirm the molecular weight. Purity should be quantitatively assessed by HPLC (e.g., >99.0% area). Residual solvent content should be determined by Gas Chromatography (GC).
Q3: Column chromatography is not feasible for purifying the final product at a multi-kilogram scale. What is the best alternative?
A3: The most scalable and economical purification method is recrystallization. For this compound, a mixed solvent system is likely to be effective. Experiment with systems like ethanol/water, isopropanol/water, or toluene/heptane. The goal is to find a system where the product is soluble in the hot solvent (or solvent mixture) and sparingly soluble upon cooling, while impurities either remain in the mother liquor or are removed in a hot filtration step. This approach is highly effective for removing both more polar and less polar impurities and is standard practice in industrial production.[4][5]
Troubleshooting Workflow & Data Summary
Caption: Decision workflow for troubleshooting the reduction of 4-Bromo-7-nitro-1H-indazole.
References
Technical Support Center: Troubleshooting Low Yield in Indazole Cyclization
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Indazoles are a critical structural motif in medicinal chemistry, and achieving high yields is paramount for efficient drug discovery and development pipelines.[1][2] This guide provides in-depth troubleshooting advice in a practical question-and-answer format, supplemented with detailed protocols and mechanistic insights to empower you to overcome low-yield challenges in your indazole cyclization reactions.
Part 1: Frequently Asked Questions (FAQs) - Rapid Diagnostics
This section addresses common issues with quick, actionable advice.
Q1: My indazole cyclization yield is consistently low, or the reaction is not going to completion. What are the most likely culprits?
A1: Low yields in indazole synthesis are a frequent challenge and can often be traced back to a few key factors.[3] Systematically investigating the following can often resolve the issue:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the formation of byproducts.[3] While some classical methods like Cadogan-type reactions necessitate high temperatures, excessive heat can lead to decomposition of starting materials or the desired product.[3] Conversely, many modern catalytic systems, such as those employing palladium, are effective at milder temperatures.[3][4] A systematic temperature screen is highly recommended to identify the optimal balance for your specific substrate and catalyst.
-
Incorrect Solvent Choice: The polarity and boiling point of your solvent are crucial as they directly impact reactant solubility and reaction kinetics.[3] If your starting materials are not fully dissolved, the reaction will likely be incomplete. Experiment with a range of solvents with varying polarities.
-
Catalyst Inactivity or Incompatibility: If you are employing a metal-catalyzed reaction (e.g., using copper or palladium), the choice of catalyst, ligand, and base is critical.[5][6][7] The catalyst may be poisoned by impurities in your starting materials or solvent. Ensure your catalyst is fresh and handled under appropriate inert conditions if it is air or moisture-sensitive.
-
Poor Quality Starting Materials: The purity of your starting materials, such as substituted anilines, hydrazines, or aldehydes, is paramount. Impurities can lead to unwanted side reactions and significantly depress your yield.[8] It is advisable to purify starting materials if their quality is questionable.
-
Atmospheric Contamination: Many indazole synthesis reactions, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly dried.
Q2: I'm observing a significant amount of an unidentified byproduct. What are the common side reactions in indazole synthesis?
A2: The nature of side products is highly dependent on the specific synthetic route you are employing. However, some common side reactions include:
-
Isomer Formation: In many indazole syntheses, a mixture of 1H- and 2H-indazole isomers can be formed.[9] The ratio of these isomers is often influenced by the reaction conditions and the nature of the substituents.
-
Hydrazone and Dimer Formation: In syntheses involving hydrazines, the formation of stable hydrazones or dimerization of starting materials can compete with the desired cyclization, especially at elevated temperatures.[4]
-
Over-reduction or Incomplete Oxidation: In reactions involving reductive or oxidative steps, incomplete conversion or over-reaction can lead to a complex mixture of products.
-
Formation of Oxazoles: In certain reaction pathways, such as the Radziszewski reaction for imidazole synthesis which shares some mechanistic principles, oxazole formation can be a competing side reaction.[8]
Q3: My desired indazole product appears to be decomposing during workup or purification. What are some strategies to mitigate this?
A3: Indazoles, while generally stable aromatic compounds, can be sensitive under certain conditions. Consider the following:
-
pH Sensitivity: Some indazole derivatives may be sensitive to strongly acidic or basic conditions during aqueous workup. Neutralizing the reaction mixture carefully and minimizing exposure time to harsh pH can be beneficial.
-
Thermal Instability: Prolonged heating during solvent removal or purification (e.g., distillation) can lead to decomposition. Use the lowest possible temperature for these steps. Vacuum distillation is often a suitable purification method for thermally sensitive indazoles.[10]
-
Chromatography Issues: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. Consider using neutral alumina for column chromatography or deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.
Part 2: Systematic Troubleshooting Guide - A Deeper Dive
When quick fixes are not sufficient, a more systematic approach is necessary. This guide will walk you through a logical workflow to diagnose and solve persistent low-yield issues.
Step 1: Foundational Checks - Ruling out the Obvious
Before delving into complex optimization, ensure the fundamentals are correct.
-
Reagent Stoichiometry and Purity:
-
Action: Double-check all calculations for reagent stoichiometry. Verify the purity of all starting materials, solvents, and catalysts using appropriate analytical techniques (e.g., NMR, GC-MS, LC-MS).[11]
-
Causality: Incorrect stoichiometry can lead to an excess of one reactant, promoting side reactions, or a deficiency of a key component, resulting in incomplete conversion. Impurities can poison catalysts or participate in undesired reactions.[8]
-
-
Reaction Setup and Inert Atmosphere:
-
Action: Ensure all glassware is thoroughly dried. If the reaction is air or moisture-sensitive, confirm that a proper inert atmosphere is maintained throughout the experiment. Use freshly dried, degassed solvents.
-
Causality: Oxygen can oxidize sensitive reagents or intermediates, while water can hydrolyze key functional groups or quench reactive species.
-
Workflow for Foundational Checks
Caption: Initial troubleshooting workflow.
Step 2: Reaction Parameter Optimization - Fine-Tuning for Success
Once foundational issues are ruled out, systematic optimization of reaction parameters is the next logical step.
-
Rationale: Temperature has a profound effect on reaction kinetics and selectivity. An optimal temperature will maximize the rate of the desired reaction while minimizing competing side reactions.[3]
-
Experimental Protocol: Small-Scale Temperature Screen
-
Set up a parallel series of small-scale reactions (e.g., 0.1 mmol scale).
-
Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, 100 °C).
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) by a suitable analytical method like TLC or LC-MS.[12]
-
Quench all reactions at the same time point and analyze the crude reaction mixtures to determine the conversion and yield of the desired product.
-
-
Rationale: The solvent influences the solubility of reactants and can stabilize or destabilize transition states, thereby affecting the reaction rate and selectivity.[3]
-
Experimental Protocol: Solvent Screening
-
Using the optimal temperature determined from the previous screen, set up a parallel series of reactions in different solvents.
-
Choose a range of solvents with varying polarities and boiling points (e.g., Toluene, Dioxane, DMF, DMSO, Acetonitrile).
-
Monitor and analyze the reactions as described in the temperature screening protocol.
-
-
Rationale: In metal-catalyzed indazole syntheses, the combination of the metal precursor, ligand, and base is crucial for catalytic activity and selectivity.[5][7]
-
Experimental Protocol: Catalyst System Screening
-
Set up a matrix of reactions varying the catalyst (e.g., Pd(OAc)₂, CuI), ligand (e.g., dppf, Xantphos), and base (e.g., K₂CO₃, Cs₂CO₃, t-BuONa).
-
Run these reactions under the optimized temperature and solvent conditions.
-
Analyze the results to identify the most effective catalyst system.
-
Data Presentation: Example of Optimization Results
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / dppf | K₂CO₃ | Toluene | 100 | 45 |
| Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | 100 | 68 |
| CuI / L-proline | K₂CO₃ | DMSO | 110 | 75 |
| Cu₂O / phenanthroline | t-BuONa | Dioxane | 90 | 82 |
Note: This is example data and actual results will vary based on the specific reaction.
Step 3: Mechanistic Considerations and Alternative Routes
If optimization of the current protocol fails to provide satisfactory yields, it may be necessary to consider the reaction mechanism and explore alternative synthetic strategies.
A deep understanding of the reaction mechanism can provide insights into potential failure points. For example, in the Davis-Beirut reaction , which is a robust method for synthesizing 2H-indazoles, the reaction proceeds through a key nitroso imine intermediate.[13][14] The presence of water can be critical, but an excess can lead to competing hydrolysis pathways.[15]
Caption: Simplified Davis-Beirut reaction pathway.
The synthesis of indazoles is a well-established field with numerous reported methods.[1][16][17] If one method is proving problematic for your specific substrate, consider exploring alternatives:
-
Classical Methods:
-
Modern Catalytic Methods:
-
Palladium-catalyzed C-N bond formation: A powerful and versatile method for constructing the indazole ring.[4]
-
Copper-catalyzed cyclization: Often a more economical alternative to palladium catalysis, with a wide range of applications in indazole synthesis.[19][20][21]
-
Metal-free syntheses: An increasing number of metal-free methods are being developed, offering environmentally benign alternatives.[17][22]
-
Part 4: Purification and Characterization
Even with a high-yielding reaction, inefficient purification can lead to a low isolated yield.
Purification Strategies
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find optimal conditions.[23]
-
Column Chromatography: As mentioned previously, be mindful of the potential for product degradation on silica gel. Consider using neutral alumina or a buffered eluent system.
-
Distillation: For volatile indazoles, vacuum distillation can be an excellent purification technique.[10]
Characterization
Thorough characterization of your product is essential to confirm its identity and purity. Standard techniques include:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
Melting Point: A sharp melting point is an indicator of high purity.
By systematically working through these troubleshooting steps, you will be well-equipped to diagnose and resolve issues of low yield in your indazole cyclization reactions, paving the way for more efficient and successful synthesis of these important heterocyclic compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 14. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Conditions for Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving desired yields, purity, and regioselectivity. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of N1 and N2 isomers during the N-alkylation of my 1H-indazole. How can I use the solvent to control the regioselectivity?
This is one of the most common challenges in indazole chemistry, stemming from the annular tautomerism of the indazole ring, which makes both nitrogen atoms nucleophilic.[1] The solvent, in concert with the base, plays a pivotal role in dictating the N1/N2 ratio by influencing the nature of the indazolide anion's ion pair.[2][3]
Causality & Expert Insights:
The key lies in understanding the interplay between the solvent, the base's counter-ion (e.g., Na⁺, K⁺), and the indazolide anion.
-
In Non-Polar, Aprotic Solvents (e.g., THF, Dioxane): These solvents do not effectively solvate cations. This promotes the formation of a tight ion pair , where the cation (e.g., Na⁺) remains closely associated with the indazolide anion. This cation can coordinate with the N2 nitrogen and, if present, an electron-rich group at the C3 position. This coordination sterically shields the N2 position, forcing the alkylating agent to attack the more accessible N1 position.[4] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a classic example that provides excellent N1 selectivity for many substrates.[2][3][5]
-
In Polar, Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating cations, leading to solvent-separated ion pairs . The cation is effectively caged by solvent molecules, leaving the indazolide anion "naked" and highly reactive. In this state, alkylation often proceeds under kinetic control, favoring the N2 position, which is typically more nucleophilic.[1][2]
Troubleshooting Flowchart for Poor N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for N-alkylation regioselectivity.
Data Summary: Solvent & Base Effect on N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference |
| 1 | NaH | THF | 50 | >99:1 | [6] |
| 2 | K₂CO₃ | DMF | 90 | 1.5:1 | [2] |
| 3 | Cs₂CO₃ | DMF | 90 | 1:1.2 | [6] |
| 4 | NaHMDS | THF | RT | N1 Major | [2] |
| 5 | NaHMDS | DMSO | RT | N2 Major | [2] |
Q2: My Davis-Beirut reaction to form a 2H-indazole has very low yield. What solvent parameters should I investigate?
The Davis-Beirut reaction, a redox-neutral method for converting o-nitrobenzyl amines or alcohols into 2H-indazoles, is notoriously sensitive to the reaction medium.[7][8] Solvent choice, especially the presence of nucleophiles like water or alcohols, is a critical optimization parameter.
Causality & Expert Insights:
This reaction proceeds through highly reactive nitroso intermediates.[8] The solvent has two primary functions: facilitating the reaction and, in some cases, participating as a reactant.
-
Role of Water: The presence of water can be a double-edged sword. In some base-mediated Davis-Beirut reactions, a controlled amount of water is crucial for the mechanism, likely by mediating proton transfer steps.[8][9] However, an excess of water can lead to competitive side reactions, such as cleavage of the key nitroso imine intermediate, which dramatically lowers the yield.[8]
-
Role of Alcoholic Solvents: When the reaction is run in an alcohol solvent (e.g., methanol, ethanol) under basic or acidic conditions, the alcohol can act as a nucleophile.[9][10] This can lead to the formation of 3-alkoxy-2H-indazoles, where the alkoxy group comes directly from the solvent.[7][11] If this is not the desired product, switching to a non-nucleophilic, aprotic solvent like THF or Dioxane is necessary, although this may require re-optimization of the base and temperature.[9][12]
-
Acid vs. Base Catalysis: The reaction can be catalyzed by either acid or base, and the optimal solvent will differ. Base-catalyzed reactions often use alcoholic solvents with aqueous KOH.[9] Recently developed acid-catalyzed conditions (e.g., acetic acid) have shown rapid and high-yielding transformations in methanol at room temperature.[9]
Q3: I am performing a Cadogan reductive cyclization, but the reaction requires harsh conditions and gives a complex mixture. Can solvent choice mitigate this?
Yes. The classical Cadogan reaction, which uses trivalent phosphorus reagents (e.g., P(OEt)₃) to deoxygenate a nitro group and trigger cyclization, traditionally requires very high temperatures (>150 °C).[13] This can lead to degradation. Modern protocols have focused on milder conditions, where solvent choice is key.
Causality & Expert Insights:
The goal is to find a solvent that allows the reaction to proceed efficiently at a lower temperature.
-
Optimized Conditions: A significant improvement involves a one-pot condensation of an ortho-nitrobenzaldehyde with an amine, followed by the Cadogan cyclization. In this modified procedure, isopropanol (i-PrOH) has been identified as an excellent solvent, allowing the reaction to proceed smoothly at 80 °C.[14] This avoids the need for refluxing in excess phosphine reagent, which often acts as both reagent and solvent in older procedures.
-
Mechanism Considerations: The reaction is now understood to proceed through competent oxygenated intermediates (N-oxides) rather than a simple nitrene insertion.[13] Solvents that can stabilize these polar intermediates without interfering can be beneficial. Protic solvents like i-PrOH may facilitate proton transfer steps involved in the cyclization cascade.
Q4: My NMR spectrum shows unexpected peaks that I can't assign to my product or starting materials. Could they be solvent-related?
Absolutely. Solvents can be a source of contamination in two primary ways: as residual impurities or as incorporated reactants.
Causality & Expert Insights:
-
Residual Solvents: This is the most common issue. Even after evaporation, trace amounts of solvents from the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane, acetone) can remain. It is crucial to compare the chemical shifts of unknown peaks to published data for common laboratory solvents.[15]
-
Solvent Incorporation: As discussed in Q2, nucleophilic solvents like alcohols can be incorporated into the final product structure in certain reactions, such as the Davis-Beirut synthesis, leading to alkoxy-substituted indazoles.[11] Always consider if your solvent could act as a nucleophile under the reaction conditions. If this is undesirable, switch to a non-nucleophilic solvent (e.g., THF, toluene, acetonitrile, DMSO).
Experimental Protocols
Protocol: Highly N1-Regioselective Alkylation of 3-Carboxymethyl-1H-indazole
This protocol is based on literature reports demonstrating >99% N1 selectivity by promoting a tight ion pair to shield the N2 position.[2][3][4]
Materials:
-
3-Carboxymethyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (e.g., n-pentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-carboxymethyl-1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.
-
Deprotonation: Carefully add NaH (1.1 eq, 60% dispersion) portion-wise at 0 °C (ice bath).
-
Scientist's Note: The reaction will effervesce (H₂ gas evolution). Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until the gas evolution ceases and the solution becomes clearer. This ensures complete formation of the sodium indazolide salt.
-
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. For less reactive alkylating agents, the reaction may be gently warmed to 50 °C.[6]
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Diagram: Solvent-Ion Pair Effect on Regioselectivity
Caption: Solvent influence on ion-pair formation and N-alkylation regioselectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of Indazole Derivatives
Welcome to the technical support center for the purification of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the column chromatography of this important class of heterocyclic compounds. Indazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their unique physicochemical properties can present specific hurdles in purification. This resource provides in-depth, field-proven insights and actionable troubleshooting protocols to ensure the integrity and purity of your compounds.
Troubleshooting Guide: From Tailing Peaks to Low Yields
This section addresses the most frequently encountered issues during the column chromatography of indazole derivatives, delving into the root causes and offering step-by-step solutions.
Q1: My indazole derivative is showing significant peak tailing on the silica gel column. What's causing this and how can I achieve a sharper peak?
A1: The Root of the Problem and Its Solution
Peak tailing with indazole derivatives on silica gel is a classic issue stemming from the interaction between the basic nitrogen atoms in the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This strong interaction leads to a non-uniform elution of the compound, resulting in a "tailing" effect on the chromatogram.
Solutions:
-
Incorporate a Basic Modifier: The most effective way to counteract this is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[4] A typical concentration of 0.1-1% is usually sufficient to neutralize the acidic sites on the silica gel, thereby preventing strong adsorption and allowing for symmetrical peak elution.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds like indazoles.[4]
-
Consider Reversed-Phase Chromatography: For less polar indazole derivatives, reversed-phase chromatography using a C18 stationary phase can be a viable option, mitigating the issues associated with silica gel's acidity.[5]
Q2: I'm struggling with the co-elution of my desired indazole derivative with a closely related impurity. How can I improve the separation?
A2: Enhancing Resolution for Purer Fractions
Co-elution occurs when two or more compounds have very similar affinities for both the stationary and mobile phases. For indazole derivatives, this is often seen with positional isomers (e.g., N1 vs. N2 alkylated indazoles) or other structurally similar byproducts.[6]
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution is a powerful technique. Start with a less polar mobile phase and gradually increase its polarity. This will help to resolve compounds with close Rf values.[4]
-
Solvent System Modification: Experiment with different solvent systems. Common choices for indazoles include ethyl acetate/hexane and dichloromethane/methanol.[4][7] Sometimes, changing the nature of the solvents (e.g., using toluene or diethyl ether as a component) can alter the selectivity and improve separation. A systematic approach using Thin-Layer Chromatography (TLC) with various solvent systems is highly recommended to find the optimal mobile phase before scaling up to a column.[8][9]
-
-
Sample Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and then load the resulting dry powder onto the column.[4][10] This technique often leads to sharper bands and better separation, especially if your compound has limited solubility in the initial mobile phase.
-
-
Isomer Separation Strategies:
-
For challenging isomer separations, specialized stationary phases such as phenyl or pentafluorophenyl (PFP) columns can offer different selectivity based on pi-pi interactions.[11]
-
Recrystallization using a mixed solvent system can also be a powerful, and often more scalable, alternative to chromatography for separating isomers.[6]
-
Q3: My yield after column chromatography is disappointingly low. Where could my compound be going?
A3: Investigating and Mitigating Product Loss
Low recovery is a frustrating but common issue. Several factors can contribute to the loss of your indazole derivative during purification.
Potential Causes and Solutions:
-
Irreversible Adsorption: Your compound might be binding too strongly to the silica gel. This can be addressed by:
-
Using a less acidic stationary phase like alumina.[4]
-
Deactivating the silica gel by flushing the column with the mobile phase containing a basic modifier (e.g., 1% triethylamine in hexane) before loading your sample.
-
-
Compound Instability: Some indazole derivatives can be sensitive to the acidic environment of silica gel and may degrade during the purification process.[12][13]
-
Speed is Key: Use flash chromatography to minimize the time your compound spends on the column.
-
Test for Stability: You can check for silica gel-induced degradation by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.
-
-
Improper Fraction Collection: You might be cutting your fractions too broadly or too narrowly.
-
Diligent TLC Monitoring: Run TLC on every few fractions to accurately identify which ones contain your pure product.[14]
-
-
Co-elution with a Non-UV Active Impurity: An impurity that is not visible under UV light might be co-eluting with your product, leading to a lower-than-expected mass of the pure compound. Analyze your fractions by NMR or mass spectrometry to confirm their purity.[4]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for selecting a mobile phase for my indazole derivative?
A: A good starting point is to use a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[7][15] Begin by running TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal solvent system should give your desired compound an Rf value between 0.2 and 0.4 for optimal separation on a column.[9] For more polar indazoles, you may need to switch to a more polar system like dichloromethane/methanol.[4]
Q: How do I choose between silica gel and alumina for my purification?
A: The choice depends on the properties of your specific indazole derivative.
-
Silica Gel: This is the most common and versatile stationary phase. It is suitable for a wide range of indazole derivatives. However, its acidic nature can cause issues with basic compounds.[5]
-
Alumina: Alumina is available in acidic, neutral, and basic forms. For basic indazole derivatives that exhibit tailing on silica gel, neutral or basic alumina is an excellent choice to improve peak shape and recovery.[4]
Q: Can I scale up my purification from a small-scale column to a larger one?
A: Yes, scaling up is a common practice. To maintain the same separation quality, you should keep the ratio of the sample mass to the stationary phase mass constant. As a general rule, for a reasonably difficult separation, you should use at least 50-100 g of silica gel for every 1 g of crude sample. The column diameter should be increased to accommodate the larger volume of stationary phase, while the bed height should be kept relatively consistent to maintain resolution.
Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column
-
Select the Right Column Size: Choose a column with a volume that will accommodate the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a slurry. The consistency should be pourable but not too dilute.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.
-
Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and help the silica pack uniformly. Open the stopcock to drain some of the solvent, which will further compress the silica bed.
-
Equilibrate the Column: Add a layer of sand on top of the silica bed to prevent it from being disturbed. Wash the column with 2-3 column volumes of the initial mobile phase to ensure the bed is stable and equilibrated.
Table 1: Recommended Starting Solvent Systems for TLC Analysis of Indazole Derivatives
| Compound Polarity | Recommended Solvent System (v/v) | Notes |
| Low to Medium | Hexane:Ethyl Acetate (9:1 to 1:1) | A good starting point for many indazole derivatives.[14][15] |
| Medium to High | Dichloromethane:Methanol (99:1 to 9:1) | For more polar derivatives.[4] |
| Basic Indazoles | Hexane:Ethyl Acetate with 0.5% Triethylamine | The added base helps to prevent peak tailing.[4] |
Visualizing the Workflow
Diagram 1: Troubleshooting Poor Separation in Column Chromatography
This diagram outlines a logical workflow for addressing issues of co-elution or poor resolution.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. welch-us.com [welch-us.com]
- 12. Chromatography [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. jchr.org [jchr.org]
- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Analytical Imperative for 4-Bromo-1H-indazol-7-amine
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-1H-indazol-7-amine
This compound is a substituted indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The precise structural characterization and quantitative determination of such molecules are paramount for ensuring the quality, efficacy, and safety of potential therapeutic agents. The molecular formula of this compound is C₇H₆BrN₃, and it has a molecular weight of approximately 212.05 g/mol . Given its aromatic amine structure and the presence of a halogen, specific and sensitive analytical methodologies are required.
This guide, from the perspective of a Senior Application Scientist, provides a detailed comparison of mass spectrometry-based techniques with alternative analytical methods for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Part 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the definitive identification and quantification of this compound, particularly in complex matrices such as biological fluids or during process development, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the unparalleled choice. Its strength lies in the combination of the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
The Rationale Behind LC-MS/MS for this Analyte
The choice of LC-MS/MS is dictated by the physicochemical properties of this compound. The indazole ring system and the primary amine group make it amenable to ionization via electrospray ionization (ESI), a soft ionization technique that typically produces a prominent protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer generates a unique fingerprint of product ions, allowing for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Predicted Mass Spectrum and Fragmentation Pattern
A key feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) for any bromine-containing ion, which is a powerful tool for confirming the presence of the analyte.
The expected protonated molecule [M+H]⁺ would appear as a pair of peaks at m/z 211.98 and 213.98. Upon collisional activation, several fragmentation pathways are plausible:
-
Loss of NH₃: A common fragmentation for primary amines, leading to a fragment ion.
-
Loss of Br•: Cleavage of the carbon-bromine bond.
-
Ring Cleavage: Fragmentation of the indazole ring system.
These fragmentation patterns are consistent with the general behavior of aromatic amines and halogenated compounds in mass spectrometry.[3][4]
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed as a self-validating system, incorporating steps for calibration and quality control.
1. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent like methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations from a separate weighing of the reference standard.
-
For analysis in a complex matrix (e.g., plasma), a protein precipitation or liquid-liquid extraction step would be necessary.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive mode ESI.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the [M+H]⁺ ion.
-
MRM Transitions:
-
Precursor Ion: m/z 212.0 (for ⁷⁹Br) and m/z 214.0 (for ⁸¹Br).
-
Product Ions: These would be determined by infusing a standard solution and performing a product ion scan. Hypothetical, yet plausible, product ions would be selected for quantification and qualification.
-
LC-MS/MS Workflow Diagram
References
Purity Assessment of 4-Bromo-1H-indazol-7-amine: A Comparative Guide to HPLC and Orthogonal Methods
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4-Bromo-1H-indazol-7-amine, a key building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, offering researchers and drug development professionals a framework for selecting the most appropriate method for purity determination.
The Critical Role of Purity for Indazole Derivatives
Indazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry for the development of various therapeutic agents.[2][3] The specific compound, this compound (MW: 212.05 g/mol ), possesses a unique structure featuring a bromine substituent and an amino group on the indazole core. These functional groups make it a versatile intermediate but also introduce the potential for process-related impurities (e.g., isomers, starting material residues, or degradation products) that can profoundly impact the safety, stability, and biological activity of the final drug substance. Therefore, a highly sensitive and specific analytical method is required to ensure its purity profile meets stringent regulatory standards.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the analysis of non-volatile, polar, and moderately complex molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique. Its widespread adoption is due to its high resolving power, sensitivity, and robustness.
Why RP-HPLC is the Method of Choice:
-
Specificity and Resolution: HPLC, particularly when paired with a photodiode array (PDA) detector, can separate the main compound from closely related structural isomers and impurities. The PDA detector provides spectral information, aiding in peak identification and purity assessment.
-
Sensitivity: Modern HPLC systems can detect impurities at levels well below the 0.05% reporting threshold mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[4][5]
-
Versatility: The technique is compatible with a wide range of mobile phases and stationary phases (columns), allowing for method optimization to achieve the desired separation for a specific analyte.
-
Quantitative Accuracy: HPLC provides excellent quantitative performance, enabling precise determination of the purity percentage (assay) and the levels of individual impurities.
Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is the primary workhorse, regulatory bodies advocate for the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to provide a more comprehensive purity profile.[6] Below is a comparison of HPLC with other relevant techniques.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses sub-2 µm particles, requiring higher pressures.[7] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Direct measurement of nuclei concentration in a magnetic field; signal area is proportional to the number of nuclei.[8][9] |
| Resolution | Good to Excellent. | Excellent; superior separation of closely eluting peaks.[10] | High, but dependent on analyte volatility and thermal stability. | Lower than chromatography but provides unambiguous structural information. |
| Analysis Time | ~20-45 minutes per sample.[11] | ~2-5 minutes per sample; significantly faster throughput.[11][12] | Variable; often requires derivatization for non-volatile amines, increasing time.[13][14] | ~15-30 minutes per sample. |
| Suitability for Analyte | Ideal. The compound is non-volatile and has a UV chromophore. | Ideal. Offers enhanced speed and resolution over HPLC.[10][15] | Poor. This compound is non-volatile and thermally labile; would require derivatization.[13][14] | Excellent. Serves as a primary ratio method for absolute purity determination without needing a specific reference standard for the analyte itself.[9][16] |
| Key Advantage | Robust, widely available, and well-understood regulatory acceptance. | High throughput, superior resolution, and reduced solvent consumption.[10][15] | High sensitivity and structural confirmation via mass spectrometry. | Absolute quantification and structural elucidation of impurities.[6][9] |
| Key Limitation | Longer run times compared to UPLC; requires analyte-specific reference standards. | Higher initial instrument cost and backpressure limitations.[7] | Not suitable for non-volatile or thermally unstable compounds without complex sample preparation.[17][18][19] | Lower sensitivity compared to chromatographic methods; requires more sample. |
Recommended HPLC Protocol for Purity Assessment
This section provides a detailed, step-by-step methodology for the purity assessment of this compound. The choices within this protocol are grounded in established chromatographic principles to ensure a robust and reliable separation.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Methodology
-
Instrumentation:
-
HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for the aromatic indazole core, making it a standard choice for such molecules.[20]
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine functional group by minimizing tailing.
-
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Rationale: ACN is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
Rationale: A gradient elution is essential to separate impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection Wavelength: 254 nm.
-
Rationale: Aromatic and heterocyclic systems like indazole typically exhibit strong UV absorbance around 254 nm. A PDA detector should be used to scan a broader range (e.g., 200-400 nm) to ensure no impurities are missed.
-
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
-
-
System Suitability and Validation:
Method Selection Framework
Choosing the right analytical technique is a critical decision. The following diagram outlines a logical framework for this process.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the purity assessment of this compound, a well-developed, validated RP-HPLC method is the cornerstone of a robust quality control strategy. It offers a reliable, specific, and sensitive means to quantify the main component and its related impurities. For development phases or in-depth investigations, supplementing HPLC data with an orthogonal method like qNMR provides an even higher degree of confidence in the purity assessment.[8][23] UPLC stands as a superior alternative to HPLC when speed and resolution are paramount, making it ideal for high-throughput screening environments.[10][11] The choice of methodology should always be guided by the specific requirements of the analytical task, balancing the need for speed, resolution, and absolute quantitation against practical considerations of instrument availability and regulatory acceptance.
References
- 1. nbinno.com [nbinno.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 15. niito.kz [niito.kz]
- 16. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 17. ccsknowledge.com [ccsknowledge.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. bre.com [bre.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. starodub.nl [starodub.nl]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to the Synthesis of 4-Bromo-1H-indazol-7-amine: An Emerging Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the indazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of pharmacological properties. 4-Bromo-1H-indazol-7-amine, with its distinct substitution pattern, represents a valuable and increasingly sought-after building block for creating targeted therapies. This guide provides a comparative analysis of the known synthetic routes to this key intermediate, offering practical insights and experimental data to inform researchers and process chemists in their synthetic endeavors.
Introduction: The Significance of this compound
The unique arrangement of a bromine atom at the 4-position and an amine group at the 7-position of the indazole core provides two orthogonal points for chemical modification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The amino group, in turn, serves as a versatile handle for amide bond formation, sulfonylation, and other derivatizations. This dual functionality makes this compound a highly attractive starting material for the construction of complex molecular architectures with potential biological activity.
This guide will delve into the primary synthetic strategies for obtaining this valuable intermediate, with a focus on a well-established route via a nitro-indazole precursor and an exploration of a potential alternative approach involving indazole ring formation.
Route 1: Reduction of a Nitro-Indazole Precursor
The most direct and frequently implied route to this compound leverages the commercially available intermediate, 4-bromo-7-nitro-1H-indazole. This approach is conceptually straightforward, involving a single, high-yielding reduction step.
Mechanistic Considerations
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several reagents can effect this conversion, each with its own mechanistic nuances and practical considerations. Common methods include:
-
Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas, ammonium formate). The reaction proceeds via the stepwise reduction of the nitro group on the catalyst surface. It is often a very clean and high-yielding method, but requires specialized equipment for handling hydrogen gas.
-
Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl) or iron powder in acetic acid are classic and effective methods. These reactions involve single electron transfers from the metal to the nitro group, followed by protonation and dehydration steps to ultimately yield the amine. These methods are generally robust and scalable.
Experimental Data and Protocol
Table 1: Comparison of Reduction Methods for Nitroindazoles
| Reduction Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C, H₂ (gas or transfer agent like ammonium formate), Ethanol/Methanol | High yields, clean reaction, simple workup | Requires specialized hydrogenation equipment, potential for catalyst poisoning |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Ethanol, Reflux | Mild conditions, good functional group tolerance | Stoichiometric amounts of tin salts produced as waste |
| Iron/Acetic Acid Reduction | Fe powder, Acetic Acid, 110 °C | Inexpensive reagents, effective for many substrates | Can require harsh conditions, acidic workup |
Experimental Protocol: Reduction of 4-bromo-7-nitro-1H-indazole (Adapted from a similar procedure)
-
To a solution of 4-bromo-7-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Caption: Reduction of a nitro-indazole precursor.
Route 2: Indazole Ring Formation via Cyclization of a Substituted Aniline (A Prospective Approach)
A second, albeit less documented, synthetic strategy involves the construction of the indazole ring from a suitably substituted aniline precursor. This approach offers the potential for greater flexibility in the introduction of substituents on the benzene ring. A plausible starting material for this route would be 2-bromo-5-nitroaniline.
Mechanistic Considerations
The formation of an indazole ring from a substituted aniline typically involves a diazotization reaction followed by an intramolecular cyclization. The key steps would be:
-
Diazotization: The amino group of the aniline precursor is converted to a diazonium salt using a reagent like sodium nitrite in the presence of a strong acid.
-
Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the diazonium group attacks the ortho-position to form the pyrazole ring of the indazole system.
Challenges and Key Experimental Choices
This route presents several challenges that need to be carefully considered:
-
Regioselectivity of Cyclization: The cyclization of the diazonium salt must occur at the correct position to form the desired indazole isomer. The directing effects of the substituents on the aniline ring will play a crucial role.
-
Stability of the Diazonium Intermediate: Diazonium salts can be unstable, and the reaction conditions must be carefully controlled to prevent unwanted side reactions.
-
Subsequent Functional Group Transformations: If the starting aniline contains a nitro group, this will need to be reduced to the desired amine in a separate step after the indazole ring has been formed.
While a specific protocol for the synthesis of this compound via this route is not available in the literature, the general principles of indazole synthesis from anilines provide a framework for its potential development.
Caption: Prospective synthesis via indazole ring formation.
Comparative Analysis
| Feature | Route 1: Nitro Reduction | Route 2: Indazole Ring Formation (Prospective) |
| Starting Material | 4-bromo-7-nitro-1H-indazole (commercially available) | 2-bromo-5-nitroaniline (or similar substituted aniline) |
| Number of Steps | 1 | Multiple steps (diazotization, cyclization, reduction) |
| Overall Yield | Potentially high (reduction is typically efficient) | Likely lower due to multiple steps and potential side reactions |
| Scalability | High, especially with established reduction protocols | Moderate, requires careful control of diazotization conditions |
| Key Challenges | Optimization of reduction conditions for clean conversion | Regioselectivity of cyclization, stability of diazonium salt |
| Flexibility | Limited to the availability of the nitro-indazole precursor | Potentially higher, allowing for synthesis of various analogues |
Conclusion and Future Outlook
For the synthesis of this compound, the reduction of the commercially available 4-bromo-7-nitro-1H-indazole (Route 1) stands out as the most practical and efficient method for laboratory and potential scale-up applications. The single-step transformation and the availability of the starting material make it the preferred choice for researchers requiring this key building block.
The development of a de novo synthesis via indazole ring formation (Route 2) remains an interesting academic challenge. While currently less established for this specific isomer, such a route could offer long-term advantages in terms of starting material cost and synthetic flexibility for accessing a broader range of 4,7-disubstituted indazoles. Further research into optimizing the diazotization and cyclization conditions for appropriately substituted anilines would be necessary to establish this as a viable alternative.
As the demand for novel indazole-based drug candidates continues to grow, the development of robust and scalable synthetic routes to key intermediates like this compound will be of paramount importance.
References
Structural and Physicochemical Landscape of Halogenated Indazoles
An In-Depth Comparative Analysis of Halogenated Indazole Isomers for Drug Discovery Professionals
As a privileged scaffold in medicinal chemistry, the indazole core is a cornerstone in the design of numerous therapeutic agents, particularly protein kinase inhibitors.[1][2] Its versatile bicyclic heteroaromatic system has been successfully leveraged to target various enzymes implicated in diseases like cancer.[3][4] A key strategy in fine-tuning the pharmacological profile of such agents is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indazole ring is a powerful tool for modulating physicochemical properties such as acidity and lipophilicity, which in turn influences pharmacokinetic and pharmacodynamic behavior.[5][6]
This guide provides a comparative analysis of halogenated indazole isomers, offering insights into how the identity and position of a halogen substituent dictate the molecule's chemical and biological characteristics. We will delve into the structural nuances, spectroscopic differentiation, and the profound impact on biological activity, with a focus on kinase inhibition, to provide a valuable resource for researchers in drug development.
The indazole ring system exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[7][8] Halogenation can occur at multiple positions, most commonly on the benzene ring (positions 4, 5, 6, and 7) or directly on the pyrazole ring at the C3-position.[9] Each positional isomer presents a unique electronic and steric profile.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
A Comparative Crystallographic Guide to 4-Bromo-1H-indazol-7-amine Derivatives: From Synthesis to Structural Insights
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to comprehending structure-activity relationships (SAR), optimizing ligand-target interactions, and ultimately, designing more effective and safer therapeutics. The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-cancer and anti-inflammatory properties[1][2]. Among these, 4-bromo-1H-indazol-7-amine serves as a crucial building block for developing novel drug candidates.
This guide provides an in-depth, comparative analysis of the X-ray crystallography of this compound and its derivatives. We will delve into the synthetic considerations, the intricacies of obtaining high-quality crystals, and the critical insights gleaned from the resulting crystal structures. This document is designed not as a rigid template, but as a dynamic guide to empower researchers in their quest to elucidate and leverage molecular structures.
The Significance of Crystallography in Developing Indazole-Based Therapeutics
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid[3]. For drug discovery, its role is indispensable. It provides a high-resolution map of a molecule, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its packing in the solid state[4]. This information is crucial for:
-
Structure-Based Drug Design (SBDD): Understanding how a ligand binds to its target protein is fundamental for designing more potent and selective drugs[4].
-
Polymorph Identification: Different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have vastly different physical properties, such as solubility and bioavailability, which can significantly impact a drug's efficacy[5].
-
Intellectual Property: A well-characterized crystal structure is a vital component of patent applications for new chemical entities[5].
Experimental Methodologies: A Validated Approach
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. Here, we outline a comprehensive workflow for the synthesis, crystallization, and crystallographic analysis of a representative this compound derivative.
Part 1: Synthesis and Purification
The synthesis of this compound derivatives often involves a multi-step sequence. A plausible synthetic route, adapted from methodologies for similar indazole compounds, is presented below[6][7][8][9][10]. The rationale behind each step is to build the indazole core and introduce the desired functional groups in a controlled manner.
Step-by-Step Synthesis Protocol:
-
Starting Material: The synthesis commences with a readily available substituted benzonitrile.
-
Regioselective Bromination: Introduction of the bromine atom at the 4-position is a key step, often achieved using a brominating agent like N-bromosuccinimide (NBS) in the presence of an acid catalyst. The regioselectivity is directed by the existing substituents on the benzene ring.
-
Indazole Ring Formation: The core indazole ring is typically formed via cyclization with hydrazine. This reaction is often the most critical and yield-determining step.
-
Derivatization (Optional): The 7-amino group provides a convenient handle for introducing various substituents to explore structure-activity relationships. This can be achieved through standard amine chemistry, such as acylation or alkylation.
-
Purification: Rigorous purification of the final compound is essential for successful crystallization. Column chromatography followed by recrystallization is a standard and effective method to obtain material of >99% purity.
Diagram of the Experimental Workflow:
Caption: A generalized workflow from synthesis to structural analysis.
Part 2: Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging aspect of X-ray crystallography. It is more of an art than a science, requiring patience and systematic screening of various conditions.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: This is one of the most common techniques. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble. This gradual change in solvent composition can induce crystallization.
-
Cooling: Slowly cooling a saturated solution of the compound can also lead to the formation of single crystals.
A systematic screening of various solvents, concentrations, and temperatures is crucial for identifying the optimal crystallization conditions.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The diffraction pattern is collected as a series of images, which are then processed to determine the unit cell parameters and the intensities of the reflections.
The crystal structure is then "solved" using computational methods, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the observed and calculated diffraction data.
Table 1: Representative Crystallographic Data and Refinement Statistics
| Parameter | This compound (Hypothetical) | Derivative A (Hypothetical) |
| Chemical Formula | C7H6BrN3 | C9H9BrN4O |
| Formula Weight | 212.05 | 270.10 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pca21 |
| a (Å) | 8.543(2) | 10.123(3) |
| b (Å) | 12.345(3) | 15.678(4) |
| c (Å) | 7.891(2) | 9.456(2) |
| α (°) | 90 | 90 |
| β (°) | 101.23(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 815.6(3) | 1502.1(7) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.728 | 1.194 |
| R1 [I > 2σ(I)] | 0.035 | 0.042 |
| wR2 (all data) | 0.089 | 0.105 |
| Goodness-of-fit on F² | 1.05 | 1.08 |
Note: The data presented in this table is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study.
Comparative Analysis of Crystal Structures
The true power of X-ray crystallography lies in the ability to compare the structures of related molecules. By analyzing the subtle differences in their three-dimensional arrangements, we can gain profound insights into how chemical modifications influence their properties.
Let's consider a hypothetical derivative of this compound where an acetyl group has been added to the 7-amino position (Derivative A).
Key Structural Differences and Intermolecular Interactions:
Diagram of Comparative Molecular Interactions:
Caption: Comparison of hydrogen bonding patterns.
In the parent this compound, the primary intermolecular interaction is likely to be hydrogen bonding between the amino group of one molecule and the pyrazole nitrogen of a neighboring molecule. This would lead to the formation of hydrogen-bonded chains or dimers.
In contrast, for the N-acetylated derivative (Derivative A), the introduction of the carbonyl group creates a new hydrogen bond acceptor. The dominant intermolecular interaction would now likely be a hydrogen bond between the remaining N-H of the amide and the carbonyl oxygen of an adjacent molecule. This change in the hydrogen bonding motif can have a significant impact on the crystal packing and, consequently, the physical properties of the material.
Table 2: Comparison of Key Structural Parameters (Hypothetical Data)
| Parameter | This compound | Derivative A (N-acetyl) |
| N-H...N distance (Å) | 2.98 | N/A |
| N-H...O distance (Å) | N/A | 2.85 |
| Dihedral Angle (C-C-N-C) (°) | 175.4 | 165.2 |
The shorter N-H...O hydrogen bond in Derivative A suggests a stronger interaction compared to the N-H...N bond in the parent compound. The change in the dihedral angle indicates a slight twist in the molecule upon acetylation, which could be due to steric hindrance or different packing forces.
Implications for Drug Design
The detailed structural information obtained from X-ray crystallography has direct and actionable implications for drug design. For instance, the hydrogen bonding patterns observed in the crystal structure can provide clues about the interactions that the molecule might form with its biological target.
If the goal is to design an inhibitor that binds to a specific enzyme, the crystallographic data can guide the medicinal chemist in modifying the molecule to enhance its binding affinity. For example, if the crystal structure reveals an accessible hydrogen bond donor, a chemist might add a corresponding acceptor to the drug candidate to form a favorable interaction with the target protein.
Conclusion
X-ray crystallography is an indispensable tool in the arsenal of the modern drug discovery scientist. This guide has provided a comprehensive overview of the process, from the synthesis of this compound derivatives to the detailed analysis of their crystal structures. By understanding the principles and methodologies outlined here, researchers can harness the power of crystallography to accelerate the development of new and innovative medicines. The ability to visualize molecules at the atomic level provides an unparalleled advantage in the quest to design safer and more effective drugs for the future.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir | MDPI [mdpi.com]
- 9. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-1H-indazol-7-amine
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 4-Bromo-1H-indazol-7-amine, a heterocyclic amine with significant potential in medicinal chemistry. We will move beyond rote procedural descriptions to explore the "why" behind the "how," offering field-proven insights to ensure the integrity of your research.
The Imperative of Orthogonal Structural Validation
In the synthesis of substituted indazoles, the potential for isomeric impurities is a critical challenge.[1] For this compound, seemingly minor shifts in substituent positions can drastically alter its biological activity and pharmacokinetic profile. Therefore, relying on a single analytical technique is insufficient. This guide champions an orthogonal approach, integrating data from multiple, independent analytical methods to build an unassailable structural proof.
Comparative Analysis of Key Spectroscopic Techniques
A multi-faceted analytical approach is paramount for the unambiguous structural elucidation of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule.[2] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map out the carbon skeleton and the placement of substituents.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons, the amine (-NH₂) protons, and the indazole N-H proton. The coupling patterns between adjacent protons are particularly diagnostic for confirming the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. This technique is invaluable for confirming the overall carbon skeleton and the positions of the bromo and amino substituents.
Expected NMR Data for this compound (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~ 12.5 (br s, 1H) | N-H | ~ 140 |
| ~ 7.5 (d, 1H) | Aromatic C-H | ~ 135 |
| ~ 7.0 (d, 1H) | Aromatic C-H | ~ 128 |
| ~ 5.0 (br s, 2H) | -NH₂ | ~ 120 |
| ~ 115 | ||
| ~ 110 | ||
| ~ 100 |
Note: Predicted values are based on analysis of structurally related compounds and may vary from experimental results.
Differentiating Isomers: The Power of NMR
Consider a potential isomeric impurity, such as 6-Bromo-1H-indazol-4-amine. The ¹H NMR coupling patterns and the ¹³C NMR chemical shifts would be significantly different, allowing for clear differentiation. For instance, the coupling constants between the aromatic protons would change based on their relative positions (ortho, meta, para).
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Expected Mass Spectrometry Data for this compound
The monoisotopic mass of this compound (C₇H₆BrN₃) is 210.9745 Da.[5] In a typical mass spectrum, we would expect to see the molecular ion peak [M]⁺ and, due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 211.9818 |
| [M+Na]⁺ | 233.9637 |
Source: Predicted values from PubChemLite for an isomer, 4-bromo-1h-indazol-6-amine, are used for illustration.[5]
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information, revealing characteristic losses of fragments that can be pieced together to confirm the connectivity of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 | N-H stretching (amine and indazole) |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1550 | N-H bending and C=C stretching |
| ~800 | C-Br stretching |
The presence of sharp bands in the 3400-3200 cm⁻¹ region would be indicative of the N-H bonds of the amine and the indazole ring. The C-Br stretch is typically observed at lower wavenumbers.
Experimental Protocols for Structural Validation
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR-based structural validation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution; gentle vortexing or sonication can be used.[6]
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to approximately 220 ppm.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Caption: Workflow for HRMS-based formula confirmation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Select an appropriate ionization technique, such as electrospray ionization (ESI).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in full scan mode over a relevant m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Determine its accurate mass and compare it to the theoretical mass calculated for the molecular formula C₇H₆BrN₃. The difference should be within a few parts per million (ppm).
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
-
Data Acquisition:
-
Place the sample in the IR beam.
-
Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion: A Triad of Evidence for Unambiguous Validation
The structural validation of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed architectural blueprint, mass spectrometry confirms the elemental composition and molecular weight, and FT-IR spectroscopy identifies the key functional groups. By integrating the data from these orthogonal methods, researchers can confidently and definitively validate the structure of their target compound, ensuring the integrity and reproducibility of their scientific findings. This rigorous approach is not merely a procedural formality but a fundamental necessity for advancing drug discovery and development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 4-bromo-1h-indazol-6-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalytic Indazole Synthesis: A Comparative Analysis
Introduction: The Enduring Significance of the Indazole Scaffold
The indazole core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents, from the antiemetic granisetron to the potent kinase inhibitor axitinib used in cancer therapy.[1] The biological versatility of indazoles stems from their ability to act as bio-isosteric replacements for structures like indoles and benzimidazoles, engaging in crucial hydrogen bonding and π-stacking interactions with biological targets.[2]
Given their importance, the development of efficient, selective, and sustainable methods for synthesizing substituted indazoles is a paramount objective in modern organic and medicinal chemistry. Catalysis is at the very heart of this endeavor. The choice of catalyst not only dictates the efficiency and yield of a reaction but also governs the regioselectivity—determining, for example, whether a substituent attaches to the N1 or N2 position of the indazole ring—and the tolerance for other functional groups within the molecule.
This guide provides an in-depth comparative analysis of the leading catalytic systems for indazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, compare performance based on published data, and provide the mechanistic framework necessary for you to select and optimize the ideal catalytic strategy for your specific synthetic challenge.
Comparative Analysis of Leading Catalyst Families
The modern synthetic chemist has a diverse arsenal of catalysts for constructing the indazole nucleus. The most prominent and widely applied systems are based on transition metals, particularly palladium, copper, and rhodium. Each offers distinct advantages in terms of cost, functional group tolerance, and the types of bond formations they facilitate.
Palladium (Pd)-Catalyzed Systems: The Gold Standard for Precision
Palladium catalysis is arguably the most robust and versatile tool for forming C-N and C-C bonds, making it a mainstay for indazole synthesis. Its reliability and predictable reactivity often justify its higher cost, especially during late-stage functionalization in drug development.
Core Applications & Mechanistic Rationale:
-
Intramolecular Amination (N-Arylation): This is a powerful strategy for forming the N1-C7a bond, constructing the pyrazole ring onto a pre-functionalized benzene ring. A common approach involves the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines.[3][4] The catalytic cycle, a classic example of palladium's prowess, proceeds via oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the hydrazine nitrogen, and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) species. The choice of ligand (e.g., dppf) is critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) state and promote the reductive elimination step.
-
Suzuki-Miyaura Cross-Coupling: For modifying an existing indazole core, the Suzuki reaction is unparalleled. It allows for the introduction of aryl or vinyl groups, typically at the C3 position, by coupling a halo-indazole with an organoboronic acid.[2] This method is highly valued for its exceptional functional group tolerance and the commercial availability of a vast library of boronic acids.
Representative Experimental Protocol: Pd-Catalyzed Intramolecular Amination
This protocol is adapted from the synthesis of 2-aryl-2H-indazoles as reported by Song and Yee.[3][4]
-
Reactor Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (3 mol%), and sodium tert-butoxide (t-BuONa) (1.4 equiv.).
-
Reagent Addition: Add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 equiv.) and anhydrous toluene (approx. 0.1 M concentration).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 15 hours. The causality here is that heating provides the activation energy for the oxidative addition, which is often the rate-limiting step.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the 2-aryl-2H-indazole. Spontaneous dehydrogenation of the dihydroindazole intermediate typically occurs under these conditions to yield the aromatic product.[3]
Copper (Cu)-Catalyzed Systems: The Economical Workhorse
Copper-based catalysts have emerged as a highly attractive, cost-effective, and sustainable alternative to palladium.[1] They are particularly effective in promoting N-arylation and are often employed in multicomponent reactions, where several simple starting materials are combined in a one-pot synthesis.
Core Applications & Mechanistic Rationale:
-
Intramolecular N-Arylation: Similar to palladium, copper can catalyze the formation of the indazole ring from o-haloarylhydrazones.[5] While the precise mechanism can vary, it is generally believed to involve a Cu(I)/Cu(III) cycle. The use of a ligand, such as 1,10-phenanthroline, is often crucial to stabilize the copper catalyst and facilitate the reaction.
-
One-Pot, Three-Component Synthesis: This is where copper catalysis truly shines in terms of efficiency. A classic example is the reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[6][7] The copper catalyst is essential for facilitating the formation of both a C-N bond and the crucial N-N bond, assembling the final indazole product in a single, convergent operation.[6]
Representative Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
This protocol is based on the method developed by Kumar et al.[6][7]
-
Reactor Setup: In a sealed vial, combine the 2-bromobenzaldehyde (1.0 equiv.), the primary amine (1.2 equiv.), sodium azide (NaN₃) (2.0 equiv.), copper(I) iodide (CuI) (10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).
-
Solvent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Execution: Seal the vial and heat the mixture to 120 °C for 12 hours. The high temperature is necessary to drive the multiple bond-forming events.
-
Workup and Purification: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.
Rhodium (Rh) & Cobalt (Co)-Catalyzed Systems: The Frontier of C-H Activation
Rhodium and cobalt catalysts are at the forefront of modern synthetic methodology, enabling the construction of indazoles through highly atom-economical C-H activation and annulation cascades.[8] These methods avoid the need for pre-functionalized starting materials (like aryl halides), instead forming bonds by directly converting C-H bonds.
Core Applications & Mechanistic Rationale:
-
C-H Activation/Annulation: In a typical rhodium-catalyzed reaction, an azobenzene derivative is reacted with an aldehyde.[9][10] The azo group acts as a directing group, positioning the [Cp*Rh(III)] catalyst to selectively activate an ortho C-H bond on one of the benzene rings. This forms a rhodacycle intermediate, which then coordinates and inserts the aldehyde. Subsequent cyclization and aromatization yield the 2-aryl-2H-indazole.[9][11] Copper salts, like Cu(OAc)₂, are often used as co-catalysts or oxidants to facilitate the catalytic cycle.[8][12]
Representative Experimental Protocol: Rh(III)/Cu(II)-Catalyzed Synthesis of 1H-Indazoles
This protocol is adapted from the work of Glorius and co-workers for the synthesis of 1H-indazoles from N-H-imidates.[8]
-
Catalyst Preparation: In an argon-filled glovebox or Schlenk tube, add the arylimidate substrate (1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) followed by the organoazide (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at 80 °C for 24 hours. The silver salt acts as a halide scavenger to generate the active cationic rhodium catalyst.
-
Workup and Purification: After cooling, filter the mixture through Celite and concentrate the filtrate. Purify the residue by flash column chromatography to afford the 1H-indazole.
Performance Comparison: A Data-Driven Overview
To facilitate catalyst selection, the following table summarizes the performance of representative systems based on published data. The choice of the "best" catalyst is context-dependent, balancing factors of yield, substrate scope, cost, and operational simplicity.
| Catalyst System | Representative Reaction | Typical Yield | Temperature (°C) | Time (h) | Key Advantages | Key Limitations |
| PdCl₂(dppf)/K₂CO₃ | Suzuki-Miyaura C-C coupling on an indazole core | 85-95%[2] | 100 °C | 12 | Excellent yields, vast substrate scope for boronic acids, high functional group tolerance.[2] | High cost of palladium, requires pre-halogenated indazole. |
| Pd(OAc)₂/dppf/t-BuONa | Intramolecular amination of N-(o-bromobenzyl)hydrazine | 70-90%[3][4] | 90 °C | 15 | Reliable and well-established method for 2-aryl-2H-indazoles, good yields.[3] | Requires multi-step synthesis of the hydrazine precursor. |
| CuI/TMEDA | Three-component reaction (aldehyde, amine, azide) | 60-85%[6][7] | 120 °C | 12 | High atom economy, convergent one-pot synthesis, low catalyst cost.[7] | Higher temperatures required, may have narrower substrate scope than Pd. |
| CuI/1,10-phenanthroline | Intramolecular N-arylation of o-chloroarylhydrazone | 10-70%[5] | 120 °C | 12-48 | Uses cheaper o-chloro starting materials.[5] | Yields can be variable and lower than palladium-catalyzed routes.[5] |
| [Cp*RhCl₂]₂/Cu(OAc)₂ | C-H activation of azobenzene with aldehyde | 60-95%[1][9] | 80-100 °C | 24 | High atom economy, avoids pre-functionalization of starting materials.[8] | Expensive rhodium catalyst, requires a directing group (azo). |
| Cu(II)-HT (Heterogeneous) | Three-component reaction (aldehyde, amine, azide) | 80-95%[1] | 110 °C | 10 | Catalyst is recoverable and reusable, environmentally friendly, no ligands needed.[1] | Heterogeneous reactions can sometimes have slower kinetics. |
Mechanistic Insights and Workflow Visualization
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and rational reaction design.
Catalytic Cycle of Palladium-Catalyzed Intramolecular Amination
The diagram below illustrates the generally accepted mechanism for the formation of the indazole ring via Pd-catalyzed intramolecular C-N bond formation.
Caption: Generalized catalytic cycle for Pd-catalyzed indazole synthesis.
Workflow for Catalyst System Optimization
Choosing the right catalyst often requires empirical screening. The following workflow outlines a logical approach to optimizing a new indazole synthesis.
Caption: Logical workflow for optimizing a catalytic indazole synthesis.
Conclusion and Future Outlook
The synthesis of indazoles has been profoundly advanced by catalytic methods.
-
Palladium remains the benchmark for reliability and broad applicability, particularly in complex molecule synthesis where yield and predictability are paramount.
-
Copper offers a pragmatic and economical alternative, excelling in large-scale and multicomponent reactions where cost and sustainability are key drivers.
-
Rhodium and Cobalt represent the cutting edge, with C-H activation strategies promising more efficient and environmentally benign syntheses by minimizing the use of pre-functionalized substrates.[1]
Looking ahead, the field is moving towards integrating these powerful catalytic methods with enabling technologies like photochemistry and continuous flow synthesis.[1] The development of more active and recyclable heterogeneous catalysts will also be crucial for making these synthetic routes more sustainable and industrially viable.[1] For the medicinal chemist and drug development professional, a deep, mechanistic understanding of these catalytic systems is not just an academic exercise—it is an essential tool for unlocking new chemical space and accelerating the discovery of the next generation of indazole-based medicines.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Brominating Agent Efficiency
For the discerning researcher, scientist, or drug development professional, the introduction of a bromine atom into a molecular scaffold is a pivotal synthetic transformation. The choice of brominating agent is not trivial; it profoundly influences reaction yield, selectivity, and operational safety. This guide provides an in-depth comparison of common brominating agents, supported by experimental data, to empower you in making informed decisions for your synthetic endeavors.
The Crucial Role of Bromination in Synthesis
Bromination serves as a gateway to a vast array of chemical functionalities. The carbon-bromine bond is a versatile handle for subsequent transformations, including cross-coupling reactions, nucleophilic substitutions, and organometallic preparations. The efficiency of the initial bromination step can, therefore, dictate the overall success and practicality of a synthetic route. Key performance indicators for a brominating agent include:
-
Yield: The amount of desired brominated product obtained relative to the theoretical maximum.
-
Regioselectivity: The preference for bromination at a specific position on a molecule.
-
Stereoselectivity: The preference for the formation of a particular stereoisomer.
-
Reaction Conditions: The temperature, pressure, solvent, and catalysts required for the reaction.
-
Safety and Handling: The toxicity, stability, and ease of use of the reagent.
A Comparative Analysis of Common Brominating Agents
The selection of an appropriate brominating agent is contingent upon the substrate and the desired outcome.[1] Below is a detailed comparison of several widely used reagents.
Molecular Bromine (Br₂)
As the elemental source of bromine, Br₂ is a powerful and readily available brominating agent.[1] It is a fuming red-brown liquid that is highly corrosive and toxic, necessitating stringent safety protocols for its handling.[1] Due to its high reactivity, it is effective for a range of transformations, including the electrophilic addition to alkenes and alkynes and the α-bromination of carbonyls.[1]
-
Advantages: High reactivity, readily available, and cost-effective.
-
Disadvantages: Highly toxic and corrosive, difficult to handle due to high vapor pressure, and reactions can be exothermic and produce corrosive HBr as a byproduct.[1]
N-Bromosuccinimide (NBS)
NBS is a white crystalline solid that has become a reagent of choice for selective brominations.[2] It is particularly effective for allylic and benzylic brominations via a free-radical mechanism.[3] A key advantage of NBS is that it provides a low, constant concentration of Br₂ during the reaction, which helps to minimize side reactions.[3]
-
Advantages: Easy to handle solid, provides a low concentration of Br₂ minimizing side reactions.[1]
-
Disadvantages: Can be unreliable if not pure, and requires a radical initiator for allylic/benzylic bromination.[1]
Pyridinium Tribromide (PyBr₃)
This red crystalline solid is a stable and safer alternative to liquid bromine for electrophilic brominations.[1][4] It is easy to handle and measure, making it a convenient reagent for various applications, including the bromination of ketones, phenols, and ethers.[1]
-
Advantages: Solid, stable, and safer alternative to liquid bromine.[1]
-
Disadvantages: Can be less reactive than Br₂.[1]
Dibromoisocyanuric Acid (DBI)
DBI is a potent N-bromo compound that often surpasses the reactivity of NBS, particularly for the bromination of deactivated aromatic systems under mild conditions.[5] It is a solid reagent that offers high efficiency for various organic transformations.[5]
-
Advantages: Mild and highly effective, with superior brominating ability compared to NBS for some substrates.[1]
-
Disadvantages: Less commonly used than NBS or Br₂.[1]
Tetrabutylammonium Tribromide (TBATB)
TBATB is a solid, easy-to-handle source of bromine that offers advantages in terms of safety and convenience.[6] It is a versatile reagent for the selective bromination of a wide range of organic compounds, including phenols, aromatic amines, and ketones, under mild reaction conditions.[6]
-
Advantages: Solid, stable, and easy to handle, offering high selectivity.[6]
-
Disadvantages: Can be less reactive than Br₂ for some applications.
Experimental Benchmark: α-Bromination of 4'-Chloroacetophenone
To provide a quantitative comparison of brominating agent efficiency, we will consider the α-bromination of 4'-chloroacetophenone. This reaction is a common transformation in organic synthesis and serves as an excellent model for evaluating reagent performance.
A comparative study investigated the efficacy of Pyridinium Tribromide (PyBr₃), N-Bromosuccinimide (NBS), and cupric bromide for this transformation. The results demonstrated that Pyridinium Tribromide provided the highest yield under the tested conditions.[7]
Comparative Performance Data
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridinium Tribromide | 4'-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [7] |
| N-Bromosuccinimide (NBS) | 4'-Chloroacetophenone | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material) | [7] |
| Cupric Bromide | 4'-Chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [7] |
This data clearly illustrates the superior performance of Pyridinium Tribromide for the α-bromination of this specific substrate under these conditions. The poor performance of NBS in this context highlights the importance of selecting the appropriate reagent for the desired transformation, as NBS is typically more effective in radical-mediated reactions rather than electrophilic α-brominations of ketones.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Protocol 1: α-Bromination of 4'-Chloroacetophenone using Pyridinium Tribromide[7]
Materials:
-
4'-Chloroacetophenone
-
Pyridinium Tribromide (PyBr₃)
-
Glacial Acetic Acid
-
50 mL round-bottom flask
-
Condensing tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a condensing tube and magnetic stir bar, add 4'-chloroacetophenone (0.77 g, 5.0 mmol), Pyridinium Tribromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure α-bromo-4'-chloroacetophenone.
Protocol 2: Allylic Bromination of Cyclohexene using N-Bromosuccinimide (NBS)[2]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the dense NBS solid and the appearance of the less dense succinimide byproduct floating on the surface.
-
After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.
-
Purify the product by distillation if necessary.
Mechanistic Considerations and Reagent Selection
The choice of a brominating agent is intrinsically linked to the desired reaction mechanism.
Electrophilic Bromination
In electrophilic aromatic substitution or the α-bromination of carbonyl compounds, the reaction proceeds through an electrophilic attack on the substrate. Reagents like molecular bromine (often activated by a Lewis acid), Pyridinium Tribromide, and Dibromoisocyanuric Acid are effective for these transformations. The selection among these depends on the reactivity of the substrate. For highly activated systems like anisole, milder reagents and controlled conditions are necessary to prevent over-bromination.[8]
Radical Bromination
For the bromination of allylic and benzylic positions, a free-radical mechanism is required. N-Bromosuccinimide is the archetypal reagent for these reactions.[9] The reaction is initiated by light or a radical initiator, which generates a bromine radical. This radical then abstracts a hydrogen atom from the allylic or benzylic position, followed by reaction with Br₂ (generated in situ from NBS and HBr) to yield the product and regenerate the bromine radical.[3]
Visualizing the Workflow and Decision-Making Process
To aid in the selection of an appropriate brominating agent and experimental setup, the following diagrams outline the general workflow for a bromination reaction and a decision-making tree for reagent selection.
Caption: A generalized experimental workflow for a typical bromination reaction.
Caption: Decision-making tree for selecting a suitable brominating agent.
Safety Considerations: A Paramount Concern
The handling of brominating agents requires strict adherence to safety protocols.
-
Molecular Bromine (Br₂): This is a highly toxic, corrosive, and volatile liquid.[1] It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10][11] An emergency eyewash and shower should be readily accessible.
-
Solid Brominating Agents (NBS, PyBr₃, DBI, TBATB): While generally safer to handle than liquid bromine, these reagents are still toxic and corrosive.[4][12] They should be handled with care, avoiding inhalation of dust and skin contact.[12] Appropriate PPE should be worn at all times.
Conclusion
The selection of a brominating agent is a critical decision in the design of a synthetic route. While molecular bromine remains a powerful reagent, the development of solid, more selective, and safer alternatives like NBS, Pyridinium Tribromide, DBI, and TBATB has provided chemists with a broader toolkit. By understanding the reactivity, selectivity, and safety profile of each agent, and by employing robust experimental protocols, researchers can optimize their bromination reactions to achieve their synthetic goals efficiently and safely. This guide serves as a foundational resource to aid in this decision-making process, emphasizing the importance of a data-driven approach to reagent selection.
References
- 1. boffinaccess.com [boffinaccess.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. openriver.winona.edu [openriver.winona.edu]
- 5. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 6. Bromination Conditions for Tetrabutylammonium Tribromide - LISKON [liskonchem.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to the Characterization of 4-bromo-1H-indazole Derivatives for Drug Discovery
Introduction: The Significance of the 4-bromo-1H-indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in modern drug discovery. Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial effects. Among the various substituted indazoles, the 4-bromo-1H-indazole core serves as a particularly versatile building block. The bromine atom at the 4-position not only influences the molecule's physicochemical properties but also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to generate novel derivatives with enhanced biological profiles.
This guide provides a comprehensive comparison of the characterization of 4-bromo-1H-indazole and its derivatives, offering insights into their synthesis, spectroscopic properties, and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals, aiming to facilitate the rational design and development of next-generation therapeutics based on this promising scaffold.
Synthesis of 4-bromo-1H-indazole Derivatives: A Comparative Overview of Methodologies
The synthetic route to 4-bromo-1H-indazole derivatives is crucial for accessing a diverse chemical space for biological screening. Several strategies have been developed, each with its advantages and limitations. Here, we compare two common approaches: direct bromination of 1H-indazole and a multi-step synthesis from a substituted aniline precursor.
Methodology 1: Direct Bromination
Direct bromination of the 1H-indazole core is a straightforward approach. However, controlling the regioselectivity can be challenging due to the presence of multiple reactive sites on the bicyclic ring.
Methodology 2: Synthesis from 3-bromo-2-methylaniline
A more controlled and widely applicable method involves a multi-step synthesis starting from an appropriately substituted aniline, such as 3-bromo-2-methylaniline. This approach allows for the unambiguous placement of the bromine atom at the 4-position of the indazole ring. A general synthetic scheme is outlined below.
Caption: Synthetic workflow for 4-bromo-1H-indazole from 3-bromo-2-methylaniline.
Further derivatization at the N1 and C3 positions can be achieved through various reactions, such as N-alkylation and palladium-catalyzed cross-coupling reactions, respectively.
Spectroscopic Characterization: A Comparative Analysis
The unambiguous characterization of 4-bromo-1H-indazole derivatives is essential to confirm their chemical identity and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these derivatives. The chemical shifts and coupling constants of the protons and carbons in the indazole ring are sensitive to the nature and position of the substituents.
Table 1: Comparative ¹H and ¹³C NMR Data for Representative 4-bromo-1H-indazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-bromo-1H-indazole | DMSO-d6 | 13.4 (s, 1H, NH), 8.1 (s, 1H, H3), 7.6 (d, 1H), 7.4 (t, 1H), 7.2 (d, 1H) | 141.2, 134.8, 128.5, 124.1, 122.9, 112.7, 110.9 |
| 4-bromo-1-methyl-1H-indazole | DMSO-d6 | 7.98 (s, 1H, H3), 7.66 (d, 1H), 7.31 (m, 2H), 4.04 (s, 3H, CH3) | 140.9, 134.5, 128.2, 124.0, 122.6, 112.5, 110.7, 35.2 (CH3) |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) | Not Specified | Not specified | Not specified |
Note: Specific peak assignments and coupling constants can vary slightly depending on the solvent and instrument used. Data for Compound 7 was noted in a study but specific spectral data was not provided in the abstract.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For 4-bromo-1H-indazole derivatives, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks with approximately 1:1 ratio).
Caption: Common fragmentation pathways for 4-bromo-1H-indazole in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key characteristic peaks for 4-bromo-1H-indazole include:
-
N-H stretch: A broad peak around 3100-3300 cm⁻¹
-
C=C and C=N stretching: Peaks in the range of 1450-1650 cm⁻¹
-
C-Br stretch: A peak in the lower frequency region, typically around 500-600 cm⁻¹
Structural Analysis: Insights from X-ray Crystallography
While a specific crystal structure for the parent 4-bromo-1H-indazole was not found in the CCDC database during the literature search for this guide, the crystal structures of related bromo-substituted heterocyclic compounds, such as 4-bromo-1H-pyrazole, have been reported.[2] These structures reveal important information about the three-dimensional arrangement of the atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for understanding the binding of these molecules to their biological targets. In the absence of a direct structure, computational modeling based on the structures of close analogs can provide valuable insights.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
4-bromo-1H-indazole derivatives have shown promise in various therapeutic areas. Here, we compare their activity as antibacterial and anticancer agents.
Antibacterial Activity: FtsZ Inhibitors
A series of novel 4-bromo-1H-indazole derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ.[3][4] The antibacterial activity of these compounds is highly dependent on the nature of the substituent at the N1 position.
Table 2: Comparative Antibacterial Activity of 4-bromo-1H-indazole Derivatives against S. aureus
| Compound | N1-Substituent | MIC (µg/mL) against Penicillin-Resistant S. aureus |
| 12 | Benzylaminoethyl | 16 |
| 18 | Hydroxycarbamoylmethyl | 16 |
| 9 | Morpholinoethyl | >128 |
| Ciprofloxacin (Control) | - | 128 |
| 3-Methoxybenzamide (3-MBA) (Control) | - | 4096 |
Data extracted from a study on FtsZ inhibitors.[3][4]
The data suggests that the presence of a flexible chain with a terminal amino or hydroxycarbamoyl group at the N1 position significantly enhances the antibacterial activity against resistant strains of S. aureus.[3]
Anticancer Activity
Indazole derivatives are also being extensively investigated as anticancer agents.[5][6][7][8] For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) has been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[1]
A study on a series of indazole derivatives identified compound 2f as a potent anticancer agent against several cancer cell lines.[6] This compound features a complex substituent at the C6 position and a styryl group at the C3 position. While not a 4-bromo derivative, this study highlights the importance of substitution at various positions on the indazole ring for potent anticancer activity.
Experimental Protocols
General Procedure for N-alkylation of 4-bromo-1H-indazole
A general method for the N-alkylation of 4-bromo-1H-indazole involves the reaction with an appropriate alkyl halide in the presence of a base.[9]
-
To a solution of 4-bromo-1H-indazole (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (1.2-1.8 eq.) to the reaction mixture.
-
Heat the reaction under reflux for 3-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the N1- and N2-alkylated isomers.
Conclusion and Future Perspectives
4-bromo-1H-indazole derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis allows for the generation of a wide range of analogs, and their characterization through a combination of spectroscopic and analytical techniques is crucial for establishing their identity and purity. The comparative analysis of their biological activities reveals key structure-activity relationships that can guide the design of more potent and selective therapeutic agents. Future research in this area should focus on exploring a wider range of substitutions on the indazole core, elucidating the three-dimensional structures of these compounds and their complexes with biological targets through X-ray crystallography, and conducting in-depth mechanistic studies to fully understand their mode of action.
References
- 1. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 3. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-1H-indazol-7-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-1H-indazol-7-amine, a halogenated indazole derivative. Adherence to these protocols is crucial for regulatory compliance and the safety of all laboratory personnel.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. While a comprehensive toxicological profile for this specific compound is not extensively documented in readily available literature, data from structurally similar compounds, such as 4-Bromo-1H-indazole and other aromatic amines, indicate several potential risks.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Eye Irritation: Can cause serious eye irritation or damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Given that it is an aromatic amine, there is also a potential for more severe health effects with prolonged or repeated exposure, a characteristic of this class of compounds.[5] Therefore, it is imperative to handle this compound with the appropriate safety measures to minimize exposure.
Before beginning any work that involves this compound, ensure that you are in a well-ventilated area, preferably within a certified chemical fume hood.[6] All personnel must be equipped with and properly trained in the use of the necessary Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the minimum PPE requirements.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[7] | To prevent skin contact and absorption.[5] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[7] | To protect against splashes and airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[6] | To prevent inhalation of dust or vapors. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
Small Spills:
-
Evacuate and Ventilate: Ensure the immediate area is clear and enhance ventilation.
-
Containment: Use an inert, non-combustible absorbent material such as sand or vermiculite to cover the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Inform your institution's Environmental Health and Safety (EHS) department of the incident.
Large Spills:
-
Evacuate Immediately: Alert all personnel in the vicinity and evacuate the laboratory.
-
Isolate the Area: Close the doors to the affected area to contain any airborne dust or vapors.
-
Emergency Contact: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a critical step in the disposal process. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated waste streams.
Caption: Waste segregation workflow for this compound.
Key Principles for Waste Collection:
-
Designated Container: Collect all waste containing this compound in a container specifically designated for "Halogenated Organic Waste."[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[8]
-
Container Integrity: Use a container that is in good condition and compatible with the chemical. The container must have a secure, tight-fitting lid.[8]
-
Closed Containers: Keep waste containers closed at all times, except when adding waste.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with institutional policies and local, state, and federal regulations. The following protocol provides a general framework for its disposal.
For Pure, Unused, or Expired this compound:
-
Original Container: If possible, keep the chemical in its original, labeled container.
-
Waste Inventory: Record the amount of the chemical being disposed of in your laboratory's chemical inventory.
-
EHS Pickup: Arrange for the collection of the chemical by your institution's EHS department or a licensed hazardous waste disposal contractor.
For Contaminated Materials (e.g., PPE, absorbent materials, glassware):
-
Collection: Place all contaminated solid waste into the designated "Halogenated Organic Waste" container.
-
Rinsing: For contaminated glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic liquid waste.
-
Final Disposal: Once the waste container is full (typically no more than 90% capacity), ensure it is securely sealed and properly labeled.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste container.
Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[9]
Regulatory Compliance
The disposal of this compound is subject to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[8]
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. aksci.com [aksci.com]
- 3. fishersci.de [fishersci.de]
- 4. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. chemicalbook.com [chemicalbook.com]
A Researcher's Guide to Handling 4-Bromo-1H-indazol-7-amine: Essential Safety and Operational Protocols
In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Heterocyclic compounds such as 4-Bromo-1H-indazol-7-amine are invaluable building blocks in this endeavor. However, their unique chemical structures demand a rigorous understanding of their hazard profiles and the strict implementation of safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive, experience-driven framework for the safe handling, application, and disposal of this compound. It aims to move beyond simple procedural instructions to elucidate the scientific reasoning behind each safety recommendation, thereby empowering researchers to cultivate a self-validating culture of safety that safeguards both individuals and the integrity of their scientific work.
Section 1: Hazard Assessment and Risk Mitigation
A thorough risk assessment is a mandatory prerequisite before commencing any work with this compound. While comprehensive toxicological data for this specific compound is not extensively published, its chemical structure as a halogenated aromatic amine allows for an informed assessment of its potential hazards.
1.1 Anticipated Toxicological Profile
Based on the safety data for structurally similar compounds, this compound should be handled as a hazardous substance. The primary concerns include:
-
Skin and Eye Irritation: Aromatic amines can cause significant irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Toxicity: The compound is likely harmful if swallowed.[3]
Given the presence of a bromine atom, thermal decomposition or combustion can release toxic gases such as hydrogen bromide and nitrogen oxides.[1] Therefore, it is imperative to treat this compound with a high degree of caution.
1.2 Physical and Chemical Hazards
This compound is typically a solid, making dust inhalation a primary route of exposure. It is crucial to prevent dust generation during weighing and transfer operations. While specific reactivity data is limited, it is prudent to avoid contact with strong oxidizing agents, which could lead to vigorous and potentially hazardous reactions.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is a critical control measure that must be tailored to the specific laboratory procedure and associated risks. The following recommendations are based on a conservative safety-first approach to handling a compound with an incompletely characterized hazard profile.
2.1 Eye and Face Protection
-
Minimum Requirement: Safety glasses with side shields are the absolute minimum for any laboratory work.
-
Recommended for Powder Handling: When weighing or transferring the solid, or when there is any risk of splashing, chemical splash goggles are essential.[4]
-
Best Practice for High-Risk Operations: For procedures with a significant risk of splashing or aerosol generation, a face shield worn over safety goggles provides the highest level of protection for the entire face.[3][5][6]
2.2 Hand Protection
The choice of gloves must be based on chemical compatibility and the nature of the task.
-
Recommended Glove Type: Nitrile gloves are a suitable choice for handling solid this compound and for incidental contact with solutions, offering good chemical resistance.[7][8]
-
Double Gloving: For procedures involving a higher risk of contamination, such as during reaction work-up or purification, wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of the outer glove if it becomes contaminated.
-
Glove Change Frequency: Gloves must be changed immediately if they are known to be contaminated, torn, or punctured. It is also good practice to change gloves periodically during extended procedures. Always wash hands thoroughly after removing gloves.[3][7]
2.3 Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned with the sleeves rolled down to protect the skin and personal clothing from splashes and spills.[4][8]
-
Apron: For large-scale operations or when there is a significant splash hazard, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[9]
2.4 Respiratory Protection
Respiratory protection is generally not required when handling small quantities of this compound within a certified chemical fume hood. However, it becomes essential under certain conditions:
-
If a Fume Hood is Unavailable: An appropriate NIOSH-approved respirator should be used.
-
In Case of a Spill: If a spill occurs outside of a fume hood, respiratory protection will be necessary for cleanup personnel.
-
When Dust is Generated: If a procedure is likely to generate significant dust, a particulate respirator (e.g., N95) may be required even within a hood.
Any use of respirators must be in accordance with a comprehensive institutional respiratory protection program.
Table 1: Summary of Recommended PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Not required in a fume hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Running Reactions | Safety Glasses (minimum), Goggles (recommended) | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-duty Nitrile Gloves | Lab Coat and Chemical Resistant Apron | Air-purifying respirator with appropriate cartridges |
Section 3: Operational and Disposal Plans
A clearly defined operational plan is essential for minimizing exposure risks and ensuring proper waste management.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setups, must be conducted in a properly functioning and certified chemical fume hood to prevent inhalation exposure.[7][8][10][11]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
3.2 Safe Handling Procedures
-
Preparation: Before beginning work, confirm that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for handling the compound.
-
Weighing: To minimize dust creation, weigh the solid in a tared container inside the fume hood using a spatula for transfers.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and with stirring to prevent splashing.
-
Reaction: Conduct all reactions in appropriate glassware that is securely clamped within the fume hood.
-
Post-Reaction: All quenching and work-up procedures should be performed within the fume hood.
dot
Caption: Workflow for the safe handling of this compound.
3.3 Decontamination and Waste Disposal
Effective decontamination and waste disposal are critical for preventing environmental contamination and accidental exposures.
-
Decontamination: All glassware and equipment that has been in contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. The resulting rinsate must be collected as hazardous waste. Surfaces within the fume hood should be wiped down with a solvent-dampened disposable towel, which should also be disposed of as hazardous waste.
-
Solid Waste: Unused this compound and any grossly contaminated disposable items (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. The label should identify the contents and the primary hazard.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated hazardous waste container. Because this is a halogenated compound, it must be disposed of in a "Halogenated Organic Waste" container, separate from non-halogenated waste streams.[4][8][10][11] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Section 4: Emergency Procedures
Despite stringent precautions, it is essential to be prepared for accidental exposures or spills.
4.1 First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention.[10][12][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[3][10][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12]
4.2 Spill Response
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an absorbent material like vermiculite, sand, or a commercial spill kit.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wipe it clean.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill unless you have been specifically trained and are equipped to do so.[7]
-
dot
Caption: Emergency response plan for incidents involving this compound.
By integrating these principles of hazard assessment, correct PPE selection, and meticulous operational and emergency planning into your daily laboratory practices, you can handle this compound with confidence and safety. A robust safety culture is the foundation of innovative and successful scientific research.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. hsa.ie [hsa.ie]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. chemicalbook.com [chemicalbook.com]
- 13. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
